Ac-RYYRIK-NH2 TFA
Description
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Structure
2D Structure
Properties
Molecular Formula |
C46H71F3N14O11 |
|---|---|
Molecular Weight |
1053.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C44H70N14O9.C2HF3O2/c1-4-25(2)36(42(67)54-31(37(46)62)9-5-6-20-45)58-39(64)33(11-8-22-52-44(49)50)55-40(65)34(23-27-12-16-29(60)17-13-27)57-41(66)35(24-28-14-18-30(61)19-15-28)56-38(63)32(53-26(3)59)10-7-21-51-43(47)48;3-2(4,5)1(6)7/h12-19,25,31-36,60-61H,4-11,20-24,45H2,1-3H3,(H2,46,62)(H,53,59)(H,54,67)(H,55,65)(H,56,63)(H,57,66)(H,58,64)(H4,47,48,51)(H4,49,50,52);(H,6,7)/t25-,31-,32-,33-,34-,35-,36-;/m0./s1 |
InChI Key |
QTKKKFGDGCRSRH-VANAKWAUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ac-RYYRIK-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-RYYRIK-NH2 TFA is a synthetic hexapeptide that has garnered significant interest within the scientific community for its unique and complex interaction with the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the NOP receptor or ORL1. This receptor system is implicated in a wide array of physiological processes, including pain modulation, locomotor activity, and cardiovascular function. Ac-RYYRIK-NH2 exhibits a fascinating dual pharmacology, acting as a potent antagonist in some biological systems while displaying partial agonist properties in others. This context-dependent activity makes it a valuable tool for dissecting the intricacies of NOP receptor signaling and a lead compound for the development of novel therapeutics. This guide provides a comprehensive overview of the mechanism of action of Ac-RYYRIK-NH2, detailing its molecular interactions, signaling pathways, and the experimental protocols used for its characterization.
Core Mechanism of Action: A Dual Antagonist/Partial Agonist at the NOP Receptor
The primary molecular target of Ac-RYYRIK-NH2 is the NOP receptor, a G protein-coupled receptor (GPCR). The peptide binds to this receptor with high affinity.[1][2] Its mechanism of action is characterized by a dual pharmacological profile, which is dependent on the specific cellular context and the experimental assay being employed.
In native tissues, such as rat brain preparations, Ac-RYYRIK-NH2 acts as a competitive antagonist.[3][4] It effectively blocks the signaling cascade initiated by the endogenous NOP receptor agonist, N/OFQ. This antagonistic action is observed at the level of G protein activation, a critical initial step in GPCR signaling.[3][4]
Conversely, in recombinant systems, such as Chinese Hamster Ovary (CHO) cells transfected with the human NOP receptor, Ac-RYYRIK-NH2 behaves as a partial agonist.[3][4] This means that while it activates the NOP receptor to elicit a response, the maximal effect it can produce is lower than that of the full agonist, N/OFQ.[3] In vivo studies have further demonstrated its agonist properties, where it has been shown to inhibit locomotor activity in mice.[1][2]
The trifluoroacetate (TFA) salt form of the peptide is a result of its purification process, typically using reverse-phase high-performance liquid chromatography (HPLC) with TFA as a counter-ion.
Quantitative Data Summary
The following table summarizes the key quantitative parameters that define the interaction of Ac-RYYRIK-NH2 with the NOP receptor.
| Parameter | Value | Species/System | Assay | Reference(s) |
| Binding Affinity (Ki) | 1.5 nM | Not specified | Radioligand binding assay | [1][2] |
| Dissociation Constant (Kd) | 1.5 nM | CHO cells expressing ORL1 | Not specified | [4][5] |
| Antagonist Activity (Schild Constant - Ka) | 6.58 nM | Rat brain membranes | [35S]-GTPγS binding assay | [3][4] |
| Partial Agonist Efficacy | 30-60% of N/OFQ | CHO cells expressing ORL1 | [35S]-GTPγS binding assay | [3] |
| Partial Agonist Efficacy | 70-90% of N/OFQ | CHO cells expressing ORL1 | cAMP accumulation assay | [3] |
Signaling Pathways
The dual nature of Ac-RYYRIK-NH2's interaction with the NOP receptor leads to two distinct signaling outcomes, as depicted in the diagrams below.
Antagonistic Action of Ac-RYYRIK-NH2
In native systems, Ac-RYYRIK-NH2 competitively binds to the NOP receptor, preventing the binding of the endogenous agonist N/OFQ. This blockade inhibits the N/OFQ-mediated activation of Gi/o proteins, thereby preventing downstream signaling events such as the inhibition of adenylyl cyclase and the modulation of ion channels.
Partial Agonist Action of Ac-RYYRIK-NH2
In recombinant systems, Ac-RYYRIK-NH2 binds to and activates the NOP receptor, leading to the activation of Gi/o proteins, albeit to a lesser extent than the full agonist N/OFQ. This partial activation results in a submaximal inhibition of adenylyl cyclase and subsequent downstream effects.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of Ac-RYYRIK-NH2.
[³⁵S]-GTPγS Binding Assay
This assay measures the activation of G proteins by the NOP receptor in response to ligand binding.
Objective: To determine the antagonist and partial agonist properties of Ac-RYYRIK-NH2 by measuring its effect on N/OFQ-stimulated [³⁵S]-GTPγS binding to cell membranes.
Materials:
-
Rat brain cortex membranes or membranes from CHO cells expressing the NOP receptor.
-
[³⁵S]-GTPγS (specific activity ~1000 Ci/mmol).
-
GTPγS (unlabeled).
-
GDP.
-
N/OFQ.
-
Ac-RYYRIK-NH2.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat brain cortex or CHO cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of membrane suspension (10-20 µg of protein).
-
50 µL of assay buffer containing 10 µM GDP.
-
50 µL of various concentrations of Ac-RYYRIK-NH2 (for antagonist and partial agonist curves) or buffer.
-
50 µL of various concentrations of N/OFQ (for antagonist curves) or buffer (for partial agonist curves).
-
-
Initiation of Reaction: Add 50 µL of [³⁵S]-GTPγS (final concentration 0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials with 4 mL of scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Non-specific binding: Determined in the presence of 10 µM unlabeled GTPγS.
-
Basal binding: Determined in the absence of any stimulating ligand.
-
Agonist-stimulated binding: Calculated by subtracting basal binding from the binding in the presence of the agonist.
-
For antagonist activity, Schild analysis is performed on the concentration-response curves of N/OFQ in the presence of different concentrations of Ac-RYYRIK-NH2.
-
For partial agonist activity, the maximal stimulation by Ac-RYYRIK-NH2 is compared to that of N/OFQ.
-
Neonatal Rat Cardiomyocyte Chronotropic Assay
This assay assesses the effect of Ac-RYYRIK-NH2 on the beating rate of cultured heart cells, a functional readout of NOP receptor activity in a cardiovascular context.
Objective: To determine if Ac-RYYRIK-NH2 can antagonize the positive chronotropic effect of N/OFQ on neonatal rat cardiomyocytes.
Materials:
-
Primary culture of neonatal rat ventricular myocytes.
-
Culture medium (e.g., DMEM supplemented with fetal bovine serum).
-
N/OFQ.
-
Ac-RYYRIK-NH2.
-
Isoproterenol (as a positive control).
-
Microscope with a heated stage and video recording capabilities.
-
Image analysis software.
Procedure:
-
Cell Culture: Isolate ventricular myocytes from 1-2 day old neonatal rats and culture them on gelatin-coated dishes until they form a spontaneously beating syncytium.
-
Experimental Setup: Place the culture dish on the heated stage of the microscope (37°C).
-
Baseline Recording: Record the basal beating rate of a selected field of cells for 5-10 minutes.
-
Compound Addition:
-
For antagonist experiments, pre-incubate the cells with various concentrations of Ac-RYYRIK-NH2 for 10-15 minutes.
-
Add N/OFQ to the medium and record the beating rate for another 10-20 minutes.
-
-
Data Acquisition: Record videos of the beating cardiomyocytes at different time points.
-
Data Analysis: Determine the beating rate (beats per minute) from the video recordings using image analysis software or manual counting. Compare the N/OFQ-induced increase in beating rate in the presence and absence of Ac-RYYRIK-NH2.
In Vivo Mouse Locomotor Activity Assay
This assay evaluates the in vivo agonist properties of Ac-RYYRIK-NH2 by measuring its effect on spontaneous movement in mice.
Objective: To determine if Ac-RYYRIK-NH2 acts as an agonist in vivo by measuring its effect on locomotor activity.
Materials:
-
Male adult mice (e.g., C57BL/6).
-
Ac-RYYRIK-NH2.
-
Vehicle control (e.g., sterile saline).
-
Locomotor activity chambers equipped with infrared beams.
-
Data acquisition software.
Procedure:
-
Acclimation: Acclimate the mice to the experimental room for at least 1 hour before testing.
-
Habituation: Place individual mice in the locomotor activity chambers and allow them to habituate for 30-60 minutes.
-
Administration: Administer Ac-RYYRIK-NH2 or vehicle via the desired route (e.g., intracerebroventricularly, intraperitoneally).
-
Data Recording: Immediately after administration, place the mice back into the chambers and record locomotor activity for a predefined period (e.g., 60-120 minutes).
-
Parameters Measured: The software records parameters such as total distance traveled, number of horizontal and vertical beam breaks, and time spent in the center versus the periphery of the chamber.
-
Data Analysis: Compare the locomotor activity parameters between the Ac-RYYRIK-NH2-treated group and the vehicle-treated group.
Conclusion
This compound is a pivotal research tool for probing the function of the NOP receptor system. Its complex mechanism of action, characterized by context-dependent antagonism and partial agonism, provides a unique opportunity to understand the nuances of NOP receptor signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this intriguing peptide. Further investigation into the structural basis of its dual activity and its effects in various physiological and pathological models will undoubtedly continue to yield valuable insights into the role of the NOP receptor in health and disease.
References
- 1. Antagonism by acetyl-RYYRIK-NH2 of G protein activation in rat brain preparations and of chronotropic effect on rat cardiomyocytes evoked by nociceptin/orphanin FQ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4.4. [35S]GTPγS Binding Assays for Opioid Receptors [bio-protocol.org]
- 3. Binding and in vitro activities of peptides with high affinity for the nociceptin/orphanin FQ receptor, ORL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism by acetyl-RYYRIK-NH2 of G protein activation in rat brain preparations and of chronotropic effect on rat cardiomyocytes evoked by nociceptin/orphanin FQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
The Role of Ac-RYYRIK-NH2 TFA in Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-RYYRIK-NH2, a synthetic hexapeptide, has emerged as a significant research tool for investigating the nociceptin/orphanin FQ (N/OFQ) system and its cognate receptor, the Nociceptin Opioid Receptor (NOP), also known as the Opioid Receptor-Like 1 (ORL1) receptor. This G protein-coupled receptor (GPCR) is implicated in a wide array of physiological processes, including pain modulation, anxiety, and learning and memory. Ac-RYYRIK-NH2 exhibits a complex pharmacological profile, acting as a partial agonist and, in some contexts, a functional antagonist at the ORL1 receptor. This dual activity makes it a valuable probe for dissecting the intricacies of ORL1 receptor signaling. This technical guide provides an in-depth overview of the role of Ac-RYYRIK-NH2 in cell signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
Ac-RYYRIK-NH2 exerts its effects by directly binding to the ORL1 receptor. The binding affinity of Ac-RYYRIK-NH2 for the ORL1 receptor expressed in Chinese Hamster Ovary (CHO) cells is potent, with a dissociation constant (Kd) in the low nanomolar range.[1] Its interaction with the receptor triggers a cascade of intracellular events characteristic of Gi/o protein-coupled receptors.
Quantitative Data Summary
The pharmacological activity of Ac-RYYRIK-NH2 has been characterized in various in vitro assays. The following tables summarize the key quantitative data, highlighting its partial agonist and antagonist properties.
| Assay Type | System | Parameter | Value | Reference |
| Radioligand Binding | CHO cells expressing human ORL1 receptor | Kd | 1.5 nM | [1] |
| Assay Type | System | Parameter | Nociceptin (Full Agonist) | Ac-RYYRIK-NH2 | Reference |
| [³⁵S]GTPγS Binding | Rat Frontal Cortex Membranes | Emax | 174% | 44% | [2] |
| [³⁵S]GTPγS Binding | CHO-hORL1 Cell Membranes | Emax | 311% | 115% | [2] |
| Adenylyl Cyclase Inhibition | CHO-hORL1 Cells | % Inhibition | 77% | 49% | [2] |
| Inhibition of Contraction | Rat Vas Deferens | % Inhibition | 95% | 54% | [2] |
| Inhibition of Contraction | Rat Anococcygeus Muscle | % Inhibition | 98% | 37% | [2] |
| Assay Type | System | Parameter | Value | Reference |
| Antagonist Activity | Rat Anococcygeus Muscle | pA₂ | 8.69 | [2] |
Cell Signaling Pathways Modulated by Ac-RYYRIK-NH2
As a partial agonist at the ORL1 receptor, Ac-RYYRIK-NH2 activates the same signaling pathways as the endogenous ligand N/OFQ, but with lower efficacy. The primary signaling cascade involves the activation of inhibitory Gi/o proteins.
G Protein Activation and Downstream Effectors
Upon binding of Ac-RYYRIK-NH2 to the ORL1 receptor, the heterotrimeric G protein (αi/o, β, and γ subunits) is activated. The Gαi/o subunit, in its GTP-bound state, dissociates from the Gβγ dimer. Both the Gαi/o-GTP and Gβγ subunits can then modulate the activity of various downstream effector proteins.
Key downstream effects of ORL1 receptor activation by Ac-RYYRIK-NH2 include:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[2]
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium channels (N-type and P/Q-type), which reduces neurotransmitter release.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The Gβγ subunit can also activate phospholipase C (PLC), which in turn can lead to the activation of the MAPK cascade, including ERK1/2.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of Ac-RYYRIK-NH2.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by a receptor agonist.
Methodology:
-
Membrane Preparation: Cell membranes from CHO cells stably expressing the human ORL1 receptor (CHO-hORL1) or from rat frontal cortex are prepared by homogenization and differential centrifugation.
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, and 100 mM NaCl, at pH 7.4.
-
Incubation: Membranes are incubated in the assay buffer with varying concentrations of Ac-RYYRIK-NH2, a fixed concentration of GDP (e.g., 10 µM), and the radiolabeled, non-hydrolyzable GTP analog [³⁵S]GTPγS (e.g., 0.05 nM). The incubation is typically carried out for 60 minutes at 30°C.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Washing: The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing [³⁵S]GTPγS bound to the Gα subunits, is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Specific binding is then plotted against the concentration of Ac-RYYRIK-NH2 to determine the EC₅₀ and Emax values.
Adenylyl Cyclase Inhibition Assay
This assay measures the ability of a Gi/o-coupled receptor agonist to inhibit the production of cAMP.
Methodology:
-
Cell Culture: CHO-hORL1 cells are cultured to near confluency.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubation: Cells are then incubated with varying concentrations of Ac-RYYRIK-NH2 in the presence of an adenylyl cyclase stimulator, such as forskolin.
-
Lysis and Quantification: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage inhibition of forskolin-stimulated cAMP production is calculated for each concentration of Ac-RYYRIK-NH2, and the data are used to determine the IC₅₀ and Emax values.
Conclusion
Ac-RYYRIK-NH2 TFA is a potent and selective ligand for the ORL1 receptor, acting as a partial agonist. Its ability to engage the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity, makes it an invaluable tool for elucidating the physiological and pathological roles of the N/OFQ system. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in pharmacology, neuroscience, and drug discovery who are investigating the therapeutic potential of targeting the ORL1 receptor. The dual nature of its pharmacology underscores the complexity of GPCR signaling and highlights the importance of thorough in vitro characterization of novel ligands.
References
- 1. Opioid receptor-like 1 (ORL1) receptor binding and the biological properties of Ac-Arg-Tyr-Tyr-Arg-Ile-Arg-NH2 and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro characterization of Ac-RYYRWK-NH(2), Ac-RYYRIK-NH(2) and [Phe1Psi(CH(2)-NH)Gly2] nociceptin(1-13)NH(2) at rat native and recombinant ORL(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Acetylated RYYRIK-NH2 Peptide: A Technical Overview of its Biological Activity as a Nociceptin/Orphanin FQ Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acetylated hexapeptide, Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2 (Ac-RYYRIK-NH2), has emerged as a significant research tool in the study of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), the fourth member of the opioid receptor family. Unlike classical opioid receptors, the NOP receptor and its endogenous ligand, N/OFQ, modulate a distinct range of physiological processes, including pain, anxiety, and locomotion. Ac-RYYRIK-NH2, originally identified from a combinatorial peptide library, is a potent and selective ligand for the NOP receptor, exhibiting a complex pharmacological profile characterized primarily as a partial agonist. This technical guide provides an in-depth summary of the biological activity of Ac-RYYRIK-NH2, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action.
Quantitative Biological Data
The biological activity of Ac-RYYRIK-NH2 has been quantified through various in vitro assays, primarily focusing on its binding affinity and functional potency at the NOP receptor.
Receptor Binding Affinity
The affinity of Ac-RYYRIK-NH2 for the NOP receptor is typically determined through competitive radioligand binding assays.
| Parameter | Value | Cell/Tissue Preparation | Radioligand | Reference |
| pKi | 9.29 | CHO cells expressing human NOP receptor | [3H]UFP-101 | [1] |
| KD | 0.3 nM | Rat brain membranes | [35S]GTPγS | [2] |
| KD | 1.5 nM | CHO cells expressing mouse ORL1 | Not Specified | [2] |
pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. KD is the dissociation constant.
Functional Activity
The functional activity of Ac-RYYRIK-NH2 is assessed using assays that measure G protein activation or downstream signaling events following receptor binding. The peptide generally behaves as a partial agonist, meaning it binds to and activates the NOP receptor, but with lower efficacy than the endogenous full agonist, N/OFQ.
| Assay | Parameter | Value | System | Reference |
| [35S]GTPγS Binding | pEC50 | 7.87 | CHOhNOP+Gαqi5 cells | [1] |
| [35S]GTPγS Binding | Efficacy (α) | 0.80 (relative to N/OFQ) | CHOhNOP+Gαqi5 cells | [1] |
| [35S]GTPγS Binding | Schild constant (Ka) | 6.58 nM | Rat brain membranes | [2] |
| Calcium Release | pEC50 | 7.87 | CHOhNOP+Gαqi5 cells | [1] |
| Calcium Release | Efficacy (α) | 0.80 (relative to N/OFQ) | CHOhNOP+Gαqi5 cells | [1] |
pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Efficacy (α) represents the maximal response of the peptide relative to a full agonist. The Schild constant (Ka) is a measure of antagonist potency.
It is noteworthy that in some experimental systems, particularly in native tissue preparations, Ac-RYYRIK-NH2 can act as a competitive antagonist, inhibiting the effects of N/OFQ.[2] This highlights the importance of the specific assay conditions in determining the observed pharmacological profile of the peptide.
Signaling Pathway of the NOP Receptor
Ac-RYYRIK-NH2 exerts its biological effects by binding to the NOP receptor, a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family.[3][4] Activation of the NOP receptor by an agonist like Ac-RYYRIK-NH2 initiates a signaling cascade that leads to a generalized inhibition of neuronal excitability and neurotransmitter release.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the biological activity of Ac-RYYRIK-NH2.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of Ac-RYYRIK-NH2 for the NOP receptor.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the NOP receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane preparation (typically 20-40 µg of protein).
-
A fixed concentration of a suitable radioligand for the NOP receptor (e.g., [3H]UFP-101 at a concentration near its Kd).
-
Varying concentrations of the unlabeled Ac-RYYRIK-NH2 peptide.
-
For determining non-specific binding, a high concentration of a non-radiolabeled NOP ligand (e.g., 1 µM N/OFQ) is used in separate wells.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Ac-RYYRIK-NH2 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Ac-RYYRIK-NH2 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by the NOP receptor upon binding of Ac-RYYRIK-NH2.
Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, prepare membranes from cells or tissues expressing the NOP receptor and its associated G proteins.
-
Assay Buffer: Prepare an assay buffer containing MgCl2 and NaCl, which are important for G protein function.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane preparation.
-
Guanosine diphosphate (GDP) to ensure that G proteins are in their inactive state at the beginning of the assay.
-
[35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Varying concentrations of Ac-RYYRIK-NH2.
-
Basal binding is determined in the absence of any agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
-
Incubation: Incubate the plates at 30°C for a defined period (e.g., 60 minutes) with gentle agitation.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the Ac-RYYRIK-NH2 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
Conclusion
The acetylated RYYRIK-NH2 peptide is a valuable pharmacological tool for investigating the NOP receptor system. Its well-characterized binding affinity and partial agonist activity make it a standard reference compound in NOP receptor research. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to study the biological effects of this and other NOP receptor ligands, facilitating further advancements in the development of novel therapeutics targeting this important receptor system.
References
- 1. Synthesis, Biological Activity and Molecular Docking of Chimeric Peptides Targeting Opioid and NOP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism by acetyl-RYYRIK-NH2 of G protein activation in rat brain preparations and of chronotropic effect on rat cardiomyocytes evoked by nociceptin/orphanin FQ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The Therapeutic Potential of Nociceptin/Orphanin FQ Receptor Agonists as Analgesics without Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
Ac-RYYRIK-NH2 TFA: A Technical Guide to its Partial Agonist Activity at the ORL1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic peptide Ac-RYYRIK-NH2 trifluoroacetate (TFA), a significant tool compound in the study of the nociceptin/orphanin FQ (N/OFQ) system. It details the partial agonist activity of Ac-RYYRIK-NH2 at the opioid receptor-like 1 (ORL1) receptor, also known as the N/OFQ peptide (NOP) receptor. This document collates quantitative data from key in vitro assays, presents detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows. The information herein is intended to serve as a valuable resource for researchers engaged in the exploration of ORL1 receptor pharmacology and the development of novel therapeutics targeting this system.
Introduction
The ORL1 receptor, a G protein-coupled receptor (GPCR), and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), represent a signaling system with significant implications in a variety of physiological processes, including pain modulation, anxiety, and learning and memory. The development of selective ligands for the ORL1 receptor is crucial for elucidating its physiological roles and for the potential development of novel therapeutics. Ac-RYYRIK-NH2 is a hexapeptide that has been identified as a potent ligand for the ORL1 receptor.[1][2] Its pharmacological profile is complex, exhibiting partial agonist or antagonist activity depending on the experimental system and the specific assay being performed.[3] This context-dependent activity makes Ac-RYYRIK-NH2 a valuable probe for investigating the intricacies of ORL1 receptor function and signaling.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters of Ac-RYYRIK-NH2 TFA's interaction with the ORL1 receptor, compiled from the literature. These data facilitate a comparative understanding of its binding affinity and functional efficacy across different experimental setups.
Table 1: Binding Affinity of Ac-RYYRIK-NH2 for the ORL1 Receptor
| Parameter | Value | Experimental System | Radioligand | Reference |
| Ki | 1.5 nM | CHO cells expressing human ORL1 | [3H]Nociceptin | [3] |
| pA2 | 9.13 | Rat frontal cortex | N/A | [3] |
| pA2 | 8.69 | Rat anococcygeus muscle | N/A | [3] |
Table 2: Functional Activity of Ac-RYYRIK-NH2 at the ORL1 Receptor
| Assay | Parameter | Value | Experimental System | Reference Agonist | Reference |
| [35S]GTPγS Binding | Emax | 44% | Rat frontal cortex membranes | Nociceptin | [3] |
| Emax | 115% | CHO-hORL1 cell membranes | Nociceptin | [3] | |
| cAMP Accumulation | Emax (Inhibition) | 49% | CHO-hORL1 cells | Nociceptin | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the pharmacological profile of Ac-RYYRIK-NH2 at the ORL1 receptor.
Radioligand Binding Assay ([3H]Nociceptin)
This protocol is adapted from methodologies described in the literature for determining the binding affinity of ligands to the ORL1 receptor.
Objective: To determine the binding affinity (Ki) of Ac-RYYRIK-NH2 for the ORL1 receptor through competitive displacement of the radiolabeled ligand, [3H]Nociceptin.
Materials:
-
Membrane preparations from CHO cells stably expressing the human ORL1 receptor (CHO-hORL1).
-
[3H]Nociceptin (specific activity ~80-100 Ci/mmol).
-
This compound.
-
Nociceptin (for non-specific binding determination).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Thaw the CHO-hORL1 cell membrane preparations on ice.
-
Prepare serial dilutions of Ac-RYYRIK-NH2 in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
A fixed concentration of [3H]Nociceptin (typically at or below its Kd value, e.g., 0.5 nM).
-
Varying concentrations of Ac-RYYRIK-NH2 or buffer for total binding.
-
A saturating concentration of unlabeled nociceptin (e.g., 1 µM) for non-specific binding.
-
CHO-hORL1 membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using a non-linear regression analysis to determine the IC50 value of Ac-RYYRIK-NH2.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the ORL1 receptor.
Objective: To determine the potency (EC50) and efficacy (Emax) of Ac-RYYRIK-NH2 in stimulating the binding of [35S]GTPγS to G proteins in CHO-hORL1 cell membranes.
Materials:
-
CHO-hORL1 cell membrane preparations.
-
[35S]GTPγS (specific activity >1000 Ci/mmol).
-
This compound.
-
Nociceptin (as a reference full agonist).
-
GTPγS (for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine 5'-diphosphate).
-
Other materials are the same as for the radioligand binding assay.
Procedure:
-
Thaw the CHO-hORL1 cell membrane preparations on ice.
-
Prepare serial dilutions of Ac-RYYRIK-NH2 and nociceptin in assay buffer.
-
Pre-incubate the membranes with GDP (typically 10 µM) on ice for at least 15 minutes.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Varying concentrations of Ac-RYYRIK-NH2, nociceptin, or buffer for basal binding.
-
A saturating concentration of unlabeled GTPγS (e.g., 10 µM) for non-specific binding.
-
CHO-hORL1 membrane preparation (10-20 µg of protein per well).
-
-
Initiate the reaction by adding [35S]GTPγS (typically 0.05-0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression to generate dose-response curves and determine the EC50 and Emax values. The Emax of Ac-RYYRIK-NH2 is expressed as a percentage of the maximal stimulation achieved with the full agonist, nociceptin.
cAMP Accumulation Assay
This assay measures the functional consequence of ORL1 receptor activation on a downstream signaling molecule, cyclic adenosine monophosphate (cAMP).
Objective: To determine the ability of Ac-RYYRIK-NH2 to inhibit forskolin-stimulated cAMP accumulation in intact CHO-hORL1 cells.
Materials:
-
CHO-hORL1 cells.
-
Cell culture medium (e.g., F-12K Medium with 10% FBS).
-
Forskolin.
-
This compound.
-
Nociceptin.
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor.
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).
Procedure:
-
Seed CHO-hORL1 cells in a 96-well plate and grow to confluence.
-
On the day of the assay, aspirate the growth medium and replace it with serum-free medium containing IBMX (e.g., 0.5 mM). Incubate for 30 minutes at 37°C.
-
Add varying concentrations of Ac-RYYRIK-NH2 or nociceptin to the wells and incubate for 15 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 5 µM) and incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
Generate dose-response curves for the inhibition of forskolin-stimulated cAMP accumulation.
-
Determine the EC50 and Emax of inhibition for Ac-RYYRIK-NH2. The Emax is expressed as the percentage of inhibition of the forskolin-stimulated response, with the inhibition by a saturating concentration of nociceptin often considered as 100%.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways of the ORL1 receptor and the workflows of the experimental protocols described above.
Figure 1: ORL1 Receptor Signaling Pathway.
Figure 2: Radioligand Binding Assay Workflow.
Figure 3: [35S]GTPγS Binding Assay Workflow.
Figure 4: cAMP Accumulation Assay Workflow.
Conclusion
This compound is a well-characterized partial agonist of the ORL1 receptor, exhibiting high binding affinity and context-dependent functional activity. The data and protocols presented in this technical guide provide a solid foundation for researchers investigating the N/OFQ-ORL1 receptor system. The variability in its efficacy across different assay systems underscores the importance of a multi-faceted experimental approach to fully understand the pharmacological properties of ORL1 receptor ligands. The continued use of Ac-RYYRIK-NH2 as a research tool will undoubtedly contribute to a deeper understanding of ORL1 receptor signaling and its potential as a therapeutic target.
References
Ac-RYYRIK-NH2 TFA and the Nociceptin/Orphanin FQ System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nociceptin/orphanin FQ (N/OFQ) system, comprising the endogenous peptide N/OFQ and its cognate receptor, the NOP receptor (also known as ORL-1), represents a significant area of research in neuroscience and pharmacology.[1] This system is implicated in a wide array of physiological processes, including pain modulation, reward, anxiety, and locomotion. Ac-RYYRIK-NH2 is a synthetic hexapeptide that has emerged as a critical tool for elucidating the function of the NOP receptor.[2][3] Its complex pharmacology, exhibiting both antagonist and partial agonist activities depending on the specific assay and cellular context, makes it a fascinating subject of study.[2][4][5] This technical guide provides a comprehensive overview of Ac-RYYRIK-NH2, its interaction with the N/OFQ system, detailed experimental protocols, and a summary of key quantitative data. The trifluoroacetate (TFA) salt form, a common counterion resulting from peptide synthesis and purification, is also addressed.[6][7][8][9]
The Nociceptin/Orphanin FQ System
The NOP receptor is a G protein-coupled receptor (GPCR) with a structural homology to classical opioid receptors (mu, delta, and kappa).[1][10] However, its endogenous ligand, N/OFQ, does not bind to these opioid receptors, and likewise, opioid peptides do not activate the NOP receptor.[11] The N/OFQ-NOP system is widely distributed throughout the central and peripheral nervous systems, suggesting its involvement in diverse physiological functions.[1]
Signal Transduction Pathways
Activation of the NOP receptor by an agonist initiates a cascade of intracellular signaling events. The receptor primarily couples to inhibitory G proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10][11] The dissociation of the Gβγ subunit from the Gα subunit also plays a crucial role in downstream signaling. Gβγ subunits can directly modulate the activity of ion channels, leading to the inhibition of voltage-gated calcium channels (N-type and L-type) and the activation of inwardly rectifying potassium channels.[11][12] This modulation of ion channel activity generally results in a reduction of neuronal excitability and neurotransmitter release.
Furthermore, NOP receptor activation has been shown to stimulate various mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[1] These pathways are involved in regulating a host of cellular processes, including gene expression, cell growth, and differentiation.
Signaling Pathway of the NOP Receptor
References
- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Activity and Molecular Docking of Chimeric Peptides Targeting Opioid and NOP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural requirements of nociceptin antagonist Ac-RYYRIK-NH2 for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro characterization of Ac-RYYRWK-NH(2), Ac-RYYRIK-NH(2) and [Phe1Psi(CH(2)-NH)Gly2] nociceptin(1-13)NH(2) at rat native and recombinant ORL(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omizzur.com [omizzur.com]
- 7. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 10. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 11. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Immunomodulatory Properties of Ac-RYYRIK-NH2: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential immunomodulatory properties of the synthetic peptide Ac-RYYRIK-NH2. While direct evidence of its effects on the immune system is currently limited, its high affinity for the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP, or ORL1) provides a strong rationale for its investigation as a modulator of immune responses.
The NOP receptor system is increasingly recognized for its role in regulating inflammation and immunity. The endogenous ligand, N/OFQ, and the NOP receptor are expressed on a variety of immune cells, including lymphocytes and monocytes. Activation of this pathway has been shown to influence key immune processes such as cytokine production, leukocyte migration, and lymphocyte proliferation. Notably, the effects of NOP receptor modulation can be context-dependent, exhibiting both pro- and anti-inflammatory activities.
Ac-RYYRIK-NH2 is a potent NOP receptor ligand, exhibiting a complex pharmacological profile that includes both antagonistic and agonistic actions depending on the biological system. This dual activity suggests that Ac-RYYRIK-NH2 could serve as a nuanced tool to dissect the role of the NOP receptor in immunity and may offer therapeutic potential for immune-mediated diseases.
This document outlines the known characteristics of Ac-RYYRIK-NH2, details the established signaling pathways of its target receptor, and provides a roadmap of experimental protocols to systematically evaluate its immunomodulatory capabilities.
Core Properties of Ac-RYYRIK-NH2
| Property | Value | Reference |
| Target | Nociceptin/Orphanin FQ (NOP) Receptor (ORL1) | |
| Affinity (Ki) | 1.5 nM | |
| Pharmacological Profile | Antagonist of nociceptin-stimulated G-protein binding (in vitro); Agonist properties (in vivo, e.g., inhibition of locomotor activity) | |
| Molecular Formula | C44H70N14O9 | |
| Molecular Weight | 939.14 g/mol |
Proposed Immunomodulatory Investigation Workflow
A systematic investigation into the immunomodulatory effects of Ac-RYYRIK-NH2 should proceed through a series of well-defined stages, from initial in vitro screening to more complex in vivo models. The following workflow is proposed:
Caption: Proposed experimental workflow for investigating the immunomodulatory properties of Ac-RYYRIK-NH2.
NOP Receptor Signaling Pathway
Ac-RYYRIK-NH2 exerts its effects by binding to the NOP receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves coupling to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). Activation of the NOP receptor can also modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways, which are critical in immune cell function.
Caption: Simplified signaling pathway of the NOP receptor upon ligand binding.
Detailed Experimental Protocols
Cell Viability and Cytotoxicity Assay
-
Objective: To determine the optimal non-toxic concentration range of Ac-RYYRIK-NH2 for subsequent in vitro assays.
-
Methodology:
-
Cell Culture: Culture immune cells of interest (e.g., peripheral blood mononuclear cells [PBMCs], macrophage cell lines like RAW 264.7, or T-cell lines like Jurkat) in appropriate media.
-
Treatment: Seed cells in 96-well plates and treat with a range of Ac-RYYRIK-NH2 concentrations (e.g., 1 nM to 100 µM) for 24-48 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce MTT to formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the untreated control.
-
Cytokine Production Analysis
-
Objective: To assess the effect of Ac-RYYRIK-NH2 on the production of pro- and anti-inflammatory cytokines.
-
Methodology:
-
Cell Stimulation: Culture immune cells (e.g., PBMCs or macrophages) and pre-treat with non-toxic concentrations of Ac-RYYRIK-NH2 for 1-2 hours.
-
Activation: Stimulate the cells with an immune activator such as lipopolysaccharide (LPS) for macrophages or phytohemagglutinin (PHA) for T-cells. Include an unstimulated control.
-
Incubation: Incubate for a predetermined period (e.g., 24 hours for TNF-α, IL-6; 48-72 hours for IFN-γ, IL-10).
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.
-
Quantification: Measure cytokine concentrations using Enzyme-Linked Immunosorbent Assay (ELISA) kits or a Cytometric Bead Array (CBA) for multiplex analysis.
-
T-Cell Proliferation Assay
-
Objective: To evaluate the impact of Ac-RYYRIK-NH2 on T-cell proliferation.
-
Methodology:
-
Cell Labeling: Isolate T-cells and label them with Carboxyfluorescein succinimidyl ester (CFSE). CFSE is a fluorescent dye that is equally distributed between daughter cells upon division, allowing for the tracking of cell proliferation.
-
Co-culture and Treatment: Co-culture CFSE-labeled T-cells with antigen-presenting cells (APCs) and a specific antigen or a mitogen (e.g., anti-CD3/CD28 antibodies). Add varying concentrations of Ac-RYYRIK-NH2.
-
Incubation: Culture the cells for 3-5 days.
-
Flow Cytometry: Acquire the cells on a flow cytometer and analyze the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a cell division.
-
Western Blot for Signaling Pathway Analysis
-
Objective: To investigate the effect of Ac-RYYRIK-NH2 on key signaling molecules downstream of the NOP receptor, such as MAPKs.
-
Methodology:
-
Cell Treatment: Culture immune cells and treat with Ac-RYYRIK-NH2 for various time points (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated and total forms of ERK, p38, and JNK.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
By following this structured approach, researchers can effectively delineate the immunomodulatory profile of Ac-RYYRIK-NH2, paving the way for a deeper understanding of the NOP receptor's role in the immune system and potentially identifying a novel therapeutic agent.
Ac-RYYRIK-NH2: A Technical Guide to a High-Affinity NOP Receptor Ligand
Introduction
Ac-RYYRIK-NH2 is a synthetic hexapeptide that has garnered significant interest within the scientific community for its potent and complex interactions with the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Ac-RYYRIK-NH2, tailored for researchers, scientists, and professionals in drug development.
The peptide was first identified as a high-affinity ligand for the NOP receptor, demonstrating a complex pharmacological profile that includes both antagonistic and agonistic properties depending on the experimental setting.[1] In vitro, it acts as a competitive antagonist, blocking N/OFQ-stimulated G protein activation in rat brain preparations and the negative chronotropic effect of N/OFQ in rat cardiomyocytes.[1] Conversely, in vivo studies have revealed its potent agonist properties, such as the inhibition of locomotor activity in mice.[2] This dual nature makes Ac-RYYRIK-NH2 a valuable tool for probing the physiological functions of the NOP receptor system and as a lead compound for the development of novel therapeutics.
Physicochemical Properties
| Property | Value |
| Sequence | Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2 |
| Molecular Formula | C44H70N14O9 |
| Molecular Weight | 939.12 g/mol |
| CAS Number | 200959-48-4 |
| Appearance | Lyophilized powder |
| Purity | >95% (typically analyzed by HPLC) |
| Solubility | Soluble in water |
Biological Activity and Quantitative Data
Ac-RYYRIK-NH2 exhibits a high affinity for the NOP receptor. Its biological activity has been characterized in a variety of in vitro and in vivo assays, revealing a complex pharmacological profile.
| Assay | Species | Tissue/Cell Line | Parameter | Value | Reference |
| Radioligand Binding | - | CHO cells expressing human NOP receptor | Ki | 1.5 nM | [1][2] |
| [³⁵S]GTPγS Binding | Rat | Brain membranes | Schild Constant (pA₂) | 6.58 nM | Berger et al., 1999 |
| Cardiomyocyte Chronotropy | Neonatal Rat | Cardiomyocytes | Antagonist Activity | Full inhibition of N/OFQ effect | Berger et al., 1999 |
| Locomotor Activity | Mouse | - | In vivo effect | Potent agonist (inhibition of activity) | [1][2] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Ac-RYYRIK-NH2
Objective: To synthesize the Ac-RYYRIK-NH2 peptide.
Methodology: The synthesis of Ac-RYYRIK-NH2 is typically achieved through Fmoc-based solid-phase peptide synthesis.
Workflow:
Caption: Workflow for the solid-phase synthesis of Ac-RYYRIK-NH2.
Detailed Steps:
-
Resin Preparation: Rink Amide resin is swelled in a suitable solvent such as dimethylformamide (DMF).
-
Amino Acid Coupling: The C-terminal amino acid, Fmoc-Lys(Boc)-OH, is coupled to the resin using a coupling agent like HBTU/HOBt in the presence of a base such as DIEA. The completion of the coupling reaction is monitored by a ninhydrin test.
-
Fmoc Deprotection: The Fmoc protecting group is removed using a solution of 20% piperidine in DMF.
-
Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence (Ile, Arg(Pbf), Tyr(tBu), Tyr(tBu), Arg(Pbf)).
-
N-terminal Acetylation: Following the final Fmoc deprotection, the N-terminus is acetylated using acetic anhydride and a base.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.
[³⁵S]GTPγS Binding Assay
Objective: To determine the functional activity of Ac-RYYRIK-NH2 at the NOP receptor by measuring its effect on G protein activation.
Methodology: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
Workflow:
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Detailed Steps:
-
Membrane Preparation: Membranes are prepared from rat brain tissue or cells expressing the NOP receptor.
-
Incubation: The membranes are incubated in an assay buffer containing GDP, the agonist (N/OFQ), and varying concentrations of the antagonist (Ac-RYYRIK-NH2).
-
GTPγS Binding: The binding reaction is initiated by the addition of [³⁵S]GTPγS.
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data is analyzed to determine the effect of Ac-RYYRIK-NH2 on N/OFQ-stimulated [³⁵S]GTPγS binding. For antagonist activity, a Schild analysis can be performed to determine the pA₂ value.
Signaling Pathway of the NOP Receptor
Ac-RYYRIK-NH2 exerts its effects by modulating the signaling cascade of the NOP receptor, a G protein-coupled receptor (GPCR).
Caption: Simplified signaling pathway of the NOP receptor.
Pathway Description: Upon activation by an agonist, the NOP receptor couples to inhibitory G proteins of the Gαi/o family. This leads to:
-
Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of ion channels: The Gβγ subunit can directly activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and inhibit voltage-gated calcium channels, which reduces neurotransmitter release.
-
Activation of mitogen-activated protein kinase (MAPK) pathways: The NOP receptor can also signal through MAPK cascades, influencing gene expression and cell proliferation.
Ac-RYYRIK-NH2, by acting as an antagonist in certain systems, can block these downstream effects when co-administered with an agonist like N/OFQ. Its agonistic properties in other contexts suggest that it can also initiate these signaling events.
Conclusion
Ac-RYYRIK-NH2 is a pivotal research tool for investigating the NOP receptor system. Its well-characterized, yet complex, pharmacology provides a unique opportunity to dissect the various physiological and pathological roles of NOP receptor signaling. The detailed protocols and data presented in this guide are intended to facilitate further research into this fascinating peptide and its potential therapeutic applications.
References
The Structure-Activity Relationship of Ac-RYYRIK-NH2 Analogs: A Technical Guide for NOP Receptor Ligand Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Ac-RYYRIK-NH2, a potent hexapeptide ligand for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the ORL-1 receptor. Ac-RYYRIK-NH2 exhibits a complex pharmacological profile, acting as an antagonist in certain in vitro assays while demonstrating potent agonist activity in vivo. This dual nature makes its structural analogs compelling candidates for the development of novel therapeutics targeting the NOP receptor system, which is implicated in a range of physiological processes including pain, anxiety, and reward. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways to facilitate further research and drug development in this area.
Core Structure-Activity Relationship Insights
Systematic analysis of Ac-RYYRIK-NH2 analogs has revealed critical structural determinants for NOP receptor binding and functional activity. Alanine scanning, terminal truncations, and modifications of the terminal protecting groups have elucidated the importance of specific residues and functional groups.
A seminal study involving systematic modifications of the Ac-RYYRIK-NH2 sequence provided foundational insights into its SAR at the NOP receptor. The N-terminal tripeptide, Arg-Tyr-Tyr, was identified as crucial for high-affinity binding.[1] Particularly, the N-terminal Arginine residue and the N-terminal acetyl group are indispensable for receptor recognition.[1] Conversely, the C-terminal amide group was found to be less significant for binding affinity.[1]
Data Presentation: Quantitative SAR of Ac-RYYRIK-NH2 Analogs
The following tables summarize the quantitative data from key SAR studies, providing a clear comparison of the binding affinities and functional potencies of various Ac-RYYRIK-NH2 analogs.
Table 1: NOP Receptor Binding Affinity of Ac-RYYRIK-NH2 Analogs
| Analog Name | Sequence | Modification | Ki (nM) | Reference |
| Ac-RYYRIK-NH2 | Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2 | Parent Peptide | 1.5 | [2] |
| Ac-AYYRIK-NH2 | Ac-Ala -Tyr-Tyr-Arg-Ile-Lys-NH2 | Arg1 -> Ala | >1000 | [1] |
| Ac-RAYRIK-NH2 | Ac-Arg-Ala -Tyr-Arg-Ile-Lys-NH2 | Tyr2 -> Ala | 18 | [1] |
| Ac-RYARIK-NH2 | Ac-Arg-Tyr-Ala -Arg-Ile-Lys-NH2 | Tyr3 -> Ala | 15 | [1] |
| Ac-RYYAIK-NH2 | Ac-Arg-Tyr-Tyr-Ala -Ile-Lys-NH2 | Arg4 -> Ala | 120 | [1] |
| Ac-RYYRAK-NH2 | Ac-Arg-Tyr-Tyr-Arg-Ala -Lys-NH2 | Ile5 -> Ala | 110 | [1] |
| Ac-RYYRIA-NH2 | Ac-Arg-Tyr-Tyr-Arg-Ile-Ala -NH2 | Lys6 -> Ala | 250 | [1] |
| RYYRIK-NH2 | Arg-Tyr-Tyr-Arg-Ile-Lys-NH2 | No N-acetyl group | >1000 | [1] |
| Ac-RYYRIK-OH | Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-OH | C-terminal acid | 2.5 | [1] |
| Ac-YYRIK-NH2 | Ac-Tyr-Tyr-Arg-Ile-Lys-NH2 | N-terminal truncation | >1000 | [1] |
| Ac-RYYRI-NH2 | Ac-Arg-Tyr-Tyr-Arg-Ile-NH2 | C-terminal truncation | 150 | [1] |
Table 2: Functional Activity of Ac-RYYRIK-NH2 and a Key Analog
| Compound | Assay | Tissue/Cell Line | Parameter | Value | Reference |
| Ac-RYYRIK-NH2 | [35S]GTPγS Binding | Rat Frontal Cortex | Emax (%) | 44 | [3] |
| CHO cells (recombinant) | Emax (%) | 115 | [3] | ||
| Rat Frontal Cortex | pA2 | 9.13 | [3] | ||
| cAMP Production | CHO cells (recombinant) | Inhibition (%) | 49 | [3] | |
| Isolated Rat Vas Deferens | Inhibition (%) | 54 | [3] | ||
| Isolated Rat Anococcygeus | Inhibition (%) | 37 | [3] | ||
| Isolated Rat Anococcygeus | pA2 | 8.69 | [3] | ||
| Ac-RYYRWK-NH2 | [35S]GTPγS Binding | Rat Frontal Cortex | Emax (%) | 96 | [3] |
| CHO cells (recombinant) | Emax (%) | 202 | [3] | ||
| cAMP Production | CHO cells (recombinant) | Inhibition (%) | 58 | [3] | |
| Isolated Rat Vas Deferens | Inhibition (%) | 72 | [3] | ||
| Isolated Rat Anococcygeus | Inhibition (%) | 66 | [3] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of NOP receptor activation by Ac-RYYRIK-NH2 and its analogs, it is essential to visualize the underlying signaling cascades and the experimental procedures used to measure these effects.
NOP Receptor Signaling Pathway
Ac-RYYRIK-NH2 and its analogs exert their effects by modulating the NOP receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Additionally, NOP receptor activation can modulate ion channels and other signaling cascades.
Caption: NOP Receptor Signaling Cascade.
Experimental Workflow: Peptide Synthesis and Evaluation
The development and characterization of Ac-RYYRIK-NH2 analogs follow a structured workflow, from chemical synthesis to pharmacological evaluation.
Caption: Workflow for Analog Synthesis and Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. The following sections outline the key experimental protocols.
Solid-Phase Peptide Synthesis (SPPS) of Ac-RYYRIK-NH2 Analogs
Principle: Peptides are synthesized in a stepwise manner on a solid support (resin). The C-terminal amino acid is first attached to the resin, followed by sequential addition of N-terminally protected amino acids.
Protocol:
-
Resin Preparation: Rink Amide resin is typically used to obtain a C-terminal amide. The resin is swelled in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).[4]
-
Fmoc Deprotection: The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group of the resin-bound amino acid is removed by treatment with a solution of 20% piperidine in DMF.[4]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIEA). The activated amino acid is then added to the resin to form a peptide bond. The completion of the coupling reaction is monitored by a qualitative test such as the Kaiser test.[4]
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Acetylation: After the final amino acid has been coupled and the N-terminal Fmoc group removed, the N-terminus is acetylated using a reagent like acetic anhydride or N-acetylimidazole.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as water and triisopropylsilane.[4]
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[5][6]
-
Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.[5][6]
NOP Receptor Radioligand Binding Assay
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the NOP receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the NOP receptor (e.g., CHO cells stably expressing the human NOP receptor or rat brain tissue).[7][8]
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% bovine serum albumin (BSA), pH 7.4.[8]
-
Incubation: A fixed concentration of a radiolabeled NOP receptor ligand (e.g., [3H]-Nociceptin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.[7]
-
Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
Principle: This functional assay measures the activation of G proteins coupled to the NOP receptor. In the presence of an agonist, the receptor catalyzes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.
Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the NOP receptor are used.[9][10]
-
Assay Buffer: The assay buffer typically contains 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA, pH 7.4. GDP is also included to regulate basal binding.[10][11]
-
Incubation: Membranes are incubated with a fixed concentration of [35S]GTPγS and varying concentrations of the test compound.[7][9]
-
Termination and Separation: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing.[7][9]
-
Quantification: The amount of [35S]GTPγS bound to the G proteins on the filters is determined by scintillation counting.
-
Data Analysis: The data are analyzed to determine the EC50 (potency) and Emax (efficacy) of the test compound.[12]
cAMP Accumulation Assay
Principle: This assay measures the ability of a NOP receptor agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger.
Protocol:
-
Cell Culture: Whole cells expressing the NOP receptor (e.g., CHO cells) are used.
-
Stimulation: The cells are first treated with forskolin, an activator of adenylyl cyclase, to stimulate cAMP production.
-
Incubation with Test Compound: The cells are then incubated with varying concentrations of the test compound.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or bioluminescence resonance energy transfer (BRET)-based biosensors.[13][14]
-
Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its potency and efficacy.
Isolated Tissue Bioassays (e.g., Rat Vas Deferens)
Principle: These ex vivo assays measure the functional effect of a compound on the contraction of isolated smooth muscle tissues that endogenously express NOP receptors.
Protocol:
-
Tissue Preparation: Tissues such as the rat vas deferens or anococcygeus muscle are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).[15][16]
-
Stimulation: The tissues are typically stimulated electrically to induce contractions.
-
Application of Test Compound: The test compound is added to the organ bath at various concentrations, and its effect on the electrically stimulated contractions is recorded.
-
Data Analysis: The inhibitory effect of the compound on tissue contraction is measured to determine its potency (EC50) and efficacy (Emax). For antagonists, the pA2 value can be determined by Schild analysis.[3][17]
References
- 1. Structural requirements of nociceptin antagonist Ac-RYYRIK-NH2 for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ac-RYYRIK-NH2 | CAS:200959-48-4 | High affinity NOP ligand | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. In vitro characterization of Ac-RYYRWK-NH(2), Ac-RYYRIK-NH(2) and [Phe1Psi(CH(2)-NH)Gly2] nociceptin(1-13)NH(2) at rat native and recombinant ORL(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wernerlab.weebly.com [wernerlab.weebly.com]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
- 7. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Radioligands for Imaging Brain Nociceptin/Orphanin FQ Peptide (NOP) Receptors with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolated tissue preparation | PPTX [slideshare.net]
- 16. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Ac-RYYRIK-NH2 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ac-RYYRIK-NH2 TFA is a synthetic hexapeptide that has garnered significant interest within the scientific community for its high affinity and complex pharmacology at the Nociceptin/Orphanin FQ (NOP) receptor, also known as the ORL1 receptor. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its mechanism of action, potential therapeutic applications, and the experimental protocols utilized to elucidate its function. The intricate signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this promising research compound.
Introduction
This compound is a potent ligand for the NOP receptor, a G protein-coupled receptor (GPCR) that is the fourth member of the opioid receptor family. Unlike classical opioid receptors, the NOP receptor and its endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ), modulate a distinct range of physiological and pathological processes, including pain, anxiety, and addiction. The unique pharmacological profile of this compound, exhibiting both agonist and antagonist properties depending on the cellular context and experimental model, makes it a valuable tool for dissecting the complexities of the NOP receptor system and a potential lead for novel therapeutic agents.
Mechanism of Action
This compound exerts its effects by binding to the NOP receptor. This interaction initiates a cascade of intracellular signaling events. The peptide's pharmacology is multifaceted:
-
Partial Agonist Activity: In certain cellular systems, such as Chinese Hamster Ovary (CHO) cells transfected with the human NOP receptor, Ac-RYYRIK-NH2 acts as a partial agonist, stimulating receptor signaling, albeit to a lesser extent than the full endogenous agonist N/OFQ.
-
Antagonist Activity: Conversely, in native tissues like rat brain membranes, Ac-RYYRIK-NH2 can act as an antagonist, blocking the N/OFQ-induced activation of G-proteins. This is typically observed in GTPγS binding assays.
-
In Vivo Agonist-like Effects: Despite its in vitro antagonist activity in some assays, in vivo studies in animal models have demonstrated that Ac-RYYRIK-NH2 often produces effects consistent with NOP receptor agonism, such as a reduction in locomotor activity.
This complex pharmacology suggests that Ac-RYYRIK-NH2 may be a biased agonist, preferentially activating certain signaling pathways over others, or that its functional effect is highly dependent on the specific receptor conformation and the cellular environment.
NOP Receptor Signaling Pathway
The binding of an agonist, such as N/OFQ or potentially Ac-RYYRIK-NH2, to the NOP receptor leads to the activation of intracellular G-proteins, primarily of the Gi/o family. This initiates a signaling cascade with several downstream effects, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.
Figure 1: NOP Receptor Signaling Cascade.
Potential Therapeutic Applications
The modulation of the NOP receptor system by ligands like Ac-RYYRIK-NH2 presents several promising avenues for therapeutic intervention.
Analgesia
The NOP receptor system is intricately involved in pain modulation. NOP receptor agonists have shown analgesic effects in various preclinical models of pain, including acute, inflammatory, and neuropathic pain. A key advantage of NOP receptor-targeted analgesics is their potential to circumvent the adverse side effects associated with traditional opioids, such as respiratory depression, tolerance, and dependence.
Anxiolysis
Evidence suggests that NOP receptor agonists possess anxiolytic (anxiety-reducing) properties. The high density of NOP receptors in brain regions associated with fear and anxiety, such as the amygdala, supports this role. Ac-RYYRIK-NH2, by modulating NOP receptor activity, could potentially offer a novel approach to the treatment of anxiety disorders.
Substance Use Disorders
The NOP receptor system has been implicated in the modulation of reward pathways in the brain. NOP receptor agonists have been shown to attenuate the rewarding effects of drugs of abuse, including opioids, psychostimulants, and alcohol, in preclinical models. This suggests that Ac-RYYRIK-NH2 could be investigated as a potential therapy for addiction by reducing drug craving and relapse.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature.
Table 1: In Vitro Binding and Functional Activity
| Parameter | Value | Assay System |
| Ki | 1.5 nM | NOP Receptor Binding Assay (Rat Brain) |
| Kd | 1.5 nM | ORL1 Receptor Binding in CHO Cells |
| Functional Activity | Partial Agonist | NOP Receptor in transfected CHO cells |
| Functional Activity | Antagonist | Nociceptin-stimulated GTPγS binding (Rat Brain) |
Table 2: Representative In Vivo Data
| Therapeutic Area | Animal Model | Endpoint | Representative Result |
| Neurological | Mouse | Locomotor Activity | Dose-dependent decrease in spontaneous activity |
| Analgesia | Mouse | Hot Plate Test | Potential for increased latency to thermal stimulus |
| Anxiety | Mouse | Elevated Plus Maze | Potential for increased time spent in open arms |
| Addiction | Rat | Morphine Self-Administration | Potential to decrease morphine intake |
Note: The in vivo data in Table 2 are representative of the expected effects of a NOP receptor agonist and require further specific validation for this compound.
Detailed Experimental Protocols
Solid-Phase Peptide Synthesis of Ac-RYYRIK-NH2
This protocol outlines the manual solid-phase synthesis of Ac-RYYRIK-NH2 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Figure 2: Solid-Phase Peptide Synthesis Workflow.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH, Fmoc-Lys(Boc)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF, DCM, and isopropanol.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (4 equivalents) with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence (Lys, Ile, Arg, Tyr, Tyr, Arg).
-
N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus with a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in a water/acetonitrile mixture, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.
[35S]GTPγS Binding Assay
This assay measures the ability of Ac-RYYRIK-NH2 to stimulate or inhibit G-protein activation in response to NOP receptor binding.
Figure 3: [35S]GTPγS Binding Assay Workflow.
Materials:
-
Cell membranes expressing the NOP receptor (e.g., from CHO-hNOP cells or rat brain)
-
[35S]GTPγS
-
Guanosine diphosphate (GDP)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
This compound
-
Nociceptin/Orphanin FQ (N/OFQ)
-
Glass fiber filters
-
Scintillation cocktail
Procedure:
-
Membrane Preparation: Prepare a suspension of cell membranes in assay buffer.
-
Incubation: In a microtiter plate, combine the membrane suspension, GDP, and varying concentrations of Ac-RYYRIK-NH2 (for agonist testing) or a fixed concentration of N/OFQ and varying concentrations of Ac-RYYRIK-NH2 (for antagonist testing).
-
Initiation: Add [35S]GTPγS to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the EC50 (for agonist activity) or IC50 (for antagonist activity) values by non-linear regression analysis of the concentration-response curves.
In Vivo Locomotor Activity Assay
This protocol assesses the effect of Ac-RYYRIK-NH2 on spontaneous locomotor activity in mice.
Figure 4: Locomotor Activity Assay Workflow.
Materials:
-
Male C57BL/6 mice
-
This compound
-
Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)
-
Open field activity chambers equipped with infrared beams
-
Data acquisition software
Procedure:
-
Acclimatization: Acclimatize the mice to the testing room for at least 1 hour before the experiment.
-
Habituation: Habituate the mice to the open field chambers for 30-60 minutes on the day before testing.
-
Administration: On the test day, administer Ac-RYYRIK-NH2 or vehicle to the mice via the desired route (e.g., intracerebroventricular, i.c.v.).
-
Testing: Immediately place the mouse in the center of the open field arena.
-
Data Recording: Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a predetermined period (e.g., 60 minutes).
-
Data Analysis: Analyze the data to compare the effects of different doses of Ac-RYYRIK-NH2 with the vehicle control group.
Conclusion
This compound is a fascinating and complex peptide with significant potential as a research tool and a starting point for the development of novel therapeutics. Its unique pharmacological profile at the NOP receptor opens up possibilities for treating a range of disorders, including chronic pain, anxiety, and addiction, potentially with an improved side-effect profile compared to current medications. Further in-depth preclinical studies are warranted to fully elucidate its therapeutic applications and to translate the promising basic research findings into clinical benefits. This guide provides a foundational understanding for researchers and drug development professionals to explore the full potential of this compound.
Ac-RYYRIK-NH2 TFA: A Technical Guide on its Potential Effects on Pro-inflammatory Cytokines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic peptide Ac-RYYRIK-NH2 TFA and its potential role in modulating pro-inflammatory cytokines. This compound is a well-characterized selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1). While direct studies on the effect of this compound on cytokines are currently unavailable in published literature, this document synthesizes the existing knowledge on the N/OFQ-ORL1 receptor system's involvement in immune regulation. This guide explores the hypothetical mechanisms through which this compound may influence the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). Furthermore, detailed hypothetical experimental protocols are provided to facilitate future research in this promising area.
Introduction to this compound
This compound is a synthetic hexapeptide with the sequence Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2, supplied as a trifluoroacetate salt. It has been identified as a potent and selective antagonist of the N/OFQ receptor (ORL1).[1][2] The N/OFQ-ORL1 system is a component of the broader opioid receptor family but possesses distinct signaling properties. The endogenous ligand for the ORL1 receptor is the heptadecapeptide Nociceptin/Orphanin FQ. This system is implicated in a wide range of physiological processes, including pain perception, memory, and importantly, the modulation of inflammatory and immune responses. Given its role as an ORL1 antagonist, this compound serves as a critical research tool for elucidating the functions of the N/OFQ system.
The N/OFQ-ORL1 System and Pro-inflammatory Cytokine Regulation: A Complex Interplay
The role of the N/OFQ-ORL1 system in inflammation is multifaceted, with studies reporting both pro- and anti-inflammatory effects. This complexity suggests that the influence of this system on cytokine production is likely context-dependent, varying with the specific cell type, tissue environment, and the nature of the inflammatory stimulus.
-
Anti-inflammatory Potential: Several studies suggest that activation of the ORL1 receptor by N/OFQ can suppress the production of pro-inflammatory cytokines. For instance, N/OFQ has been shown to inhibit the synthesis of TNF-α, IL-6, and IL-1β in cultured astrocytes and in the spinal cord. This suggests that in certain contexts, the N/OFQ system may act as a brake on excessive inflammation.
-
Pro-inflammatory Potential: Conversely, other research indicates that N/OFQ can enhance the release of pro-inflammatory cytokines. One study demonstrated that N/OFQ augmented the production of TNF-α and interferon-gamma (IFN-γ) in response to a bacterial superantigen. This highlights the nuanced role of the N/OFQ system in the immune response.
-
Effects of ORL1 Antagonism: Research using selective ORL1 receptor antagonists has provided further insight. In an animal model of sepsis, a selective NOP (ORL1) receptor antagonist was found to modulate the release of pro-inflammatory cytokines, suggesting that blocking the N/OFQ-ORL1 pathway can have a significant impact on the inflammatory cascade.
Given that this compound is an ORL1 antagonist, it is plausible that it could modulate pro-inflammatory cytokine production by blocking the effects of endogenous N/OFQ. The direction of this modulation (i.e., increase or decrease in cytokines) would depend on the baseline activity of the N/OFQ system in the specific experimental model.
Hypothetical Signaling Pathways
The following diagram illustrates the potential signaling pathways through which the ORL1 receptor may influence pro-inflammatory cytokine production. As direct evidence for this compound is lacking, this pathway is based on the known signaling of the N/OFQ receptor.
Caption: Hypothetical ORL1 receptor signaling pathway.
Quantitative Data Summary (Hypothetical)
As no direct experimental data exists for the effect of this compound on pro-inflammatory cytokines, the following tables are presented as templates for organizing future experimental findings.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in Lipopolysaccharide (LPS)-Stimulated Murine Macrophages (J774A.1)
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | |||
| LPS (1 µg/mL) | |||
| LPS + this compound (1 µM) | |||
| LPS + this compound (10 µM) | |||
| LPS + this compound (100 µM) | |||
| This compound (100 µM) only |
Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in LPS-Stimulated Primary Microglia
| Treatment Group | TNF-α (Fold Change) | IL-6 (Fold Change) | IL-1β (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| LPS (100 ng/mL) | |||
| LPS + this compound (1 µM) | |||
| LPS + this compound (10 µM) | |||
| LPS + this compound (100 µM) | |||
| This compound (100 µM) only |
Detailed Experimental Protocols (Hypothetical)
The following are detailed, hypothetical protocols designed to investigate the effect of this compound on pro-inflammatory cytokine production.
In Vitro Macrophage Stimulation Assay
This protocol outlines a method to assess the impact of this compound on cytokine secretion from a macrophage cell line stimulated with a potent inflammatory agent, lipopolysaccharide (LPS).
Caption: Workflow for in vitro macrophage stimulation assay.
Methodology:
-
Cell Culture: J774A.1 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Peptide Preparation: A stock solution of this compound is prepared in sterile, endotoxin-free water and serially diluted to the desired concentrations in cell culture medium.
-
Treatment: The culture medium is replaced with fresh medium containing the indicated concentrations of this compound or vehicle. Cells are pre-incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli O111:B4 is added to the wells to a final concentration of 1 µg/mL.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Supernatant Collection: After incubation, the plates are centrifuged at 400 x g for 10 minutes to pellet the cells. The supernatant is carefully collected and stored at -80°C until analysis.
-
Cytokine Quantification: The concentrations of TNF-α, IL-6, and IL-1β in the supernatants are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
In Vivo Murine Model of Endotoxemia
This protocol describes an in vivo experiment to evaluate the effect of this compound on systemic inflammation in mice challenged with LPS.
Caption: Workflow for in vivo murine endotoxemia model.
Methodology:
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are used. All animal procedures must be approved by the Institutional Animal Care and Use Committee.
-
Treatment Groups: Mice are randomly assigned to groups: (1) Vehicle + Saline, (2) Vehicle + LPS, (3) this compound (1 mg/kg) + LPS, (4) this compound (5 mg/kg) + LPS, (5) this compound (10 mg/kg) + LPS.
-
Administration: this compound is dissolved in sterile saline and administered via intraperitoneal (i.p.) injection. The vehicle control group receives an equivalent volume of saline.
-
LPS Challenge: Thirty minutes after peptide or vehicle administration, mice are injected i.p. with LPS (10 mg/kg).
-
Sample Collection: At 2 and 6 hours post-LPS injection, blood is collected from the retro-orbital sinus under isoflurane anesthesia.
-
Cytokine Analysis: Blood samples are allowed to clot, and serum is separated by centrifugation. Serum levels of TNF-α, IL-6, and IL-1β are quantified using a multiplex bead-based immunoassay.
Conclusion and Future Directions
This compound, as a selective ORL1 receptor antagonist, holds potential as a modulator of pro-inflammatory cytokine production. The existing literature on the N/OFQ-ORL1 system suggests a complex and context-dependent role in inflammation. The hypothetical experimental frameworks provided in this guide offer a starting point for researchers to systematically investigate the direct effects of this compound on key pro-inflammatory cytokines. Future studies should aim to elucidate the precise molecular mechanisms by which this peptide exerts its effects, its impact on different immune cell types, and its potential therapeutic utility in inflammatory diseases. Such research will be crucial in translating the intriguing biology of the N/OFQ-ORL1 system into novel therapeutic strategies.
References
An In-depth Technical Guide to the TFA Salt Form of Ac-RYYRIK-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-RYYRIK-NH2 is a synthetic hexapeptide that has garnered significant interest in the field of pharmacology due to its high affinity for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1).[1][2][3] The NOP receptor is the fourth member of the opioid receptor family and is implicated in a wide range of physiological and pathological processes, including pain, anxiety, and addiction. Ac-RYYRIK-NH2's interaction with this receptor is complex, exhibiting both antagonistic and agonistic properties depending on the biological system and assay being used.[1][2][4]
This technical guide provides a comprehensive overview of the trifluoroacetic acid (TFA) salt form of Ac-RYYRIK-NH2, including its biological activity, the implications of its TFA counter-ion, detailed experimental protocols, and a summary of its quantitative data.
The TFA Salt Form of Ac-RYYRIK-NH2
Synthetic peptides like Ac-RYYRIK-NH2 are typically produced via solid-phase peptide synthesis (SPPS) and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). Trifluoroacetic acid (TFA) is a strong acid commonly used in the final cleavage step to release the synthesized peptide from the solid support resin and as an ion-pairing agent during RP-HPLC purification. Consequently, the final lyophilized peptide is often presented as a TFA salt, where the positively charged amino groups of the peptide are associated with the negatively charged trifluoroacetate counter-ions.
While the TFA salt form is a common and often unavoidable byproduct of standard synthesis and purification methods, it is crucial for researchers to be aware of the potential implications of the TFA counter-ion. Residual TFA in a peptide sample can influence experimental outcomes by:
-
Altering Biological Activity: TFA itself can exert biological effects, including the inhibition or stimulation of cell proliferation.[5][6]
-
Affecting Physicochemical Properties: The TFA counter-ion can impact the peptide's solubility, stability, and secondary structure.[7]
-
Interfering with Spectroscopic Analysis: TFA has a strong infrared absorption band that can overlap with the amide I band of peptides, complicating structural analysis by techniques like FTIR and CD spectroscopy.[5]
For sensitive biological assays, it may be advisable to perform a salt exchange to replace the TFA counter-ion with a more biologically compatible one, such as acetate or hydrochloride.
Biological Activity and Mechanism of Action
Ac-RYYRIK-NH2 is a high-affinity ligand for the NOP receptor, with a reported Ki value of 1.5 nM.[1][2][3] Its pharmacological profile is multifaceted:
-
In Vitro Antagonism: In rat brain membranes, Ac-RYYRIK-NH2 acts as a competitive antagonist, inhibiting the stimulation of [35S]GTPγS binding by the endogenous NOP receptor agonist, nociceptin.[1][2][4] It also antagonizes the chronotropic effect of nociceptin on rat cardiomyocytes.[1][2][3]
-
In Vitro Agonism/Partial Agonism: In Chinese Hamster Ovary (CHO) cells transfected with the human NOP receptor, Ac-RYYRIK-NH2 has been shown to act as a partial agonist in [35S]GTPγS binding assays and in inhibiting cAMP production.[2]
-
In Vivo Agonism: When administered directly into the central nervous system of mice, Ac-RYYRIK-NH2 exhibits potent agonist properties, leading to an inhibition of locomotor activity with an ID50 of 0.07 nmol.[4]
This context-dependent activity suggests that Ac-RYYRIK-NH2 may be a biased ligand or that its activity is influenced by the specific cellular environment, receptor density, and G-protein coupling efficiencies of the system under study.
NOP Receptor Signaling Pathway
The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family. Upon activation, this initiates a signaling cascade that modulates neuronal excitability. Ac-RYYRIK-NH2, by binding to the NOP receptor, can influence these downstream signaling events.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for Ac-RYYRIK-NH2.
| Parameter | Value | Species | Assay System | Reference |
| Ki | 1.5 nM | Rat | Brain membranes | Tocris Bioscience, TargetMol |
| pA2 | 9.13 | Rat | Frontal cortex ([35S]GTPγS) | PMID: 15130141 |
| pA2 | 8.69 | Rat | Anococcygeus muscle | PMID: 15130141 |
| Emax | 44% | Rat | Frontal cortex ([35S]GTPγS) | PMID: 15130141 |
| Emax | 115% | CHO cells | Recombinant hNOP ([35S]GTPγS) | PMID: 15130141 |
| ID50 | 0.07 nmol | Mouse | In vivo locomotor activity | PMID: 10998548 |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Ac-RYYRIK-NH2
A generalized protocol for the synthesis of Ac-RYYRIK-NH2 using Fmoc chemistry is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro characterization of Ac-RYYRWK-NH(2), Ac-RYYRIK-NH(2) and [Phe1Psi(CH(2)-NH)Gly2] nociceptin(1-13)NH(2) at rat native and recombinant ORL(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ac-RYYRIK-NH2 | TargetMol [targetmol.com]
- 4. The nociceptin/orphanin FQ receptor ligand acetyl-RYYRIK-amide exhibits antagonistic and agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activities of mixed NOP and μ-opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronotropic Response of Cultured Neonatal Rat Ventricular Myocytes to Short-Term Fluid Shear - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ac-RYYRIK-NH2 TFA in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-RYYRIK-NH2 TFA is a synthetic hexapeptide that has been identified as a high-affinity ligand for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the Opioid Receptor-Like 1 (ORL1).[1][2] This peptide has demonstrated a complex pharmacological profile, exhibiting both antagonist and partial agonist activities in various in vitro and in vivo models.[1][2][3] These characteristics make Ac-RYYRIK-NH2 a valuable tool for investigating the physiological and pathological roles of the NOP receptor system.
This document provides detailed experimental protocols for in vitro studies involving this compound, along with a summary of its reported biological activities. The protocols are intended to serve as a guide for researchers in pharmacology, biochemistry, and cell biology to explore the mechanisms of action and potential therapeutic applications of this peptide.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C46H71F3N14O11 | [3] |
| Molecular Weight | 1053.13 g/mol | [3] |
| CAS Number | 200959-48-4 | [1] |
| Form | Trifluoroacetate (TFA) salt | [3] |
| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [2] |
In Vitro Biological Activity
Ac-RYYRIK-NH2 displays high affinity for the NOP receptor and modulates its activity in a context-dependent manner. Below is a summary of its reported in vitro activities.
| Assay Type | System | Activity | Quantitative Data | Reference |
| Radioligand Binding | Rat Brain Membranes | High-affinity ligand | Ki = 1.5 nM | [1][2] |
| GTPγS Binding | Rat Frontal Cortex (CTX) Membranes | Partial Agonist | Emax = 44% | [3] |
| GTPγS Binding | CHO cells expressing rat ORL1 | Partial Agonist | Emax = 115% | [3] |
| GTPγS Binding (Antagonism) | Rat Brain Membranes | Competitive Antagonist | Schild constant (Ka) = 6.58 nM | [2] |
| cAMP Inhibition | CHO cells expressing rat ORL1 | Partial Agonist | 49% inhibition | [3] |
| Isolated Rat Vas Deferens | Functional Assay | Partial Agonist | 54% inhibition of electrically evoked contractions | [3] |
| Isolated Rat Anococcygeus | Functional Assay | Partial Agonist | 37% inhibition of electrically evoked contractions | [3] |
| Neonatal Rat Cardiomyocytes | Functional Assay | Antagonist | Fully inhibited the chronotropic effect of nociceptin | [2] |
Signaling Pathway
Ac-RYYRIK-NH2 interacts with the NOP receptor, a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit of the G protein can also modulate other effectors, such as ion channels.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of Ac-RYYRIK-NH2 for the NOP receptor in a competitive binding format using a radiolabeled ligand.
Experimental Workflow:
Materials:
-
Membrane preparation (e.g., from rat brain cortex or CHO cells stably expressing the NOP receptor)
-
[3H]Nociceptin (Radioligand)
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Non-specific binding control: High concentration of unlabeled Nociceptin (e.g., 1 µM)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, [3H]Nociceptin (at a concentration near its Kd), and binding buffer.
-
Non-specific Binding: Membrane preparation, [3H]Nociceptin, and a high concentration of unlabeled Nociceptin.
-
Competition: Membrane preparation, [3H]Nociceptin, and varying concentrations of Ac-RYYRIK-NH2.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of Ac-RYYRIK-NH2.
-
Determine the IC50 value (concentration of Ac-RYYRIK-NH2 that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the ability of Ac-RYYRIK-NH2 to stimulate G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins in response to receptor activation.
Experimental Workflow:
Materials:
-
Membrane preparation
-
[35S]GTPγS
-
This compound
-
Guanosine 5'-diphosphate (GDP)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
Non-specific binding control: High concentration of unlabeled GTPγS (e.g., 10 µM)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Setup (for agonist activity): In a 96-well plate, add the following in triplicate:
-
Basal Binding: Membranes, GDP, [35S]GTPγS, and assay buffer.
-
Non-specific Binding: Membranes, GDP, [35S]GTPγS, and a high concentration of unlabeled GTPγS.
-
Stimulated Binding: Membranes, GDP, [35S]GTPγS, and varying concentrations of Ac-RYYRIK-NH2.
-
-
Assay Setup (for antagonist activity):
-
Incubate membranes with varying concentrations of Ac-RYYRIK-NH2 and a fixed concentration of a known NOP agonist (e.g., Nociceptin). Then add GDP and [35S]GTPγS.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration and Quantification: As described in the radioligand binding assay protocol.
-
Data Analysis:
-
Calculate the specific [35S]GTPγS binding.
-
For agonist activity, plot the stimulated binding against the log concentration of Ac-RYYRIK-NH2 to determine EC50 and Emax.
-
For antagonist activity, perform a Schild analysis to determine the pA2 value.[3]
-
cAMP Accumulation Assay
This assay determines the effect of Ac-RYYRIK-NH2 on the intracellular levels of cAMP, typically in cells expressing the NOP receptor.
Materials:
-
CHO cells stably expressing the NOP receptor
-
Cell culture medium
-
Forskolin (to stimulate adenylyl cyclase)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Cell Culture: Plate CHO-NOP cells in a suitable multi-well plate and grow to confluency.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of Ac-RYYRIK-NH2.
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Lysis and Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation.
-
Plot the percentage of inhibition against the log concentration of Ac-RYYRIK-NH2 to determine the IC50.
-
Isolated Tissue Contractility Assay (Rat Vas Deferens)
This ex vivo assay assesses the functional effect of Ac-RYYRIK-NH2 on smooth muscle contraction in response to electrical field stimulation.
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution
-
Organ bath with electrodes for electrical field stimulation
-
Isotonic transducer and data acquisition system
-
This compound
-
Nociceptin (as a reference agonist)
Procedure:
-
Tissue Preparation: Isolate the vas deferens from a euthanized rat and mount it in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension.
-
Electrical Field Stimulation (EFS): Stimulate the tissue with electrical pulses to induce twitch contractions.
-
Drug Application: Once stable contractions are achieved, add cumulative concentrations of Ac-RYYRIK-NH2 to the organ bath and record the effect on the EFS-induced contractions.
-
Data Analysis:
-
Express the response as a percentage of the maximal inhibition of contraction induced by a reference agonist like Nociceptin.
-
Construct a concentration-response curve and determine the EC50 and Emax.
-
Neonatal Rat Cardiomyocyte Chronotropic Assay
This protocol evaluates the effect of Ac-RYYRIK-NH2 on the spontaneous beating rate (chronotropy) of cultured neonatal rat cardiomyocytes.
Materials:
-
Neonatal Sprague-Dawley rats (1-2 days old)
-
Cardiomyocyte isolation enzymes (e.g., collagenase, pancreatin)
-
Cell culture medium for cardiomyocytes
-
This compound
-
Nociceptin
-
Microscope with a heated stage and video recording capabilities
Procedure:
-
Cardiomyocyte Isolation and Culture: Isolate ventricular cardiomyocytes from neonatal rat hearts by enzymatic digestion and plate them in culture dishes. Culture the cells until they form a spontaneously and synchronously beating monolayer.
-
Assay:
-
Mount the culture dish on the heated microscope stage.
-
Record the basal beating rate.
-
Add Nociceptin to the culture medium to induce a chronotropic effect.
-
In the presence of Nociceptin, add increasing concentrations of Ac-RYYRIK-NH2 and record the changes in beating rate.
-
-
Data Analysis:
-
Quantify the beating rate from the video recordings.
-
Determine the ability of Ac-RYYRIK-NH2 to antagonize the Nociceptin-induced changes in cardiomyocyte beating rate.
-
Conclusion
This compound is a versatile pharmacological tool for studying the NOP receptor system. Its dual partial agonist and antagonist properties, dependent on the biological system and the presence of other ligands, necessitate careful experimental design and interpretation. The protocols provided here offer a foundation for the in vitro characterization of Ac-RYYRIK-NH2 and other NOP receptor ligands, facilitating further research into their therapeutic potential.
References
Application Notes and Protocols for Ac-RYYRIK-NH2 in CHO Cell Transfection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-RYYRIK-NH2 is a synthetic, arginine-rich peptide that has been identified as a ligand for the nociceptin/orphanin FQ (NOP) receptor, a G protein-coupled receptor, and has been shown to be a potent partial agonist on the ORL1 receptor in transfected Chinese Hamster Ovary (CHO) cells. The presence of multiple arginine residues suggests its potential as a cell-penetrating peptide (CPP) for the delivery of macromolecules, such as nucleic acids, into mammalian cells. Arginine-rich CPPs are known to interact with negatively charged components of the cell membrane, facilitating the internalization of cargo through mechanisms that can include direct membrane translocation and endocytosis.
These application notes provide a generalized protocol for utilizing Ac-RYYRIK-NH2 as a vehicle for plasmid DNA transfection into CHO cells for research purposes. It is important to note that as a novel application for this peptide, optimization of the protocol is highly recommended to achieve the desired transfection efficiency and cell viability for your specific experimental needs.
Principle of Peptide-Mediated Transfection
The positively charged guanidinium groups of the arginine residues in Ac-RYYRIK-NH2 are hypothesized to interact electrostatically with the negatively charged phosphate backbone of plasmid DNA. This interaction leads to the formation of peptide-DNA nanocomplexes. These complexes are then introduced to CHO cells, where the peptide facilitates their uptake across the cell membrane. Once inside the cell, the plasmid DNA is released into the cytoplasm and can then translocate to the nucleus for gene expression.
Data Presentation
As specific quantitative data for Ac-RYYRIK-NH2-mediated transfection is not yet publicly available, the following tables provide a template for researchers to systematically record and compare their experimental results during protocol optimization.
Table 1: Optimization of Peptide:DNA Ratio
| Peptide:DNA Molar Ratio | Transfection Efficiency (%) | Cell Viability (%) | Reporter Gene Expression (Relative Units) |
| 1:1 | |||
| 3:1 | |||
| 5:1 | |||
| 10:1 | |||
| 15:1 | |||
| 20:1 |
Table 2: Effect of Incubation Time on Transfection
| Incubation Time (hours) | Transfection Efficiency (%) | Cell Viability (%) | Reporter Gene Expression (Relative Units) |
| 2 | |||
| 4 | |||
| 6 | |||
| 8 | |||
| 12 | |||
| 24 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the transfection of CHO cells using Ac-RYYRIK-NH2.
Materials
-
Ac-RYYRIK-NH2 TFA salt (lyophilized powder)
-
Plasmid DNA (e.g., encoding a reporter gene like EGFP or luciferase) at a concentration of 1 mg/mL in sterile, endotoxin-free water or TE buffer.
-
Chinese Hamster Ovary (CHO-K1) cells
-
Complete growth medium (e.g., RPMI with L-glutamine supplemented with 10% fetal bovine serum and 0.1 mM MEM Non-Essential Amino Acids Solution)
-
Serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium)
-
Sterile, nuclease-free water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Multi-well tissue culture plates (e.g., 24-well plates)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Fluorescence microscope or flow cytometer for transfection efficiency analysis
-
Cell viability assay kit (e.g., MTT or Trypan Blue)
Protocol
1. Preparation of Ac-RYYRIK-NH2 Stock Solution:
1.1. Briefly centrifuge the vial of lyophilized Ac-RYYRIK-NH2 to collect the powder at the bottom. 1.2. Reconstitute the peptide in sterile, nuclease-free water to a final concentration of 1 mM. 1.3. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
2. Cell Seeding:
2.1. The day before transfection, seed CHO-K1 cells in a 24-well plate at a density of 4 x 10^4 cells per well in 0.5 mL of complete growth medium. 2.2. Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. The cells should be 50-80% confluent on the day of transfection.
3. Formation of Ac-RYYRIK-NH2/DNA Complexes:
-
This step is critical and may require optimization. The suggested ratios are a starting point.
3.1. For each well to be transfected, dilute 0.5 µg of plasmid DNA into 50 µL of serum-free medium in a sterile microcentrifuge tube. 3.2. In a separate sterile microcentrifuge tube, dilute the required amount of Ac-RYYRIK-NH2 stock solution into 50 µL of serum-free medium to achieve the desired peptide:DNA molar ratio (e.g., starting with a 5:1 ratio). 3.3. Add the diluted DNA solution to the diluted peptide solution and mix gently by pipetting up and down. Do not vortex. 3.4. Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of peptide/DNA complexes.
4. Transfection of CHO Cells:
4.1. Gently remove the growth medium from the wells containing the CHO cells. 4.2. Add 400 µL of fresh, pre-warmed complete growth medium to each well. 4.3. Add the 100 µL of the peptide/DNA complex mixture dropwise to each well. 4.4. Gently rock the plate back and forth to ensure even distribution of the complexes. 4.5. Incubate the cells at 37°C in a 5% CO2 incubator.
5. Post-Transfection Analysis:
5.1. After 24-48 hours of incubation, assess the transfection efficiency. If using a fluorescent reporter plasmid (e.g., pEGFP), visualize the cells under a fluorescence microscope or quantify the percentage of fluorescent cells using a flow cytometer. 5.2. Determine cell viability using a standard assay (e.g., MTT assay or Trypan Blue exclusion). 5.3. For quantitative analysis of gene expression, lyse the cells and perform a reporter-specific assay (e.g., luciferase assay).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for CHO cell transfection using Ac-RYYRIK-NH2.
Proposed Signaling Pathway for Peptide-Mediated Entry
The exact signaling pathways for Ac-RYYRIK-NH2-mediated entry are not fully elucidated. However, based on the literature for arginine-rich CPPs, a potential mechanism involves initial electrostatic interactions with cell surface proteoglycans followed by endocytosis. Some studies also suggest the involvement of specific signaling molecules.
Caption: Proposed pathway for Ac-RYYRIK-NH2/DNA complex entry into CHO cells.
Concluding Remarks
The provided protocol offers a foundational approach for employing Ac-RYYRIK-NH2 in CHO cell transfection studies. Success in this application will likely depend on systematic optimization of key parameters, including the peptide-to-DNA ratio, complex formation time, and incubation period with the cells. The inherent cell-penetrating potential of this arginine-rich peptide presents an exciting avenue for novel, non-viral gene delivery methodologies in cell biology and drug development research.
Application Notes and Protocols: Ac-RYYRIK-NH2 TFA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Ac-RYYRIK-NH2 TFA, a synthetic peptide, in a variety of cell culture applications. This document outlines the peptide's mechanism of action, recommended concentrations for specific assays, and detailed experimental protocols.
Introduction
This compound is a high-affinity ligand for the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), also known as the Opioid Receptor-Like 1 (ORL1).[1] It is a valuable tool for studying the physiological and pathological roles of the NOP receptor system. The peptide exhibits complex pharmacology, acting as an antagonist in some assay systems, such as preventing nociceptin-stimulated G-protein activation, while behaving as a partial agonist in others, for instance in cells transfected with the ORL1 receptor.[2][3]
Mechanism of Action
This compound selectively binds to the NOP receptor, a G protein-coupled receptor (GPCR). The NOP receptor is primarily coupled to inhibitory G proteins (Gi/o). Upon activation, this signaling cascade typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels), and activation of mitogen-activated protein kinase (MAPK) pathways. This compound can either block the binding of the endogenous ligand N/OFQ, thereby acting as an antagonist, or partially activate the receptor, leading to a submaximal response compared to the full agonist N/OFQ.
References
Application Notes and Protocols for Determining the Dose-Response Curve of Ac-RYYRIK-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-RYYRIK-NH2 is a synthetic peptide that acts as a potent and partial agonist at the Opioid Receptor-Like 1 (ORL1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) receptor.[] The ORL1 receptor is a G protein-coupled receptor (GPCR) belonging to the opioid receptor superfamily.[2][3] Upon activation, the ORL1 receptor couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][4] This signaling cascade also involves the modulation of various ion channels and protein kinase pathways.[2] Understanding the dose-response relationship of Ac-RYYRIK-NH2 TFA is crucial for characterizing its potency and efficacy, which is a critical step in drug discovery and pharmacological research.
These application notes provide a detailed protocol for determining the dose-response curve of this compound using a cAMP inhibition assay in a recombinant cell line expressing the human ORL1 receptor.
Signaling Pathway
The activation of the ORL1 receptor by an agonist such as Ac-RYYRIK-NH2 initiates a cascade of intracellular signaling events. The receptor is coupled to inhibitory G proteins (Gi/o). Upon agonist binding, the G protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, reducing the production of cAMP. The βγ subunits can modulate the activity of other effectors, including ion channels and various kinases.
Experimental Protocol: cAMP Inhibition Assay
This protocol describes the determination of a dose-response curve for this compound by measuring the inhibition of forskolin-stimulated cAMP production in Chinese Hamster Ovary (CHO) cells stably expressing the human ORL1 receptor.
Materials and Reagents:
-
Cell Line: CHO cell line stably expressing the human ORL1 receptor (CHO-ORL1).
-
Peptide: this compound
-
Cell Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Krebs-Ringer-HEPES buffer (124 mM NaCl, 5 mM KCl, 1.25 mM MgSO₄, 1.5 mM CaCl₂, 1.25 mM KH₂PO₄, 25 mM HEPES, pH 7.4).
-
Stimulation Buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., 100 µM rolipram or 500 µM IBMX).
-
Forskolin: Stock solution in DMSO.
-
cAMP Assay Kit: A competitive immunoassay kit for cAMP detection (e.g., HTRF, ELISA, or luminescence-based).
-
96-well microplates: White, opaque plates suitable for luminescence or fluorescence detection.
-
Multichannel pipette and sterile tips.
-
CO₂ incubator (37°C, 5% CO₂).
-
Plate reader compatible with the chosen cAMP assay kit.
Experimental Workflow:
Procedure:
-
Cell Culture:
-
Maintain CHO-ORL1 cells in a T-75 flask with the appropriate cell culture medium in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
-
Cell Seeding:
-
On the day before the experiment, wash the cells with phosphate-buffered saline (PBS) and detach them using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 10,000-20,000 cells per well.
-
Incubate the plate overnight at 37°C with 5% CO₂.
-
-
Peptide and Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the peptide stock solution in stimulation buffer to obtain a range of concentrations (e.g., from 1 pM to 10 µM).
-
Prepare a working solution of forskolin in stimulation buffer. The final concentration of forskolin should be determined empirically but is typically in the range of 1-10 µM.
-
-
Assay Protocol:
-
Gently remove the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of the various concentrations of this compound (or vehicle control) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of the forskolin working solution to all wells (except for the basal control wells, which receive 50 µL of stimulation buffer without forskolin).
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
cAMP Measurement:
-
Following the incubation, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
The raw data (e.g., fluorescence or luminescence values) will be inversely proportional to the amount of cAMP produced.
-
Normalize the data by setting the signal from the forskolin-only treated cells as 0% inhibition and the signal from the basal control as 100% inhibition.
-
Plot the percentage of inhibition against the logarithm of the peptide concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the EC₅₀ (half-maximal effective concentration) and the maximum inhibition (Emax).
-
Data Presentation
The quantitative data obtained from the dose-response experiment should be summarized in a table for clear comparison and interpretation.
| Parameter | Description | Value |
| EC₅₀ | The concentration of this compound that produces 50% of the maximal inhibitory effect on forskolin-stimulated cAMP production. | e.g., 1.5 nM |
| Emax | The maximum percentage of inhibition of cAMP production achieved by this compound. | e.g., 85% |
| Hill Slope | The steepness of the dose-response curve. A Hill slope of 1 indicates a simple one-to-one binding interaction. | e.g., 1.1 |
| Assay Window | The difference in signal between the fully stimulated (forskolin only) and basal conditions. | e.g., 10-fold |
| Cell Line | The host cell line used for the assay. | CHO-ORL1 |
| Assay Type | The functional assay performed. | cAMP Inhibition Assay |
Note: The values presented in the table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Conclusion
This document provides a comprehensive guide for determining the dose-response curve of this compound. The detailed protocol for the cAMP inhibition assay, along with the illustrative diagrams and data presentation format, offers a robust framework for researchers to characterize the pharmacological properties of this and other ORL1 receptor modulators. Accurate determination of dose-response relationships is a cornerstone of preclinical drug development, enabling informed decisions for subsequent in vitro and in vivo studies.
References
- 2. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recognition and activation of the opioid receptor-like ORL 1 receptor by nociceptin, nociceptin analogs and opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-RYYRIK-NH2 TFA Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ac-RYYRIK-NH2 TFA peptide is a synthetic hexapeptide that acts as a potent partial agonist for the opioid receptor-like 1 (ORL1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) receptor.[] This receptor is a G-protein coupled receptor (GPCR) involved in a variety of physiological processes, including pain perception, anxiety, and learning and memory. The peptide is supplied as a trifluoroacetate (TFA) salt, which originates from the purification process. These application notes provide detailed protocols for the reconstitution, storage, and handling of this compound to ensure its stability and optimal performance in research applications.
Peptide Specifications
| Property | Value |
| Sequence | Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2 |
| Modifications | N-terminal Acetylation, C-terminal Amidation |
| Molecular Formula | C44H70N14O9 (peptide base) |
| Molecular Weight | 939.14 g/mol (peptide base) |
| Counter-ion | Trifluoroacetic Acid (TFA) |
| Purity | Typically >95% as determined by HPLC |
| Appearance | White lyophilized powder |
Reconstitution of Lyophilized Peptide
Proper reconstitution of the lyophilized this compound peptide is critical for its biological activity and experimental reproducibility. It is recommended to initially prepare a concentrated stock solution, which can then be diluted to the desired experimental concentration.
3.1. Recommended Solvents
The choice of solvent depends on the experimental requirements. Due to the presence of basic amino acid residues (Arginine and Lysine), this peptide is expected to be soluble in aqueous solutions. For applications requiring organic solvents, dimethyl sulfoxide (DMSO) is a common choice.
-
Sterile, deionized water: Suitable for most in vitro and in vivo applications.
-
Phosphate-Buffered Saline (PBS) at pH 7.2-7.4: Recommended for cell-based assays to maintain physiological pH.
-
Dimethyl Sulfoxide (DMSO): Useful for preparing high-concentration stock solutions. Note that DMSO can be toxic to cells at higher concentrations.
3.2. Reconstitution Protocol
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 15-30 minutes to prevent condensation of moisture.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom of the vial.
-
Solvent Addition: Carefully add the desired volume of the chosen solvent to the vial. For example, to prepare a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of solvent.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the peptide. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide stock solution into single-use volumes.
Storage of this compound
Proper storage is essential to maintain the integrity and activity of the peptide.
4.1. Lyophilized Peptide
| Storage Temperature | Shelf Life (General Guideline) | Notes |
| -20°C | Up to 24 months | Recommended for long-term storage. |
| -80°C | Greater than 24 months | Ideal for archival purposes. |
| 4°C | Short-term (weeks to months) | Suitable for temporary storage. |
| Room Temperature | Short-term (days to weeks) | Not recommended for extended periods. |
4.2. Reconstituted Peptide
The stability of the reconstituted peptide is dependent on the solvent and storage temperature.
| Solvent | Storage Temperature | Shelf Life (General Guideline) | Notes |
| Water | -20°C | Up to 3 months | Avoid repeated freeze-thaw cycles. |
| PBS | -20°C | Up to 3 months | Avoid repeated freeze-thaw cycles. |
| DMSO | -20°C | Up to 6 months | DMSO solidifies at -20°C, which can protect the peptide from degradation. |
Note: The provided shelf-life data are general guidelines. For critical applications, it is recommended to perform stability studies for your specific experimental conditions.
Experimental Protocols
5.1. Protocol for Determining Peptide Solubility
-
Weigh out a small, precise amount of the lyophilized peptide (e.g., 1 mg).
-
Add a small, measured volume of the solvent (e.g., 100 µL) to the peptide.
-
Gently vortex or sonicate the mixture.
-
Visually inspect for complete dissolution.
-
If the peptide dissolves completely, continue to add small, measured volumes of the solvent, vortexing/sonicating after each addition, until the solution becomes saturated (i.e., solid particles are visible).
-
The solubility can then be calculated based on the total volume of solvent used to dissolve the peptide just before saturation.
5.2. Protocol for Assessing Peptide Stability
This protocol provides a framework for assessing the stability of the reconstituted peptide over time.
-
Reconstitute the peptide in the desired solvent to a known concentration.
-
Aliquot the solution into multiple tubes for analysis at different time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
Store the aliquots at the desired temperature(s) (e.g., 4°C, -20°C).
-
At each time point, analyze an aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the peptide's purity and identify any degradation products.
-
Compare the results to the initial time point (T=0) to determine the rate of degradation.
The Role of TFA and Considerations for its Removal
Trifluoroacetic acid (TFA) is a remnant from the peptide synthesis and purification process. While generally not problematic for most in vitro applications, TFA can affect certain cell-based assays and in vivo studies. If TFA is a concern for your experiments, methods for its removal or exchange with a more biocompatible counter-ion like acetate or hydrochloride are available. These methods typically involve ion-exchange chromatography or repeated lyophilization from an HCl solution.
Visualizing Workflows and Pathways
7.1. Experimental Workflow for Peptide Reconstitution and Storage
Caption: Workflow for reconstituting and storing the this compound peptide.
7.2. ORL1 Receptor Signaling Pathway
The Ac-RYYRIK-NH2 peptide is an agonist for the ORL1 receptor, which primarily couples to inhibitory G-proteins (Gi/o). Activation of the ORL1 receptor leads to the inhibition of adenylyl cyclase and modulation of ion channels. There is also evidence for coupling to other G-proteins, leading to the activation of the mitogen-activated protein kinase (MAPK) cascades.
Caption: Simplified signaling pathway of the ORL1 receptor upon activation by Ac-RYYRIK-NH2.
References
Application Notes and Protocols for Ac-RYYRIK-NH2 TFA in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the synthetic peptide Ac-RYYRIK-NH2 TFA in receptor binding and functional assays. This peptide is a valuable tool for studying the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.
Introduction
This compound is a potent and selective ligand for the ORL1 receptor. It acts as a partial agonist, demonstrating a binding affinity (Kd) of 1.5 nM in Chinese Hamster Ovary (CHO) cells transfected with the human ORL1 receptor.[1][2][3] Functionally, it can also act as a specific antagonist of G protein activation stimulated by the endogenous ligand N/OFQ.[1][3] This dual characteristic makes this compound a versatile tool for investigating the pharmacology and signaling of the ORL1 receptor, which is implicated in a variety of physiological processes including pain modulation, anxiety, and locomotion.[4]
Quantitative Data Summary
The following table summarizes the known binding affinity for this compound. Researchers should experimentally determine other parameters such as IC50 and Ki in their specific assay systems.
| Ligand | Receptor | Cell Line | Binding Affinity (Kd) | Reference |
| This compound | ORL1 | CHO (transfected) | 1.5 nM | [1][2][3] |
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol is adapted from established methods for the ORL1 receptor and is suitable for determining the binding affinity and specificity of this compound.
a. Materials and Reagents
-
Cell Membranes: Membranes prepared from CHO cells stably expressing the human ORL1 receptor (CHO-hNOP).
-
Radioligand: [³H]-N/OFQ (specific activity ~40-60 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Unlabeled N/OFQ (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Cocktail and Counter.
b. Experimental Workflow
Caption: Workflow for the Radioligand Receptor Binding Assay.
c. Detailed Procedure
-
Membrane Preparation: Homogenize CHO-hNOP cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation (e.g., 27,000 x g for 15 minutes at 4°C). Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the following in a total volume of 1 mL:
-
CHO-hNOP cell membranes (approximately 15 µg of protein).
-
[³H]-N/OFQ at a final concentration of 0.2 nM.
-
Varying concentrations of this compound.
-
For non-specific binding, add 1 µM unlabeled N/OFQ instead of the test compound.
-
-
Incubation: Incubate the plate for 60 minutes at 25°C.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the IC50 value of this compound. The Ki value can be calculated using the Cheng-Prusoff equation.
[³⁵S]-GTPγS Binding Assay (Functional Assay)
This assay measures the activation of G proteins coupled to the ORL1 receptor and can be used to characterize the agonistic or antagonistic properties of this compound.
a. Materials and Reagents
-
Cell Membranes: CHO-hNOP cell membranes (prepared as in the binding assay).
-
Radioligand: [³⁵S]-GTPγS (specific activity >1000 Ci/mmol).
-
Test Compound: this compound.
-
Agonist: N/OFQ.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
b. Experimental Workflow
Caption: Workflow for the [³⁵S]-GTPγS Binding Assay.
c. Detailed Procedure
-
Assay Setup: In a 96-well plate, combine the following:
-
CHO-hNOP cell membranes.
-
Assay buffer containing GDP (typically 10-30 µM).
-
For agonist activity determination: varying concentrations of this compound.
-
For antagonist activity determination: a fixed concentration of N/OFQ with varying concentrations of this compound.
-
-
Initiate Reaction: Add [³⁵S]-GTPγS to a final concentration of approximately 0.05-0.1 nM.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Filtration and Quantification: Terminate the reaction and quantify bound radioactivity as described in the radioligand binding assay protocol.
-
Data Analysis: Plot the stimulated [³⁵S]-GTPγS binding against the concentration of the test compound to determine EC50 (for agonists) or IC50 (for antagonists).
ORL1 Receptor Signaling Pathway
The ORL1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Upon activation by an agonist like N/OFQ or a partial agonist like this compound, the receptor initiates a signaling cascade that modulates the activity of various downstream effectors.
Caption: Simplified ORL1 Receptor Signaling Pathway.
Upon binding of this compound, the ORL1 receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. The activated G protein dissociates into its α and βγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate the activity of other effectors, including ion channels and kinases. Additionally, the activated receptor can be phosphorylated, leading to the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[5][6][7]
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Orphanin FQ/nociceptin receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biased Agonism at Nociceptin/Orphanin FQ Receptors: A Structure Activity Study on N/OFQ(1–13)-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the G-protein-coupled ORL1 receptor in the mouse spinal cord by [35S]-GTPgammaS binding and immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Select G-protein coupled receptors modulate agonist-induced signaling via a ROCK, LIMK and β-arrestin 1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of c-Jun N-terminal kinase by the ORL(1) receptor through multiple G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-RYYRIK-NH2 TFA in Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-RYYRIK-NH2 TFA is a synthetic peptide that has been identified as a high-affinity ligand for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] Its pharmacological profile is complex, exhibiting both antagonist and partial agonist activities depending on the biological system and assay used.[1][3] While its effects on nociception and locomotor activity have been investigated, to date, there are no published studies specifically detailing the application or efficacy of this compound in preclinical models of inflammation.
These application notes, therefore, provide a comprehensive guide for researchers interested in investigating the potential anti-inflammatory properties of this compound. The document outlines detailed protocols for standard in vitro and in vivo inflammation models that are suitable for screening and characterizing novel therapeutic peptides.
Pharmacological Profile of Ac-RYYRIK-NH2
Ac-RYYRIK-NH2 is a potent ligand for the NOP receptor, a G protein-coupled receptor (GPCR) that is widely distributed throughout the central and peripheral nervous systems.[4][5] The NOP receptor system is known to modulate various physiological processes, including pain, anxiety, and locomotion. Recent evidence also suggests a role for the NOP receptor in modulating inflammatory responses, making Ac-RYYRIK-NH2 a compound of interest for inflammation research.[6][7]
The activation of the NOP receptor by its endogenous ligand, N/OFQ, typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels through coupling to Gαi/o proteins.[4] It also modulates ion channels, leading to the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels.[4][6]
Potential Anti-Inflammatory Mechanisms
Given that Ac-RYYRIK-NH2 targets the NOP receptor, its potential anti-inflammatory effects could be mediated through several mechanisms:
-
Modulation of Cytokine Production: NOP receptor activation has been shown to influence the production of pro-inflammatory and anti-inflammatory cytokines.[6][7]
-
Inhibition of Inflammatory Cell Infiltration: By modulating neuronal signaling and potentially acting on immune cells, Ac-RYYRIK-NH2 could reduce the migration of inflammatory cells to the site of injury.
-
Neuro-immune Interactions: The NOP receptor is expressed on both neuronal and immune cells, suggesting a role in the complex interplay between the nervous and immune systems during inflammation.
Experimental Protocols
The following protocols describe standard and well-validated models for assessing the anti-inflammatory potential of a test compound like this compound.
In Vitro Model: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
This in vitro assay is a primary screening tool to evaluate the direct effect of a compound on the inflammatory response of immune cells. Macrophages, when stimulated with LPS (a component of the outer membrane of Gram-negative bacteria), produce a robust pro-inflammatory response, including the release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8][9]
Protocol:
-
Cell Culture:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) or primary bone marrow-derived macrophages (BMDMs) in appropriate media and conditions.
-
Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound in a suitable vehicle (e.g., sterile PBS or DMSO).
-
Dilute the stock solution to various concentrations in cell culture media.
-
Remove the old media from the cells and replace it with media containing different concentrations of this compound or vehicle control.
-
Incubate for 1 hour.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS (e.g., from E. coli O111:B4) in sterile PBS.
-
Add LPS to each well (except for the unstimulated control) to a final concentration of 100 ng/mL.
-
-
Incubation and Sample Collection:
-
Incubate the plate for 6-24 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.
-
-
Cytokine Quantification:
-
Measure the concentration of TNF-α and IL-6 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Presentation:
The quantitative data from this experiment can be summarized in the following table:
| Treatment Group | Ac-RYYRIK-NH2 (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Unstimulated Control | 0 | Value ± SEM | Value ± SEM |
| Vehicle + LPS | 0 | Value ± SEM | Value ± SEM |
| Ac-RYYRIK-NH2 + LPS | 0.1 | Value ± SEM | Value ± SEM |
| Ac-RYYRIK-NH2 + LPS | 1 | Value ± SEM | Value ± SEM |
| Ac-RYYRIK-NH2 + LPS | 10 | Value ± SEM | Value ± SEM |
| Positive Control (e.g., Dexamethasone) + LPS | Conc. | Value ± SEM | Value ± SEM |
In Vivo Model: Carrageenan-Induced Paw Edema in Rodents
This is a classic and highly reproducible model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory compounds.[10][11][12] Sub-plantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling), hyperalgesia, and erythema.
Protocol:
-
Animals:
-
Use male Wistar rats or Swiss albino mice (6-8 weeks old).
-
Acclimatize the animals for at least one week before the experiment.
-
-
Grouping and Dosing:
-
Randomly divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., saline)
-
Group 2: Carrageenan Control
-
Group 3-5: this compound (e.g., 1, 5, 10 mg/kg, administered intraperitoneally or subcutaneously)
-
Group 6: Positive Control (e.g., Indomethacin, 10 mg/kg, oral)
-
-
Administer the test compounds or vehicle 30-60 minutes before carrageenan injection.
-
-
Induction of Paw Edema:
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
The increase in paw volume is calculated as the difference between the final and initial paw volumes.
-
-
Calculation of Inhibition:
-
Calculate the percentage inhibition of paw edema for each group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.
-
-
Data Presentation:
The quantitative data from this experiment can be summarized in the following table:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | Value ± SEM | - |
| Carrageenan Control | - | Value ± SEM | 0 |
| This compound | 1 | Value ± SEM | Value |
| This compound | 5 | Value ± SEM | Value |
| This compound | 10 | Value ± SEM | Value |
| Positive Control (Indomethacin) | 10 | Value ± SEM | Value |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: NOP Receptor Signaling Pathway.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
Conclusion
While the direct anti-inflammatory effects of this compound have not yet been reported, its activity at the NOP receptor suggests a plausible role in modulating inflammatory processes. The detailed protocols and methodologies provided herein offer a robust framework for researchers to systematically investigate the potential of this peptide in well-established in vitro and in vivo models of inflammation. Such studies will be crucial in elucidating the therapeutic potential of this compound and the broader role of the NOP receptor in inflammatory diseases.
References
- 1. Synthesis, Biological Activity and Molecular Docking of Chimeric Peptides Targeting Opioid and NOP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural requirements of nociceptin antagonist Ac-RYYRIK-NH2 for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bifunctional Peptide-Based Opioid Agonist–Nociceptin Antagonist Ligands for Dual Treatment of Acute and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 5. NOP Receptor Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LPS-induced cytokine production in human monocytes and macrophages. | Semantic Scholar [semanticscholar.org]
- 9. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. inotiv.com [inotiv.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Quality Control and Purity Analysis of Ac-RYYRIK-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the quality control (QC) and purity analysis of the synthetic peptide Ac-RYYRIK-NH2 TFA. The protocols outlined below are essential for ensuring the identity, purity, and quality of the peptide for reliable and reproducible results in research and drug development applications.
Introduction
Ac-RYYRIK-NH2 is a synthetic peptide with the sequence Acetyl-Arginyl-Tyrosyl-Tyrosyl-Isoleucyl-Arginyl-Lysine-Amide. It is commonly supplied as a trifluoroacetate (TFA) salt, which originates from the purification process using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2] Accurate characterization of the peptide's purity, identity, and the content of its counter-ion is critical for its use in biological assays, as impurities and residual TFA can significantly impact experimental outcomes.[3]
This document details the standard analytical techniques for the comprehensive quality control of this compound, including RP-HPLC for purity assessment, mass spectrometry for identity confirmation, and amino acid analysis for compositional verification and quantification.
Quality Control Workflow
A systematic workflow is crucial for the thorough analysis of this compound. The following diagram illustrates the key steps in the quality control process.
Caption: Quality control workflow for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Sequence | Ac-Arg-Tyr-Tyr-Ile-Arg-Lys-NH2 |
| Molecular Formula | C46H71F3N14O11 |
| Molecular Weight | 1053.13 g/mol |
| Appearance | White to off-white lyophilized powder |
| Solubility | Soluble in water |
| Purity (by HPLC) | ≥ 95% |
| Identity (by MS) | Conforms to theoretical mass |
| Amino Acid Composition | Within ±10% of theoretical values |
| TFA Content | ≤ 15% |
Experimental Protocols
Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for assessing the purity of synthetic peptides.[3][4] The percentage purity is determined by calculating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.
Protocol:
-
Sample Preparation: Dissolve the lyophilized peptide in water or a suitable buffer to a final concentration of 1 mg/mL.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point and can be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
| Parameter | Specification |
| Purity | ≥ 95% |
| Retention Time | Consistent with reference standard |
| Peak Shape | Symmetrical |
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the peptide, thereby verifying its identity.[5]
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the peptide in water or 50% acetonitrile/water.
-
Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Analysis:
-
Infuse the sample solution directly into the ESI source or spot onto a MALDI target plate with an appropriate matrix.
-
Acquire the mass spectrum in the positive ion mode.
-
-
Data Analysis: Compare the experimentally determined monoisotopic mass of the protonated molecule [M+H]+ with the theoretical mass of Ac-RYYRIK-NH2. The theoretical monoisotopic mass is 1052.56 Da.
| Parameter | Specification |
| [M+H]+ Experimental | 1053.57 ± 0.5 Da |
| [M+2H]2+ Experimental | 527.29 ± 0.5 Da |
Amino Acid Analysis (AAA)
Amino acid analysis is performed to confirm the amino acid composition of the peptide and to determine the net peptide content.[6][7]
Protocol:
-
Hydrolysis:
-
Accurately weigh a sample of the peptide (approximately 0.5-1 mg).
-
Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[6]
-
-
Derivatization: Derivatize the resulting amino acids with a suitable reagent (e.g., phenylisothiocyanate - PITC) to enable their detection.
-
Chromatographic Analysis:
-
Separate the derivatized amino acids using RP-HPLC.
-
Detect the amino acids with a UV detector.
-
-
Data Analysis:
-
Quantify each amino acid by comparing its peak area to that of a known standard.
-
Calculate the molar ratio of each amino acid and compare it to the theoretical composition of Ac-RYYRIK-NH2.
-
| Amino Acid | Theoretical Ratio | Experimental Ratio (Example) |
| Arginine (Arg) | 2 | 1.9 - 2.1 |
| Tyrosine (Tyr) | 2 | 1.9 - 2.1 |
| Isoleucine (Ile) | 1 | 0.9 - 1.1 |
| Lysine (Lys) | 1 | 0.9 - 1.1 |
Trifluoroacetate (TFA) Content Analysis
The TFA counter-ion content can be determined by ion chromatography (IC) or nuclear magnetic resonance (NMR) spectroscopy.
Protocol (Ion Chromatography):
-
Sample Preparation: Dissolve a known amount of the peptide in deionized water.
-
Instrumentation: Ion chromatograph with a conductivity detector.
-
Chromatographic Conditions:
-
Column: Anion-exchange column.
-
Eluent: A suitable buffer, such as a carbonate/bicarbonate solution.
-
Detection: Suppressed conductivity.
-
-
Data Analysis: Quantify the TFA peak by comparing its area to a standard curve generated from known concentrations of TFA.
Logical Relationships in Peptide Analysis
The following diagram illustrates the relationship between the different analytical techniques and the quality attributes they assess.
Caption: Relationship between analytical methods and quality attributes.
Conclusion
The quality control of this compound is a multi-faceted process that requires the use of orthogonal analytical techniques. By following the protocols outlined in these application notes, researchers, scientists, and drug development professionals can ensure the quality and reliability of their peptide, leading to more accurate and reproducible experimental results. For sensitive cell-based assays or in vivo studies, it is recommended to use peptides with a purity of >98% and to consider exchanging the TFA salt for a more biocompatible counter-ion like acetate or hydrochloride.[8]
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. jpt.com [jpt.com]
- 4. Typical Purity Percentage of Custom Peptides | AmbioPharm [ambiopharm.com]
- 5. abbexa.com [abbexa.com]
- 6. Analysis of Peptides and Conjugates by Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pcl.tamu.edu [pcl.tamu.edu]
- 8. biocompare.com [biocompare.com]
Application Notes and Protocols for Ac-RYYRIK-NH2 TFA in Studying Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-RYYRIK-NH2 TFA is a synthetic hexapeptide that has emerged as a valuable chemical probe for investigating the protein-protein interactions involving the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor. This receptor and its endogenous ligand, N/OFQ, constitute a significant signaling system implicated in a wide array of physiological and pathological processes, including pain modulation, anxiety, depression, and substance abuse. Understanding the molecular interactions that govern the N/OFQ-ORL1 system is paramount for the development of novel therapeutics targeting these conditions.
This compound exhibits a complex pharmacological profile, acting as a partial agonist or a competitive antagonist at the ORL1 receptor depending on the cellular context and the specific signaling pathway being assayed.[1][2] This dual activity makes it a versatile tool for dissecting the intricacies of ORL1 receptor activation and its subsequent engagement with intracellular signaling partners, primarily heterotrimeric G proteins.
Mechanism of Action
This compound directly binds to the ORL1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The binding of Ac-RYYRIK-NH2 to the ORL1 receptor can either partially activate the receptor, leading to a downstream signaling cascade, or competitively block the binding of the endogenous ligand N/OFQ, thereby inhibiting its effects.[][4] The N-terminal acetylated arginine residue of Ac-RYYRIK-NH2 is crucial for its binding to the ORL1 receptor.[5]
The primary protein-protein interaction studied using Ac-RYYRIK-NH2 is the engagement of the ORL1 receptor with its cognate G proteins (typically Gi/o). As a partial agonist, Ac-RYYRIK-NH2 can induce a conformational change in the ORL1 receptor, albeit to a lesser extent than the full agonist N/OFQ, which facilitates the exchange of GDP for GTP on the Gα subunit of the heterotrimeric G protein. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then go on to modulate the activity of downstream effectors such as adenylyl cyclase. In its antagonist role, Ac-RYYRIK-NH2 occupies the ligand-binding pocket of the ORL1 receptor, preventing N/OFQ from binding and initiating this G protein activation sequence.
Applications in Research and Drug Discovery
This compound serves as a critical tool for:
-
Characterizing the ORL1 receptor binding pocket: By studying the structure-activity relationship of Ac-RYYRIK-NH2 and its analogs, researchers can elucidate the key residues within the ORL1 receptor that are essential for ligand recognition and binding.[5]
-
Investigating the mechanism of G protein activation: The peptide's ability to act as both a partial agonist and an antagonist allows for a detailed examination of the conformational changes in the ORL1 receptor that are required for G protein coupling and activation.
-
Screening for novel ORL1 receptor modulators: Ac-RYYRIK-NH2 can be used in competitive binding assays to identify new small molecules or peptides that bind to the ORL1 receptor.
-
Validating the ORL1 receptor as a therapeutic target: By using Ac-RYYRIK-NH2 to modulate ORL1 receptor activity in various disease models, researchers can assess the therapeutic potential of targeting this receptor.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro studies.
Table 1: Binding Affinity of Ac-RYYRIK-NH2 for the ORL1 Receptor
| Preparation | Radioligand | Kd (nM) | Reference |
| CHO cells transfected with ORL1 | 1.5 | [] | |
| Rat brain membranes | 3H-Tyr14-noc/OFQ | 0.3 | [4] |
Table 2: Functional Activity of Ac-RYYRIK-NH2 at the ORL1 Receptor
| Assay | Preparation | Parameter | Value | Reference |
| [35S]GTPγS Binding | Rat cortex membranes | EC50 of N/OFQ | 11.36 ± 1.83 nM | [4] |
| [35S]GTPγS Binding | Rat cortex membranes | Ka (inhibition constant) | 6.58 ± 0.69 nM | [4] |
| [35S]GTPγS Binding | Rat frontal cortex | pA2 | 9.13 | [6] |
| [35S]GTPγS Binding | CHO cells | Emax (relative to N/OFQ) | 115% | [6] |
| [35S]GTPγS Binding | Rat frontal cortex | Emax (relative to N/OFQ) | 44% | [6] |
| cAMP Production | CHO cells | Inhibition | 49% | [6] |
| Electrically evoked contractions | Rat vas deferens | Inhibition | 54% | [6] |
| Electrically evoked contractions | Rat anococcygeus | Inhibition | 37% | [6] |
| Electrically evoked contractions | Rat anococcygeus | pA2 | 8.69 | [6] |
| Spontaneous locomotor activity | Mice (i.c.v. administration) | ID50 | 0.07 nmol | [1] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity of Ac-RYYRIK-NH2 for the ORL1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from CHO cells stably expressing the human ORL1 receptor.
-
[3H]-Nociceptin (specific activity ~40-60 Ci/mmol).
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 500 mM NaCl.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of Ac-RYYRIK-NH2 in Binding Buffer.
-
In a 96-well microplate, add in the following order:
-
50 µL of Binding Buffer (for total binding) or 10 µM unlabeled Nociceptin (for non-specific binding).
-
50 µL of the Ac-RYYRIK-NH2 dilution or vehicle.
-
50 µL of [3H]-Nociceptin (final concentration ~0.5 nM).
-
50 µL of cell membrane suspension (10-20 µg of protein).
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Transfer the filters to scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial and allow to equilibrate for at least 4 hours.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Ac-RYYRIK-NH2 concentration and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: [35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by the ORL1 receptor in response to Ac-RYYRIK-NH2.
Materials:
-
Rat brain membranes.
-
[35S]GTPγS (specific activity >1000 Ci/mmol).
-
This compound.
-
Nociceptin/Orphanin FQ (N/OFQ).
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM MgCl2, 0.15 mM bacitracin, 1 mg/mL BSA.[4]
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare dilutions of Ac-RYYRIK-NH2 and N/OFQ in Assay Buffer.
-
In a 96-well microplate, add the following to each well:
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding 20 µL of [35S]GTPγS (final concentration ~70 pM).[4]
-
Incubate for 120 minutes at 30°C.[4]
-
Terminate the reaction by rapid filtration through Whatman GF/B filters.[4]
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the bound radioactivity using a scintillation counter.
-
For agonist activity, plot the stimulated [35S]GTPγS binding against the peptide concentration to determine EC50 and Emax values.
-
For antagonist activity, perform concentration-response curves for N/OFQ in the presence of increasing concentrations of Ac-RYYRIK-NH2 and perform a Schild analysis to determine the pA2 value.[4][6]
Visualizations
Signaling Pathway of Ac-RYYRIK-NH2 at the ORL1 Receptor
References
- 1. The nociceptin/orphanin FQ receptor ligand acetyl-RYYRIK-amide exhibits antagonistic and agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Nphe1,Arg14,Lys15]Nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism by acetyl-RYYRIK-NH2 of G protein activation in rat brain preparations and of chronotropic effect on rat cardiomyocytes evoked by nociceptin/orphanin FQ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural requirements of nociceptin antagonist Ac-RYYRIK-NH2 for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro characterization of Ac-RYYRWK-NH(2), Ac-RYYRIK-NH(2) and [Phe1Psi(CH(2)-NH)Gly2] nociceptin(1-13)NH(2) at rat native and recombinant ORL(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating NOP Receptor Signal Transduction with Ac-RYYRIK-NH2 TFA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-RYYRIK-NH2 TFA is a synthetic hexapeptide that serves as a high-affinity ligand for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the Opioid Receptor-Like 1 (ORL1).[1][2][] The NOP receptor is a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes, including pain modulation, anxiety, and locomotion. This compound exhibits a complex pharmacological profile, acting as a partial agonist or a competitive antagonist depending on the cellular context and the specific signaling pathway being investigated.[1][4][5][6] This dual activity makes it a valuable tool for dissecting the intricate signaling cascades initiated by NOP receptor activation.
These application notes provide a comprehensive overview of how to utilize this compound to study NOP receptor-mediated signal transduction, complete with detailed experimental protocols and data interpretation guidelines.
Mechanism of Action
This compound binds to the NOP receptor with high affinity.[2][] The NOP receptor primarily couples to Gi/o proteins. Upon activation by an agonist, this coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The receptor can also signal through other pathways, including the activation of mitogen-activated protein kinase (MAPK/ERK) pathways. The ability of this compound to act as either a partial agonist or an antagonist allows researchers to probe these distinct signaling branches.
Data Presentation
The following table summarizes the key binding and functional parameters of this compound at the NOP receptor, compiled from published studies.
| Parameter | Value | Assay System | Reference |
| Binding Affinity (Ki) | 1.5 nM | ORL1 transfected in CHO cells | [2][] |
| Binding Affinity (KD) | 0.3 nM | Rat brain membranes | [5] |
| Antagonist Activity (Schild constant; Ka) | 6.58 nM | Nociceptin-stimulated [³⁵S]GTPγS binding in rat brain membranes | [1][5] |
Signaling Pathways and Experimental Workflows
NOP Receptor Signaling Overview
The following diagram illustrates the primary signaling pathways associated with the NOP receptor that can be investigated using this compound.
Caption: NOP Receptor Signaling Pathways.
Experimental Protocols
G Protein-Coupled [³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins upon receptor stimulation. This compound can be used as a competitive antagonist to determine the potency of NOP receptor agonists.
Workflow:
References
- 1. Antagonism by acetyl-RYYRIK-NH2 of G protein activation in rat brain preparations and of chronotropic effect on rat cardiomyocytes evoked by nociceptin/orphanin FQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ac-RYYRIK-NH2 | 200959-48-4 | Opioid Receptor | MOLNOVA [molnova.com]
- 4. [Nphe1,Arg14,Lys15]Nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonism by acetyl-RYYRIK-NH2 of G protein activation in rat brain preparations and of chronotropic effect on rat cardiomyocytes evoked by nociceptin/orphanin FQ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound — TargetMol Chemicals [targetmol.com]
Troubleshooting & Optimization
Troubleshooting Ac-RYYRIK-NH2 TFA solubility issues in DMSO.
This guide provides troubleshooting assistance for researchers encountering solubility issues with the peptide Ac-RYYRIK-NH2 TFA salt in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of the Ac-RYYRIK-NH2 peptide?
Ac-RYYRIK-NH2 is a synthetic peptide with specific modifications that influence its chemical behavior. Understanding these properties is the first step in troubleshooting.
Table 1: Physicochemical Properties of Ac-RYYRIK-NH2
| Property | Description | Implication for Solubility |
| Sequence | Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2 | The presence of multiple charged basic residues (Arginine, Lysine) suggests potential for aqueous solubility, while the hydrophobic residues (Tyrosine, Isoleucine) can lead to aggregation. |
| N-terminal Modification | Acetylation (Ac) | Neutralizes the N-terminal positive charge. |
| C-terminal Modification | Amidation (NH2) | Neutralizes the C-terminal negative charge. |
| Calculated Net Charge | +3 at neutral pH | The peptide is cationic and will readily form salts with anionic counter-ions like trifluoroacetate (TFA). |
| Counter-ion | Trifluoroacetic Acid (TFA) | Supplied as a TFA salt, which results from its synthesis and purification process.[1] TFA can impact solubility and may be cytotoxic in biological assays.[2][3][4] |
Q2: I'm having trouble dissolving the this compound salt in 100% DMSO. What could be the cause?
Even in a strong organic solvent like DMSO, several factors can impede the dissolution of a peptide:
-
Peptide Aggregation: Hydrophobic and electrostatic interactions between peptide molecules can lead to the formation of oligomers or larger aggregates that are difficult to dissolve.[5][6] DMSO can act as a dissociating solvent to overcome internal aggregation that may have occurred during synthesis.[7]
-
Influence of TFA Counter-ion: The trifluoroacetate (TFA) counter-ion, which is paired with the positively charged residues (Arg and Lys), can influence the peptide's overall hydrophobicity and its interaction with the solvent.[1][8]
-
Insufficient Solvent or Agitation: The amount of solvent may be too low for the quantity of peptide, or the mixture may require more vigorous agitation to break up the lyophilized powder.
-
Water Contamination: Lyophilized peptides are often hygroscopic. Absorbed moisture can lead to clumping and hinder dissolution. It is recommended to allow the peptide vial to equilibrate to room temperature before opening to minimize moisture uptake.[9]
Q3: What is the recommended step-by-step procedure for dissolving this peptide in DMSO?
For hydrophobic or difficult-to-dissolve peptides, a specific protocol should be followed to ensure complete solubilization.
Below is a general workflow and a detailed experimental protocol for dissolving this compound in DMSO.
Caption: Workflow for Solubilizing this compound in DMSO.
Experimental Protocol 1: Solubilization in DMSO
-
Preparation: Allow the vial of lyophilized peptide to warm to room temperature before opening.[9]
-
Initial Dissolution: Add a small volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 30-50 µL).[10][11]
-
Agitation: Vortex the mixture thoroughly. If dissolution is slow, sonication can be used to aid the process.[10][12][13] This helps to break up any peptide aggregates.
-
Observation: Visually inspect the solution to ensure it is clear and free of particulates.
-
Aqueous Dilution: Slowly add the concentrated DMSO stock solution dropwise into your stirring aqueous experimental buffer to achieve the final desired concentration.[9][10] Rapid dilution can cause the peptide to precipitate.
-
Final Check: If the final solution appears cloudy or contains precipitate, it indicates that the peptide's solubility limit in the final buffer has been exceeded.[10][14] The solution should be centrifuged to pellet any undissolved peptide before use.[11]
Q4: My experiment is sensitive to TFA. How does it affect my research and how can I remove it?
TFA is a strong acid used during peptide synthesis and purification.[1][15] Residual TFA remains as a counter-ion bound to positively charged residues.
-
Biological Impact: TFA can exhibit cytotoxicity, even at low concentrations, interfering with cell proliferation and enzymatic activity.[2] For cell-based assays or in vivo studies, its removal is often necessary.[2][15]
-
Physicochemical Impact: TFA has a strong infrared (IR) absorption band that can overlap with the peptide's amide I band, complicating structural analysis by FTIR spectroscopy.[1][8][16]
TFA can be exchanged for a more biologically compatible counter-ion like chloride or acetate.
Caption: Conceptual Diagram of TFA Counter-Ion Exchange.
Experimental Protocol 2: TFA Removal via HCl Exchange
This method replaces TFA with chloride through repeated lyophilization cycles with hydrochloric acid.[2]
-
Dissolution: Dissolve the peptide TFA salt in sterile, distilled water to a concentration of approximately 1 mg/mL.
-
Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[2] Let the solution stand for 1 minute at room temperature.
-
Freezing: Flash-freeze the solution using liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until it is completely dry. Note that simple lyophilization alone does not remove bound TFA counter-ions.[2]
-
Repeat: Repeat steps 1-4 at least two more times to ensure complete exchange.
-
Final Step: After the final lyophilization, the resulting peptide hydrochloride salt can be reconstituted in the desired experimental buffer.
Table 2: Comparison of TFA Removal Methods
| Method | Principle | Advantages | Disadvantages |
| HCl Exchange | Reprotonation of TFA with a stronger acid (HCl) and removal by lyophilization.[16][17] | Gold-standard method, effective.[2] | Requires multiple lyophilization cycles; very low pH (<1) can potentially degrade sensitive peptides.[17] |
| Ion-Exchange Resin | Passing a peptide solution through an anion-exchange column pre-loaded with the desired counter-ion (e.g., acetate).[15][18] | Can be performed at mild pH; allows exchange for weaker acids like acetic acid.[16][17] | May result in peptide loss; requires specific resin and column setup.[15] |
| Reverse-Phase HPLC | Purifying the peptide using a mobile phase containing the desired acid (e.g., acetic acid instead of TFA).[15] | Integrates into the purification workflow. | Can be inefficient for complete exchange, especially for tightly bound counter-ions.[16] |
Q5: My peptide solution in DMSO becomes turbid after dilution into my aqueous buffer. What should I do?
This indicates that the peptide is precipitating out of the solution, likely because its solubility limit has been exceeded in the final buffer composition.
Table 3: Troubleshooting Precipitation Issues
| Problem | Potential Cause | Recommended Solution |
| Turbidity upon dilution | The peptide is less soluble in the aqueous buffer than in pure DMSO. | Decrease the final peptide concentration. Increase the percentage of DMSO in the final solution (if the assay allows). Add the DMSO stock to the buffer more slowly while vortexing vigorously.[9][10] |
| Solution is cloudy | Peptide aggregation or precipitation. | Sonicate the solution to help break up aggregates.[11] Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant, carefully avoiding the pellet. This ensures you are working with the soluble fraction.[11] |
| "Gelling" of peptide | High peptide concentration leading to the formation of a viscous gel-like substance. | This is a sign of extensive aggregation. The peptide must be re-dissolved, likely at a much lower concentration. Consider using chaotropic agents like guanidine-HCl if compatible with your experiment.[9] |
Q6: What is the maximum concentration of DMSO that is safe for my cell-based experiments?
High concentrations of DMSO are cytotoxic and can permeabilize cell membranes.[10][14]
-
General Rule: For most cell lines, the final concentration of DMSO should be kept at or below 0.5% .[10][14]
-
Sensitive Cells: For primary cells or particularly sensitive cell lines, it is recommended to keep the final DMSO concentration below 0.1% .[10][14]
-
Best Practice: Always include a vehicle control in your experiments (i.e., cells treated with the same final concentration of DMSO without the peptide) to account for any effects of the solvent itself.[14] To achieve a low final concentration, you may need to prepare a more concentrated peptide stock in 100% DMSO (e.g., a 200x or 1000x stock).[10]
References
- 1. genscript.com [genscript.com]
- 2. lifetein.com [lifetein.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of peptide-based oligomers in dimethylsulfoxide: identifying the precursor of fibril formation - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. lifetein.com [lifetein.com]
- 11. jpt.com [jpt.com]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 13. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 14. lifetein.com [lifetein.com]
- 15. omizzur.com [omizzur.com]
- 16. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 17. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
Unexpected results with Ac-RYYRIK-NH2 TFA in cell-based assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with Ac-RYYRIK-NH2 TFA in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Ac-RYYRIK-NH2 and what is its mechanism of action?
Ac-RYYRIK-NH2 is a synthetic peptide that acts as a high-affinity ligand for the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor.[1][2] It functions as a potent, partial agonist on the ORL1 receptor.[] The ORL1 receptor is a G-protein coupled receptor (GPCR), and its activation by ligands like Ac-RYYRIK-NH2 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] This can modulate various downstream signaling pathways.
Q2: I am observing unexpected effects on cell viability/proliferation in my assay. What could be the cause?
A primary suspect for unexpected cell-based assay results when using synthetic peptides is the presence of trifluoroacetic acid (TFA) as a counter-ion.[4][5] TFA is used during peptide synthesis and purification and can remain as a salt in the final lyophilized product.[5] Even at low concentrations (in the nM to µM range), residual TFA can inhibit or, in some cases, stimulate cell proliferation, leading to confounding results that are not due to the peptide's activity itself.[4][5][6]
Q3: How can I mitigate the effects of TFA in my experiments?
To avoid the confounding effects of TFA, it is highly recommended to perform a salt exchange, replacing the TFA counter-ion with a more biologically compatible one, such as hydrochloride (HCl) or acetate.[5][7] This can be achieved through a straightforward lyophilization procedure. For sensitive cell-based assays, using a peptide with the TFA salt exchanged is crucial for obtaining reliable data.
Q4: What are the proper storage and handling procedures for this compound?
For long-term storage, lyophilized Ac-RYYRIK-NH2 should be stored at -20°C.[1] Once reconstituted in a solvent, it is best to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[8]
Troubleshooting Guide
Problem: Inconsistent or non-reproducible results between peptide batches.
-
Possible Cause 1: TFA Contamination. Different batches of the peptide may have varying levels of residual TFA, leading to batch-to-batch variability in your assay.[4]
-
Solution: Perform a TFA salt exchange to HCl or acetate for all batches to ensure consistency.
-
-
Possible Cause 2: Incorrect Peptide Concentration. The net peptide content can vary. Relying solely on the gross weight of the lyophilized powder for concentration calculations can be inaccurate.
-
Solution: Refer to the Certificate of Analysis (CoA) for the net peptide content or perform peptide quantification.
-
Problem: No observable effect of the peptide in an assay where activity is expected.
-
Possible Cause 1: Peptide Degradation. Improper storage or multiple freeze-thaw cycles can lead to peptide degradation.
-
Solution: Ensure the peptide has been stored correctly at -20°C (lyophilized) or -80°C (in solution) and purchase a new vial if degradation is suspected.
-
-
Possible Cause 2: Low Receptor Expression. The cell line used may not express the ORL1 receptor at a high enough level to produce a detectable signal.
-
Solution: Confirm ORL1 expression in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express the receptor, such as CHO cells transfected with ORL1.[]
-
-
Possible Cause 3: TFA-induced Inhibition. The inhibitory effect of TFA on cell proliferation could be masking the true effect of the peptide.[][6]
-
Solution: Use the TFA-exchanged form of the peptide.
-
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 939.12 g/mol | [1] |
| Molecular Formula | C44H70N14O9 | [1] |
| Binding Affinity (Kd) | 1.5 nM (for ORL1 in CHO cells) | [] |
| Purity | >95% | [7] |
| Form | Lyophilized Powder | [7] |
| Storage | -20°C | [1][7] |
| Solubility | Soluble in water | [8] |
Experimental Protocols
Protocol 1: Reconstitution and Storage of Ac-RYYRIK-NH2
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature.
-
Reconstitute the peptide in sterile, nuclease-free water to a desired stock concentration (e.g., 1 mM).
-
Gently vortex or pipette to ensure the peptide is fully dissolved. If solubility is an issue, sonication in a water bath for a short period can help.
-
Aliquot the stock solution into smaller volumes in low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: TFA to HCl Salt Exchange
This protocol is adapted from standard peptide chemistry procedures.
-
Dissolve the TFA salt of the peptide in distilled water at a concentration of 1 mg/mL.
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.
-
Let the solution stand at room temperature for at least 5 minutes.
-
Flash-freeze the solution using liquid nitrogen or a dry ice/ethanol bath.
-
Lyophilize the frozen solution overnight until all liquid is removed.
-
To ensure complete exchange, re-dissolve the lyophilized powder in the same volume of the 2-10 mM HCl solution and repeat the freeze-drying process two more times.
-
After the final lyophilization, the peptide is in the HCl salt form and can be reconstituted in the desired assay buffer.
Visualizations
Signaling Pathway of Ac-RYYRIK-NH2 via ORL1 Receptor
Caption: Ac-RYYRIK-NH2 binds to and activates the ORL1 receptor.
Troubleshooting Workflow for Unexpected Assay Results
Caption: A logical workflow to diagnose unexpected experimental results.
General Experimental Workflow for a Cell-Based Assay
Caption: A typical workflow for a cell-based assay using Ac-RYYRIK-NH2.
References
- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 4. karger.com [karger.com]
- 5. genscript.com [genscript.com]
- 6. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ORL1 Receptor: Molecular Pharmacology and Signalling Mechanisms | Semantic Scholar [semanticscholar.org]
How to address reproducibility problems with Ac-RYYRIK-NH2 TFA.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility challenges encountered when working with the synthetic peptide Ac-RYYRIK-NH2 TFA. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues that can lead to variability and a lack of reproducibility in experiments involving this compound.
Question: My experimental results with this compound are inconsistent. What are the potential causes?
Answer: Inconsistent results with synthetic peptides like this compound can stem from several factors. The primary areas to investigate are peptide quality, handling and storage, and the experimental setup itself. Key contributors to irreproducibility include:
-
Peptide Quality and Purity: The presence of impurities from the synthesis process can significantly impact results. These can include deletion sequences or fragments from incomplete reactions.[1]
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Trifluoroacetic Acid (TFA) Counterion Effects: Ac-RYYRIK-NH2 is typically supplied as a TFA salt, which is a byproduct of the synthesis and purification process.[2] Residual TFA can alter the peptide's biological activity and physicochemical properties, potentially inhibiting or, in some cases, promoting cell growth in an unpredictable manner.[2][3]
-
Improper Storage and Handling: Peptides are sensitive to degradation from repeated freeze-thaw cycles, exposure to light, and improper storage temperatures.[4] Oxidation of certain amino acid residues can also occur.[4]
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Solubility Issues: Incomplete or inconsistent solubilization of the peptide can lead to inaccurate concentration calculations and variable results.[4]
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Biological Contamination: The presence of endotoxins, which can be introduced during synthesis, can cause significant variability in immunological and cell-based assays.[4]
Question: I am observing lower-than-expected or no activity with my this compound peptide. What should I check?
Answer: If you are experiencing a lack of biological activity, consider the following troubleshooting steps:
-
Verify Peptide Concentration and Purity: Ensure you are calculating the peptide concentration based on the net peptide content, not the gross weight of the lyophilized powder, which includes water and counterions. The purity, typically determined by HPLC, indicates the percentage of the target peptide sequence.[4]
-
Assess Peptide Integrity: If possible, verify the molecular weight of the peptide using mass spectrometry to confirm its identity and check for degradation products.
-
Optimize Solubility: this compound's solubility can be influenced by pH. Test different sterile buffers to ensure complete dissolution.[4] Incomplete solubilization is a common source of error.
-
Consider TFA Interference: The TFA counterion has been shown to interfere with cellular assays.[3] If you suspect this is an issue, you may need to perform a counterion exchange to replace TFA with a more biologically compatible counterion like hydrochloride or acetate.[5]
-
Check for Oxidation: The Ac-RYYRIK-NH2 sequence does not contain highly susceptible residues like Cysteine or Methionine, but oxidation can still be a concern with long-term storage.[4] Store the peptide under inert gas (argon or nitrogen) if possible and avoid repeated exposure to air.[4]
Question: My cell-based assays show high variability or unexpected cell death when using this compound. What could be the problem?
Answer: High variability and cytotoxicity in cell-based assays are often linked to external factors rather than the peptide's intended biological activity.
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TFA Toxicity: Residual TFA can be toxic to cells, with effects observed at concentrations as low as 10 nM.[2][3] This can manifest as reduced cell proliferation or outright cell death.
-
Endotoxin Contamination: Endotoxins are potent stimulators of immune responses and can cause significant, unwanted effects in cell culture, even at very low concentrations.[4] It is advisable to use peptides that have been tested and certified for low endotoxin levels.
-
Incorrect Peptide Concentration: An erroneously high peptide concentration due to inaccurate measurement or calculation can lead to off-target effects and cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the role of the TFA counterion in this compound?
A1: Trifluoroacetic acid (TFA) is used during the solid-phase synthesis and purification (specifically in HPLC) of the Ac-RYYRIK-NH2 peptide.[2] It associates with positively charged amino acids in the peptide sequence, forming a salt. While necessary for the production process, residual TFA can impact experimental results by altering pH, affecting peptide secondary structure, and directly influencing cell behavior.[2]
Q2: How should I properly store and handle this compound?
A2: For long-term storage, lyophilized this compound should be kept at -20°C or colder in a tightly sealed container, preferably in a desiccator.[6] To minimize degradation from freeze-thaw cycles, it is recommended to aliquot the peptide into smaller, single-use amounts after initial reconstitution.[4] Reconstituted peptide solutions should also be stored at -20°C or -80°C.
Q3: How do I accurately determine the concentration of my this compound solution?
A3: The concentration of the peptide solution should be based on the net peptide content , which is typically provided by the manufacturer on the certificate of analysis. The gross weight of the lyophilized powder includes the peptide, bound water, and counterions (TFA). Using the gross weight for concentration calculations will result in an overestimation of the actual peptide concentration.
Q4: Can I remove the TFA from my peptide?
A4: Yes, TFA can be exchanged for a more biologically compatible counterion like chloride (HCl) or acetate.[5] This is often achieved through techniques such as ion-exchange chromatography or repeated lyophilization from an aqueous solution of the desired acid, like dilute HCl.[5][7]
Quantitative Data Summary
The following table summarizes the partial agonist activity of Ac-RYYRIK-NH2 in stimulating [35S]GTPγS binding at rat ORL(1) receptors in different preparations.
| Preparation | Agonist | Emax (% of Nociceptin) |
| Rat Frontal Cortex (CTX) | Nociceptin | 174% |
| Rat Frontal Cortex (CTX) | Ac-RYYRIK-NH2 | 44%[1] |
| CHO cells (recombinant) | Nociceptin | 311% |
| CHO cells (recombinant) | Ac-RYYRIK-NH2 | 115%[1] |
Table 1: Partial Agonist Activity of Ac-RYYRIK-NH2.[1]
Experimental Protocols
Detailed Methodology for [35S]GTPγS Binding Assay
This protocol is a representative method for assessing the function of this compound at G-protein coupled receptors like ORL1.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat frontal cortex) or cells expressing the receptor of interest (e.g., CHO-ORL1 cells) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford assay). Membranes can be stored at -80°C.[8]
-
-
Assay Procedure:
-
In a 96-well plate, combine the following components in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4):
-
Initiate the binding reaction by adding the [35S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Subtract non-specific binding from all measurements.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 and Emax values.
-
Visualizations
Caption: Signaling pathway for Ac-RYYRIK-NH2 at the ORL1 receptor.
Caption: A logical workflow for troubleshooting reproducibility issues.
References
- 1. In vitro characterization of Ac-RYYRWK-NH(2), Ac-RYYRIK-NH(2) and [Phe1Psi(CH(2)-NH)Gly2] nociceptin(1-13)NH(2) at rat native and recombinant ORL(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. genscript.com [genscript.com]
- 4. genscript.com [genscript.com]
- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ac-RYYRIK-NH2 TFA: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving Ac-RYYRIK-NH2 TFA. This peptide is a known high-affinity ligand for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP, also known as ORL1). While it exhibits high specificity for its primary target, understanding and mitigating potential off-target effects is crucial for accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ac-RYYRIK-NH2?
Ac-RYYRIK-NH2 is a potent antagonist of the NOP receptor.[1][2] It competitively inhibits the binding of the endogenous ligand, Nociceptin, thereby blocking its biological activities, such as hyperalgesia.[1] The N-terminal acetylated tripeptide 'Arg-Tyr-Tyr' is critical for its high-affinity binding to the NOP receptor.[1]
Q2: What is the reported binding affinity of Ac-RYYRIK-NH2 for the NOP receptor?
Ac-RYYRIK-NH2 is a high-affinity ligand for the NOP receptor with a reported Ki value of 1.5 nM.[2][]
Q3: Does Ac-RYYRIK-NH2 show activity at other opioid receptors?
Studies have shown that Ac-RYYRIK-NH2 is inactive at the mu-opioid receptor, indicating a degree of specificity for the NOP receptor over this closely related target.[1] However, comprehensive screening against a broad panel of other G-protein coupled receptors (GPCRs) is not extensively reported in publicly available literature.
Q4: I am observing unexpected in vivo effects that seem contrary to its in vitro antagonist activity. Why could this be?
While Ac-RYYRIK-NH2 acts as an antagonist in in-vitro assays such as GTP binding, it has been observed to display potent agonist-like properties in vivo, such as inhibiting locomotor activity in mice.[2] This discrepancy may be due to complex downstream signaling events, metabolism of the peptide into active fragments, or engagement with other targets in a whole-organism context.
Q5: What is the significance of the "TFA" in the product name? Are there any potential effects from the trifluoroacetic acid counter-ion?
TFA (Trifluoroacetic acid) is a common counter-ion used to stabilize peptides during purification and storage. While generally considered to have low to moderate toxicity, high concentrations of TFA could potentially impact experimental results.[4][5] It is good practice to perform vehicle controls that include an equivalent concentration of TFA to account for any potential effects of the counter-ion itself. Recent studies also highlight concerns about the environmental accumulation and potential long-term effects of TFA.[6]
Troubleshooting Guide: Investigating Potential Off-Target Effects
Unexpected experimental results may arise from off-target interactions. This guide provides a structured approach to troubleshooting these potential effects.
Issue 1: Inconsistent or unexpected cellular responses not aligning with NOP receptor antagonism.
Potential Cause: The peptide may be interacting with other cell surface receptors or intracellular targets.
Troubleshooting Steps:
-
Confirm Primary Target Engagement: Before investigating off-targets, verify that Ac-RYYRIK-NH2 is engaging the NOP receptor in your system. This can be done using a competitive binding assay with a known NOP agonist or by measuring downstream signaling readouts known to be modulated by NOP activation (e.g., cAMP levels).
-
Broad-Spectrum Receptor Screening: If off-target effects are suspected, consider a broad-spectrum receptor binding screen. Several commercial services offer panels that test for binding against a wide range of GPCRs, ion channels, and kinases.
-
Control Experiments: Use a structurally related but inactive peptide as a negative control to ensure the observed effects are specific to the Ac-RYYRIK-NH2 sequence.
Issue 2: Observed cytotoxicity at higher concentrations.
Potential Cause: The peptide itself may have intrinsic cytotoxic properties at high concentrations, or the TFA counter-ion could be contributing to cell death.
Troubleshooting Steps:
-
Dose-Response Curve for Cytotoxicity: Perform a dose-response experiment using a standard cytotoxicity assay (e.g., MTT, LDH release) to determine the concentration at which cell viability is affected.
-
TFA Counter-ion Control: Run a parallel experiment with equivalent concentrations of TFA alone to assess the contribution of the counter-ion to any observed cytotoxicity.
-
Apoptosis vs. Necrosis Assays: Utilize assays that can distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining) to understand the mechanism of cell death.
Quantitative Data Summary
| Parameter | Value | Target | System | Reference |
| Ki | 1.5 nM | NOP Receptor (ORL1) | CHO cells | [2][] |
| Activity | Antagonist | Nociceptin-stimulated GTP binding | Rat brain | [2] |
| In vivo Activity | Agonist-like (inhibition of locomotor activity) | - | Mice | [2] |
| μ-Opioid Receptor Activity | Inactive | - | - | [1] |
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Ac-RYYRIK-NH2 for the NOP receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human NOP receptor (e.g., CHO-K1 cells).
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, and 0.5% BSA).
-
Radioligand: Use a known high-affinity NOP receptor radioligand, such as [³H]-Nociceptin.
-
Competition Assay:
-
Incubate the cell membranes with a fixed concentration of the radioligand.
-
Add increasing concentrations of unlabeled Ac-RYYRIK-NH2 (competitor).
-
Incubate to allow binding to reach equilibrium.
-
-
Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of Ac-RYYRIK-NH2 that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: GTPγS Binding Assay
Objective: To assess the functional activity (antagonism) of Ac-RYYRIK-NH2 at the NOP receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells expressing the NOP receptor.
-
Assay Buffer: Use a GTP binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 mM DTT).
-
Incubation:
-
Pre-incubate the membranes with increasing concentrations of Ac-RYYRIK-NH2.
-
Add a fixed concentration of the agonist, Nociceptin, to stimulate the receptor.
-
Add [³⁵S]GTPγS and incubate to allow for binding to G-proteins.
-
-
Separation and Scintillation Counting: Separate bound from free [³⁵S]GTPγS by rapid filtration. Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of Ac-RYYRIK-NH2. A decrease in agonist-stimulated [³⁵S]GTPγS binding indicates antagonist activity.
Visualizations
References
- 1. Structural requirements of nociceptin antagonist Ac-RYYRIK-NH2 for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ac-RYYRIK-NH2 | CAS 200959-48-4 | Tocris Bioscience [tocris.com]
- 4. ozone.unep.org [ozone.unep.org]
- 5. mdpi.com [mdpi.com]
- 6. The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ac-RYYRIK-NH2 and the Influence of TFA Counterion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the peptide Ac-RYYRIK-NH2. The focus is on understanding and mitigating the potential effects of the trifluoroacetic acid (TFA) counterion on its biological activity.
Frequently Asked Questions (FAQs)
Q1: What is Ac-RYYRIK-NH2 and what is its primary biological activity?
Ac-RYYRIK-NH2 is a synthetic peptide that acts as a high-affinity ligand for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1).[1][] It has a complex pharmacological profile, exhibiting both antagonist and agonist activities depending on the experimental context.[][3] In vitro, it can antagonize nociceptin-stimulated G-protein binding in rat brain preparations.[3] However, in vivo studies have shown it to act as a potent agonist, for instance, by inhibiting locomotor activity in mice.[3]
Q2: My Ac-RYYRIK-NH2 peptide is labeled as a TFA salt. What does this mean?
Most commercially available synthetic peptides, including Ac-RYYRIK-NH2, are produced using solid-phase peptide synthesis (SPPS).[4][5] Trifluoroacetic acid (TFA) is a strong acid used during the cleavage of the peptide from the resin and in the subsequent purification steps by HPLC.[4][5][6] Consequently, the final lyophilized peptide is often a salt, where the positively charged amino acid residues (like Arginine and Lysine in Ac-RYYRIK-NH2) are associated with the negatively charged trifluoroacetate anion (TFA).[4][7]
Q3: Can the TFA counterion affect the biological activity of Ac-RYYRIK-NH2?
Yes, the TFA counterion has the potential to significantly impact the results of your biological assays.[4][5][8] While free TFA is largely removed during lyophilization, the TFA anions bound to the peptide can cause a range of issues.[4][6] These effects are not specific to Ac-RYYRIK-NH2 but are a general concern for all peptides prepared as TFA salts. Potential interferences include:
-
Direct cellular effects: TFA itself can be toxic to cells, either inhibiting or sometimes promoting cell proliferation, which can lead to misleading results in cell-based assays.[4][8]
-
Alteration of peptide structure: The presence of TFA counterions can influence the secondary structure of the peptide, which may affect its binding to the NOP receptor.[4][5][7]
-
pH changes: Residual TFA can lower the pH of your peptide stock solution and, consequently, the final assay buffer, potentially altering the experimental conditions and peptide activity.[4][8]
-
Interference with analytical techniques: TFA has a strong absorbance in the infrared spectrum, which can interfere with structural analysis of the peptide.[8]
Q4: I am observing inconsistent or unexpected results in my experiments with Ac-RYYRIK-NH2. Could the TFA counterion be the cause?
It is a strong possibility. If you are observing any of the following, you should consider the potential influence of the TFA counterion:
-
High variability between experimental replicates.
-
Lower than expected potency or efficacy.
-
Discrepancies between your in vitro and in vivo results that cannot be explained by other factors.
-
Unexplained cell death or proliferation in your control groups treated with the peptide.
Troubleshooting Guide
Issue 1: Inconsistent results or loss of peptide activity.
| Potential Cause | Troubleshooting Step | Rationale |
| TFA Interference | Perform a counterion exchange to replace TFA with a more biocompatible counterion like hydrochloride (HCl) or acetate. | TFA can directly affect cells and alter peptide conformation.[4][5] Replacing it can eliminate these confounding variables. |
| Incorrect Peptide Concentration | Ensure you are calculating the peptide concentration based on the net peptide content, not the gross weight of the lyophilized powder which includes counterions and water. | The gross weight can be significantly higher than the actual peptide weight, leading to inaccurate concentration calculations and seemingly lower activity.[8] |
| Peptide Degradation | Avoid repeated freeze-thaw cycles. Aliquot the peptide solution upon reconstitution and store at -20°C or -80°C. | Peptides can be susceptible to degradation, especially with improper storage, leading to a loss of active compound.[8] |
Issue 2: Unexpected agonist or antagonist effects.
| Potential Cause | Troubleshooting Step | Rationale |
| Assay-dependent functional selectivity | Carefully review the literature for the specific assay you are using. The dual agonist/antagonist nature of Ac-RYYRIK-NH2 is well-documented.[3] | The pharmacological effect of Ac-RYYRIK-NH2 can switch between agonism and antagonism depending on the biological system and the specific signaling pathway being measured. |
| TFA-induced artifacts | As a control, test the effect of TFA alone on your cells or tissue preparations at concentrations equivalent to those present in your peptide stock. | This will help to determine if the observed effects are due to the peptide itself or the TFA counterion. |
Experimental Protocols
Protocol 1: TFA Counterion Exchange to Hydrochloride (HCl) Salt
This protocol is adapted from established methods for TFA removal.[6][7][9][10]
Materials:
-
Ac-RYYRIK-NH2 TFA salt
-
Deionized water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve the this compound salt in deionized water at a concentration of 1 mg/mL.
-
Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.
-
Let the solution stand at room temperature for at least 1 minute.
-
Freeze the solution rapidly, for example, using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize the frozen solution overnight until all the solvent is removed.
-
To ensure complete exchange, repeat steps 1-5 at least two more times, redissolving the lyophilized peptide in the dilute HCl solution each time.
-
After the final lyophilization, the peptide is in the hydrochloride salt form and can be reconstituted in the appropriate buffer for your experiment.
Visualizations
Signaling Pathway of the NOP Receptor
The peptide Ac-RYYRIK-NH2 interacts with the NOP receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the general signaling pathway initiated by NOP receptor activation. Ac-RYYRIK-NH2 can act as either an agonist, initiating this cascade, or an antagonist, blocking it.
Caption: Generalized signaling pathway of the NOP receptor upon agonist binding.
Experimental Workflow: Troubleshooting TFA Interference
The following diagram outlines a logical workflow for identifying and addressing potential issues arising from TFA counterions in your experiments with Ac-RYYRIK-NH2.
Caption: Workflow for troubleshooting TFA-related experimental issues.
References
- 1. Ac-RYYRIK-NH2 | CAS:200959-48-4 | High affinity NOP ligand | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Ac-RYYRIK-NH2 | TargetMol [targetmol.com]
- 4. genscript.com [genscript.com]
- 5. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. lifetein.com [lifetein.com]
- 8. genscript.com [genscript.com]
- 9. peptide.com [peptide.com]
- 10. lifetein.com [lifetein.com]
Optimizing Ac-RYYRIK-NH2 TFA concentration to avoid cytotoxicity.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Ac-RYYRIK-NH2 and mitigating potential cytotoxicity from its trifluoroacetic acid (TFA) salt form.
Frequently Asked Questions (FAQs)
Q1: What is Ac-RYYRIK-NH2 and what is its biological function?
A1: Ac-RYYRIK-NH2 is a synthetic peptide that acts as a high-affinity ligand for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] It has been shown to be a potent partial agonist at the NOP receptor in transfected CHO cells.[1] In rat brain membranes, it antagonizes the stimulation of [35S]-GTPγS binding by nociceptin.[1][2]
Q2: Why is my Ac-RYYRIK-NH2 peptide supplied as a TFA salt?
A2: Trifluoroacetic acid (TFA) is commonly used during the chemical synthesis and purification of peptides, particularly in solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC). It serves as a cleavage reagent to release the synthesized peptide from the solid support resin. As a result, the final lyophilized peptide product is often a salt with TFA as the counter-ion.
Q3: Can the TFA counter-ion affect my experiments?
A3: Yes, residual TFA in your peptide preparation can significantly impact experimental outcomes. TFA is a strong acid and can be cytotoxic to cells in culture, even at nanomolar concentrations.[4] It has been shown to inhibit cell proliferation and can interfere with biological assays.[4] Therefore, for cell-based assays, it is crucial to consider the potential effects of TFA.
Q4: At what concentration does TFA become cytotoxic?
A4: The cytotoxic concentration of TFA can vary depending on the cell type and the duration of exposure. Some studies have shown that TFA can inhibit the proliferation of osteoblasts and chondrocytes in a dose-dependent manner, with effects observed at concentrations as low as 10 nM.[4]
Troubleshooting Guides
Issue: I am observing unexpected cytotoxicity in my cell-based assays with Ac-RYYRIK-NH2.
-
Question 1: Could the observed cytotoxicity be due to the TFA counter-ion instead of the peptide itself?
-
Answer: Yes, this is a common issue. Synthetic peptides are often delivered as TFA salts, and TFA can be cytotoxic. It is recommended to determine the toxicity profile of TFA alone on your specific cell line. You can do this by running a parallel experiment with a TFA solution at concentrations equivalent to those present in your peptide stock.
-
-
Question 2: How can I reduce or eliminate TFA-induced cytotoxicity?
-
Answer: The most effective solution is to remove the TFA from your peptide preparation. This can be achieved through several methods:
-
Ion Exchange: This is a common and effective method. You can exchange the TFA counter-ion for a more biologically compatible one, such as hydrochloride (HCl) or acetate. This typically involves dissolving the peptide in a solution of the new counter-ion and then lyophilizing, repeating the process several times.
-
Specialized HPLC: Using a different purification method that avoids TFA in the mobile phase can yield a peptide with a different counter-ion.
-
Purchasing TFA-free peptide: Many peptide synthesis companies offer TFA removal as an additional service.
-
-
-
Question 3: I cannot perform TFA removal at the moment. How can I still get reliable data?
-
Answer: While not ideal, you can implement stringent controls in your experiments.
-
Vehicle Control: Always include a vehicle control that contains the same concentration of TFA as your highest peptide concentration. This will help you to differentiate the cytotoxic effects of the peptide from those of the TFA.
-
Dose-Response Curve: Perform a careful dose-response experiment for both the Ac-RYYRIK-NH2 TFA salt and a TFA-only solution. This will help you identify a concentration range where the peptide's biological activity can be observed without significant TFA-induced cytotoxicity.
-
-
Issue: My peptide won't dissolve properly.
-
Question 1: What is the best solvent for Ac-RYYRIK-NH2?
-
Answer: The solubility of a peptide is highly dependent on its amino acid sequence. For Ac-RYYRIK-NH2, which contains basic arginine (R) and lysine (K) residues, it is best to first try dissolving the peptide in sterile, distilled water. If solubility is an issue, you can try a small amount of a polar, organic solvent like dimethyl sulfoxide (DMSO) and then dilute with your aqueous buffer. Always test the toxicity of your final solvent concentration on your cells.
-
Data Presentation
Table 1: Reported Cytotoxic Concentrations of TFA in Different Cell Types
| Cell Type | TFA Concentration | Observed Effect | Reference |
| Fetal Rat Osteoblasts | 10 nM - 100 nM | Inhibition of cell proliferation | [4] |
| Articular Chondrocytes | 10 nM - 100 nM | Inhibition of cell proliferation | [4] |
Table 2: Experimental Data Template for Determining IC50 of Ac-RYYRIK-NH2
| Concentration of Ac-RYYRIK-NH2 (µM) | % Cell Viability (Trial 1) | % Cell Viability (Trial 2) | % Cell Viability (Trial 3) | Average % Cell Viability | Standard Deviation |
| 0 (Vehicle Control) | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 |
Experimental Protocols
Protocol: Determining the Optimal, Non-Toxic Concentration of Ac-RYYRIK-NH2 using an MTT Assay
This protocol outlines the steps to assess the cytotoxicity of Ac-RYYRIK-NH2 using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Ac-RYYRIK-NH2 (TFA salt)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Peptide Preparation and Treatment:
-
Prepare a stock solution of Ac-RYYRIK-NH2 in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the peptide stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Prepare a vehicle control containing the highest concentration of the solvent used for the peptide dilutions.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the peptide or the vehicle control.
-
Include wells with untreated cells (medium only) as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Plot the % cell viability against the peptide concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of the cells are viable).
-
Visualizations
Caption: Workflow for Determining Peptide Cytotoxicity using MTT Assay.
Caption: Simplified Intrinsic Apoptosis Signaling Pathway.
References
Technical Support Center: Ac-RYYRIK-NH2 TFA Interference with Fluorescent Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from the peptide Ac-RYYRIK-NH2 TFA in fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: Does Ac-RYYRIK-NH2 exhibit intrinsic fluorescence?
Yes. The peptide Ac-RYYRIK-NH2 contains two tyrosine (Y) residues. Tyrosine is an aromatic amino acid that possesses intrinsic fluorescence.[1][2] This means the peptide itself can absorb and emit light, which may interfere with fluorescent assays.
Q2: What are the excitation and emission wavelengths of Ac-RYYRIK-NH2's intrinsic fluorescence?
The intrinsic fluorescence of Ac-RYYRIK-NH2 is primarily due to its tyrosine residues. The typical excitation and emission maxima for tyrosine are approximately 275-280 nm and 303-306 nm, respectively.[1][3] However, the exact spectral properties can be influenced by the local environment of the tyrosine residues within the peptide structure.
Q3: Can the Trifluoroacetic Acid (TFA) salt interfere with fluorescent assays?
Yes, the trifluoroacetate counter-ion, which is often present in commercially available synthetic peptides as a result of the purification process, can potentially interfere with fluorescent assays.[4][5][6] This interference can manifest in several ways, including altering the fluorescence of the peptide or other fluorescent molecules in the assay, or by exhibiting its own fluorescent properties under certain conditions.[7][8][9][10]
Q4: What are the common mechanisms of interference in fluorescent assays?
There are two primary mechanisms by which compounds can interfere with fluorescent assays:
-
Autofluorescence: The compound itself is fluorescent and its emission spectrum overlaps with that of the assay's fluorophore, leading to a false-positive signal.[11][12]
-
Quenching: The compound absorbs the excitation light or the emitted fluorescence from the assay's fluorophore, resulting in a decrease in the detected signal (false-negative).[7]
Troubleshooting Guides
Issue 1: Unexpectedly High Background Fluorescence
If you observe a high background signal in your assay wells containing this compound, it could be due to the intrinsic fluorescence of the peptide or the TFA salt.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Experimental Protocols:
-
Peptide-only Control:
-
Prepare a solution of this compound in your assay buffer at the same concentration used in your experiment.
-
Measure the fluorescence of this solution using the same instrument settings (excitation and emission wavelengths, gain, etc.) as your main experiment.
-
Compare this reading to a "buffer-only" blank. A significantly higher reading indicates intrinsic fluorescence from the peptide preparation.
-
-
Buffer + TFA Control:
-
Prepare a solution of trifluoroacetic acid in your assay buffer at a concentration estimated to be present in your peptide stock solution. Note: The exact TFA content can vary between peptide batches. If unknown, a concentration range (e.g., 10-50% of the peptide weight) can be tested.
-
Measure the fluorescence of this solution under the same conditions as your experiment.
-
A significant signal from this control suggests interference from the TFA.
-
Issue 2: Inconsistent or Unreliable Assay Signal
Variability in your fluorescent signal could be due to quenching effects or spectral overlap.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay signals.
Experimental Protocols:
-
Spectral Overlap Analysis:
-
Consult the spectral data tables below to compare the excitation and emission spectra of your assay's fluorophore with the intrinsic fluorescence of tyrosine.
-
If there is significant overlap, consider switching to a fluorophore with a more "red-shifted" spectrum (longer excitation and emission wavelengths) to minimize interference from the peptide.
-
-
Quenching Control:
-
Prepare a solution of your fluorescent dye/probe at a known concentration in the assay buffer.
-
Measure its fluorescence.
-
Add this compound to this solution at the concentration used in your experiment and re-measure the fluorescence.
-
A significant decrease in fluorescence intensity suggests a quenching effect.
-
Data Presentation
Table 1: Intrinsic Fluorescence Properties of Ac-RYYRIK-NH2 (Tyrosine)
| Component | Excitation Max (nm) | Emission Max (nm) | Notes |
| Tyrosine | ~275 - 280 | ~303 - 306 | The primary source of intrinsic fluorescence in Ac-RYYRIK-NH2.[1][2][3] |
Table 2: Spectral Properties of Common Fluorescent Dyes Used in Peptide Assays
| Dye | Excitation Max (nm) | Emission Max (nm) | Potential for Spectral Overlap with Tyrosine |
| Blue/Green Emitting | |||
| FAM/FITC | ~495 | ~517 - 519 | Low |
| Alexa Fluor® 488 | ~490 | ~525 | Low |
| Orange/Red Emitting | |||
| Tetramethylrhodamine (TMR) | ~552 | ~578 | Very Low |
| Cy3™ | ~550 | ~570 | Very Low |
| Alexa Fluor® 555 | ~555 | ~580 | Very Low |
| Far-Red/Infrared Emitting | |||
| Cy5™ | ~650 | ~670 | None |
| Alexa Fluor® 647 | ~650 | ~668 | None |
Data compiled from various sources.[13][14][15][] Exact wavelengths may vary depending on the conjugation and local environment.
Mitigation Strategies
If interference from this compound is confirmed, consider the following strategies:
-
Use a Red-Shifted Fluorophore: Select a fluorescent dye for your assay that has excitation and emission wavelengths further away from the UV region where the peptide and TFA are more likely to interfere. Dyes that excite in the green or red part of the spectrum are generally less prone to this type of interference.[12]
-
Perform a Counter-Ion Exchange: If TFA is identified as the primary source of interference, it is possible to exchange the TFA counter-ion for a different one, such as hydrochloride (HCl) or acetate. This can be achieved through techniques like ion-exchange chromatography or repeated lyophilization from a solution containing the desired counter-ion.[5]
-
Implement Robust Controls: Always include the controls mentioned in the troubleshooting guides (peptide-only, buffer + TFA) in your experimental setup. This will allow you to quantify the level of interference and potentially subtract it from your experimental data.
-
Optimize Assay Conditions:
-
Lower Peptide Concentration: If possible, reduce the concentration of this compound in your assay to minimize its contribution to the overall signal.
-
Adjust pH: The fluorescence of both tyrosine and TFA can be pH-dependent. Investigate if altering the pH of your assay buffer (while maintaining the biological relevance of your experiment) can reduce the interference.
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway: Potential Interference in a Fluorescence Polarization (FP) Assay
Caption: Diagram illustrating potential interference in a Fluorescence Polarization assay.
Experimental Workflow: General Protocol for Investigating Interference
Caption: General experimental workflow for investigating and mitigating fluorescence interference.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence properties of the three tyrosine residues in the ribose-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. genscript.com [genscript.com]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence of tryptophan derivatives in trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A colorimetric and fluorescent sensor for the detection of both fluoride ions and trifluoroacetic acid based on acylhydrazone derivatives - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 11. southernbiotech.com [southernbiotech.com]
- 12. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 13. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 14. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 15. lubio.ch [lubio.ch]
Ac-RYYRIK-NH2 TFA lot-to-lot variability issues.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ac-RYYRIK-NH2 TFA. Lot-to-lot variability can be a significant challenge in experimental reproducibility, and this resource aims to provide direct, actionable advice to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Ac-RYYRIK-NH2 is a synthetic peptide that acts as a high-affinity ligand for the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the NOP receptor or ORL1.[1][2] It is a potent partial agonist at the NOP receptor.[3][4] Its mechanism of action involves binding to the NOP receptor, a G-protein coupled receptor (GPCR), which can lead to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels, as well as the modulation of ion channels.[5]
Q2: We are observing inconsistent results between different batches of this compound. What are the likely causes?
Lot-to-lot variability in synthetic peptides like this compound can stem from several factors:
-
Purity Levels: Minor differences in the percentage of the full-length, correct peptide versus truncated or modified sequences can alter the effective concentration and biological activity.
-
Trifluoroacetic Acid (TFA) Content: TFA is used in peptide synthesis and purification, and residual amounts can remain in the final product as a counter-ion.[6] The amount of TFA can vary between lots and significantly impact experimental results by altering pH and directly affecting cell viability and signaling pathways.[6]
-
Water Content: Lyophilized peptides can have varying amounts of residual water, which affects the net peptide content and the accuracy of concentration calculations.
-
Peptide Stability and Storage: Improper storage can lead to degradation of the peptide, resulting in decreased activity.
Q3: How does the TFA counter-ion affect experimental outcomes?
The trifluoroacetate (TFA) counter-ion can have several detrimental effects on in vitro and in vivo experiments:
-
Alteration of pH: Residual TFA can acidify stock solutions and experimental media, which can impact cell health and receptor-ligand interactions.
-
Direct Cellular Effects: TFA has been shown to inhibit cell proliferation and can interfere with cellular assays even at low concentrations.[6]
-
Artifacts in Spectroscopic Analysis: TFA can interfere with certain analytical techniques used to characterize peptides.[6]
For sensitive applications, particularly cell-based assays, it is recommended to either use peptides with a guaranteed low TFA content (<1%) or perform a counter-ion exchange to a more biocompatible salt, such as acetate or hydrochloride.[6]
Q4: What is the recommended storage procedure for this compound?
To ensure stability and prevent degradation, this compound should be stored as a lyophilized powder at -20°C or colder, protected from moisture and light. For preparing stock solutions, it is advisable to aliquot the lyophilized powder to avoid multiple freeze-thaw cycles of the entire batch. Stock solutions should be prepared in a suitable sterile buffer and stored at -80°C.
Troubleshooting Guides
Issue 1: Reduced or No Biological Activity of a New Lot of this compound
If a new lot of this compound shows significantly lower or no activity compared to a previous batch, follow these troubleshooting steps:
Experimental Workflow for Investigating Reduced Peptide Activity
Caption: Troubleshooting workflow for reduced this compound activity.
Detailed Methodologies:
-
Verify Peptide Concentration and Integrity:
-
Protocol: Prepare a fresh stock solution from the new lot. Measure the absorbance at 280 nm (due to the two tyrosine residues) to estimate the concentration. While not exact, this can help identify major dilution errors. For a more accurate determination of peptide content, perform amino acid analysis.
-
Purity Check: Analyze the peptide purity using reverse-phase high-performance liquid chromatography (RP-HPLC). Compare the chromatogram to the certificate of analysis provided by the supplier. Significant degradation or lower purity will be evident.
-
-
Assess Biological Activity in a Controlled Functional Assay:
-
Recommended Assay: A GTPγS binding assay using membranes from cells expressing the NOP receptor is a robust method to determine the functional activity of Ac-RYYRIK-NH2.
-
GTPγS Binding Assay Protocol:
-
Prepare cell membranes from a cell line stably expressing the human NOP receptor (e.g., CHO-hNOP).
-
In a 96-well plate, incubate the cell membranes (5-10 µg of protein) with varying concentrations of Ac-RYYRIK-NH2 (from both the old and new lots for comparison) in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA).
-
Add 10 µM GDP and incubate for 15 minutes at 30°C.
-
Initiate the binding reaction by adding [35S]GTPγS to a final concentration of 0.1 nM.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Compare the dose-response curves of the new and old lots. A rightward shift in the curve for the new lot indicates lower potency.
-
-
Issue 2: Increased Variability or Unexpected Cellular Responses
High variability in replicates or unexpected effects like decreased cell viability could be due to high TFA content in a new peptide lot.
Data Presentation: Hypothetical Lot-to-Lot Variability of this compound
| Parameter | Lot A | Lot B | Acceptable Range |
| Purity (by HPLC) | 98.2% | 95.5% | > 95% |
| TFA Content (by 19F-NMR) | 8.5% | 25.3% | < 10% for cell assays |
| Net Peptide Content | 89.7% | 70.2% | > 80% |
| EC50 in GTPγS Assay | 5.2 nM | 15.8 nM | Within 2-fold of reference |
Troubleshooting Steps:
-
Quantify TFA Content:
-
Method: Use ¹⁹F-NMR or ion chromatography to accurately determine the percentage of TFA in the lyophilized powder.
-
¹⁹F-NMR Protocol (Simplified):
-
Accurately weigh a known amount of the peptide.
-
Dissolve the peptide in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., trifluorotoluene).
-
Acquire the ¹⁹F-NMR spectrum.
-
Integrate the signals corresponding to the TFA and the internal standard.
-
Calculate the molar ratio and, subsequently, the weight percentage of TFA.
-
-
-
Perform a Counter-ion Exchange:
-
If the TFA content is high, exchange it for a more biocompatible counter-ion like chloride.
-
Protocol for TFA to Chloride Exchange:
-
Dissolve the peptide in 10 mM HCl.
-
Freeze the solution rapidly (e.g., in liquid nitrogen).
-
Lyophilize the frozen solution to remove the excess HCl and water.
-
Repeat the process 2-3 times to ensure complete exchange.
-
After the final lyophilization, re-dissolve the peptide in your assay buffer and re-test its biological activity.
-
-
Mandatory Visualizations
NOP Receptor Signaling Pathway
References
- 1. Structural requirements of nociceptin antagonist Ac-RYYRIK-NH2 for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and receptor binding properties of chimeric peptides containing a mu-opioid receptor ligand and nociceptin/orphanin FQ receptor ligand Ac-RYYRIK-amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Activity and Molecular Docking of Chimeric Peptides Targeting Opioid and NOP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro characterization of Ac-RYYRWK-NH(2), Ac-RYYRIK-NH(2) and [Phe1Psi(CH(2)-NH)Gly2] nociceptin(1-13)NH(2) at rat native and recombinant ORL(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomatik.com [biomatik.com]
Technical Support Center: Ac-RYYRIK-NH2 TFA & Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Ac-RYYRIK-NH2 TFA in cell viability and cytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic peptide that acts as a high-affinity ligand for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] Its effects can be complex, as it has been shown to act as both a partial agonist and an antagonist depending on the experimental context.[1][2] The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[4] Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This can influence various downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[4]
Q2: Can the trifluoroacetate (TFA) salt affect my cell viability experiments?
Trifluoroacetic acid (TFA) is often used in the purification of synthetic peptides and can be present as a counterion in the final product. At high concentrations, TFA can be cytotoxic. It is crucial to run a vehicle control containing the same concentration of TFA as in your highest concentration of this compound to account for any effects of the salt on cell viability.
Q3: Are there any known direct interferences of this compound with common cell viability assays?
Currently, there is no direct evidence in the published literature suggesting that this compound chemically interferes with the reagents of common cell viability assays such as MTT, XTT, Calcein-AM, or Trypan Blue. However, its biological activity could indirectly influence the readout of these assays.
Q4: How might the activation of the NOP receptor by this compound affect metabolic-based viability assays (e.g., MTT, XTT)?
Activation of the NOP receptor can modulate cellular metabolism. Since assays like MTT and XTT measure cell viability based on the metabolic reduction of a tetrazolium salt into a colored formazan product by mitochondrial dehydrogenases, any alteration in the metabolic rate of the cells by this compound could lead to a misinterpretation of the results.[5] An increase or decrease in metabolic activity may not directly correlate with a change in cell number.
Troubleshooting Guide
Issue 1: Unexpected decrease in viability with MTT or XTT assays.
-
Possible Cause 1: The observed decrease in signal may be due to a reduction in cellular metabolic activity induced by NOP receptor activation, rather than actual cell death.
-
Troubleshooting Step: Corroborate your findings with a non-metabolic viability assay. A dye exclusion method like Trypan Blue or a fluorescence-based assay like Calcein-AM, which assesses membrane integrity, would be appropriate.[5][6]
-
Troubleshooting Step: Perform a cell proliferation assay (e.g., crystal violet staining or direct cell counting) to determine if cell numbers are genuinely decreasing.
-
-
Possible Cause 2: The vehicle (e.g., DMSO) or the TFA salt is causing cytotoxicity.
-
Troubleshooting Step: Ensure you have included a vehicle control with the highest concentration of DMSO and/or TFA used in your experiment.
-
Issue 2: Discrepancy between results from different viability assays.
-
Possible Cause: The assays are measuring different aspects of cell health. For example, an MTT assay measures metabolic activity, while a Trypan Blue assay measures membrane integrity.[5][6] this compound might be affecting one of these parameters more significantly than the other.
-
Troubleshooting Step: This is not necessarily an error. Document the results from each assay and interpret them in the context of what each assay measures. This could provide valuable insights into the specific effects of the peptide on the cells.
-
Troubleshooting Step: Consider a third type of assay, for instance, one that measures ATP levels (e.g., CellTiter-Glo®), to get a more comprehensive picture of cell health.
-
Issue 3: High variability between replicate wells.
-
Possible Cause 1: Uneven cell seeding.
-
Troubleshooting Step: Ensure a homogenous single-cell suspension before seeding. When pipetting, use techniques that minimize cell settling in the pipette tip or reservoir.[7]
-
-
Possible Cause 2: Edge effects in the microplate.
-
Troubleshooting Step: Avoid using the outer wells of the microplate for experimental conditions, as they are more prone to evaporation. Fill these wells with sterile PBS or media to create a humidity barrier.
-
-
Possible Cause 3: Inconsistent incubation times with assay reagents.
-
Troubleshooting Step: Be precise and consistent with the timing of reagent addition and incubation for all wells.
-
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium. Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Trypan Blue Exclusion Assay
-
Cell Preparation: After treatment with this compound, detach adherent cells using trypsin and resuspend them in complete medium.
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.[2]
-
Cell Counting: Within 3-5 minutes of mixing, load 10 µL of the stained cell suspension into a hemocytometer.[3]
-
Data Analysis: Using a microscope, count the number of viable (unstained) and non-viable (blue) cells. Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[2]
Calcein-AM Cell Viability Assay
-
Cell Treatment: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay.
-
Reagent Preparation: Prepare a working solution of Calcein-AM according to the manufacturer's instructions.
-
Staining: Remove the culture medium and wash the cells with PBS. Add the Calcein-AM working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm using a fluorescence microplate reader.
Visualizations
Caption: NOP Receptor (ORL1) Signaling Pathway
Caption: Troubleshooting Workflow for Unexpected Viability Results
References
- 1. Opioid-related (ORL1) receptors are enriched in a subpopulation of sensory neurons and prolonged activation produces no functional loss of surface N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 5. Activation of a GPCR, ORL1 receptor: A novel therapy to prevent heart failure progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trypan blue exclusion assay by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ac-RYYRIK-NH2 TFA Salt Removal
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of trifluoroacetic acid (TFA) TFA salt from the synthetic peptide Ac-RYYRIK-NH2. TFA is a common counter-ion from solid-phase peptide synthesis and purification, but its presence can be detrimental to biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove TFA from my Ac-RYYRIK-NH2 peptide?
A1: Trifluoroacetic acid is a strong acid used during peptide synthesis and purification.[1] Residual TFA can be toxic to cells in culture and may interfere with biological assays by altering the peptide's conformation, aggregation state, and interaction with its target. For in vivo studies or for peptides intended as active pharmaceutical ingredients (APIs), removal of TFA is often a regulatory requirement.
Q2: What is the isoelectric point (pI) of Ac-RYYRIK-NH2 and why is it important for TFA removal?
A2: The predicted isoelectric point (pI) of Ac-RYYRIK-NH2 is in the basic range, estimated to be around 11.5-12.5. This is due to the presence of two Arginine (R) and one Lysine (K) residues, which are strongly basic. The pI is the pH at which the peptide has a net neutral charge. Knowing the pI is crucial for developing effective TFA removal strategies, particularly for ion-exchange chromatography, as it determines the peptide's charge at a given pH and thus its binding behavior to the ion-exchange resin.
Q3: What are the most common methods for removing TFA from Ac-RYYRIK-NH2?
A3: The three most common and effective methods for TFA salt removal from synthetic peptides are:
-
Ion-Exchange Chromatography: This method separates molecules based on their net charge and is highly effective for basic peptides like Ac-RYYRIK-NH2.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be adapted to exchange the TFA counter-ion for a more biocompatible one, such as acetate or chloride.
-
Repeated Lyophilization with a Stronger Acid: This involves repeatedly dissolving the peptide in a solution containing a volatile acid that is stronger than TFA, such as hydrochloric acid (HCl), followed by lyophilization.
Q4: Which TFA removal method is best for Ac-RYYRIK-NH2?
A4: The best method depends on the desired final salt form, the required purity, and the scale of the experiment.
-
For high purity and a specific salt form (e.g., acetate), ion-exchange chromatography is often the preferred method.
-
RP-HPLC is a good option if the peptide is already being purified by this method, as the salt exchange can sometimes be integrated into the purification workflow.
-
Lyophilization with HCl is a relatively simple method but may require multiple cycles for complete removal and carries a risk of peptide degradation if not performed carefully.
Q5: What is the expected peptide recovery yield for these methods?
A5: Peptide recovery can vary depending on the method and the specific handling of the peptide. General recovery yields are:
-
Ion-Exchange Chromatography: Typically high, often >90%.
-
RP-HPLC: Can be lower, in the range of 70-85%, due to potential adsorption to the column.
-
Lyophilization with HCl: Generally high, >95%, but losses can occur during transfers between vials.
Troubleshooting Guides
Issue 1: Low Peptide Recovery After Ion-Exchange Chromatography
-
Possible Cause: The peptide is not binding to or eluting properly from the column.
-
Troubleshooting Tip:
-
Ensure the pH of the loading and wash buffers is at least 1-2 pH units below the pI of the peptide to ensure a strong positive charge. For Ac-RYYRIK-NH2, a loading buffer pH of 9.5-10.5 is a good starting point.
-
Check the binding capacity of your ion-exchange resin. Overloading the column can lead to loss of peptide in the flow-through.
-
Optimize the salt concentration in the elution buffer. A step or gradient elution with increasing salt concentration (e.g., 0-1 M NaCl) is typically used.
-
-
Issue 2: Incomplete TFA Removal After Lyophilization with HCl
-
Possible Cause: Insufficient exchange of TFA with chloride ions.
-
Troubleshooting Tip:
-
Increase the number of lyophilization cycles. Three to four cycles are often necessary for near-complete TFA removal.
-
Ensure the HCl concentration is sufficient. A 10-100 mM HCl solution is typically used.
-
Ensure complete dissolution of the peptide in the HCl solution before each lyophilization step.
-
-
Issue 3: Peptide Degradation During TFA Removal
-
Possible Cause: Exposure to harsh pH conditions.
-
Troubleshooting Tip:
-
The high arginine and tyrosine content of Ac-RYYRIK-NH2 makes it susceptible to degradation at extreme pH. While arginine is generally stable, tyrosine can be prone to oxidation at alkaline pH.
-
For the lyophilization with HCl method, minimize the time the peptide is in the acidic solution.
-
For ion-exchange chromatography, work at a pH that is effective for binding and elution but as close to neutral as the peptide's pI allows.
-
If peptide stability is a major concern, consider performing small-scale pilot experiments to determine the optimal conditions for your specific peptide batch.
-
-
Quantitative Data Summary
The following table summarizes the typical performance of the three main TFA salt removal techniques.
| Technique | Typical TFA Removal Efficiency | Typical Peptide Recovery Yield | Final Purity |
| Ion-Exchange Chromatography | >99% | >90% | High |
| Reverse-Phase HPLC | 95-99% | 70-85% | High |
| Lyophilization with HCl (3-4 cycles) | >98% | >95% | Dependent on initial purity |
Experimental Protocols
Protocol 1: TFA Removal by Anion-Exchange Chromatography
This protocol is suitable for exchanging TFA for acetate.
-
Resin Preparation: Swell a strong anion-exchange resin (e.g., Q-Sepharose) in a high salt buffer (e.g., 1 M sodium acetate), then wash thoroughly with water until the pH of the effluent is neutral.
-
Column Packing: Pack the resin into a suitable column.
-
Equilibration: Equilibrate the column with the loading buffer (e.g., 20 mM ammonium acetate, pH 9.5).
-
Sample Loading: Dissolve the Ac-RYYRIK-NH2 TFA salt in the loading buffer and apply it to the column.
-
Washing: Wash the column with several column volumes of the loading buffer to remove any unbound impurities.
-
Elution: Elute the peptide using a salt gradient (e.g., 0-1 M sodium chloride in the loading buffer).
-
Fraction Collection and Analysis: Collect fractions and analyze them by RP-HPLC to identify the fractions containing the purified peptide.
-
Desalting and Lyophilization: Pool the pure fractions, desalt if necessary (e.g., by dialysis or using a desalting column), and lyophilize to obtain the peptide as the acetate salt.
Protocol 2: TFA Salt Exchange by RP-HPLC
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% acetic acid in water) and mobile phase B (e.g., 0.1% acetic acid in acetonitrile).
-
Column Equilibration: Equilibrate the RP-HPLC column (e.g., a C18 column) with a low percentage of mobile phase B.
-
Sample Injection: Dissolve the this compound salt in mobile phase A and inject it onto the column.
-
Gradient Elution: Run a gradient of increasing mobile phase B to elute the peptide. The TFA will elute in the void volume, while the peptide will be retained and then elute as the acetate salt.
-
Fraction Collection and Lyophilization: Collect the fraction containing the peptide and lyophilize.
Protocol 3: TFA Removal by Lyophilization with HCl
-
Dissolution: Dissolve the this compound salt in a 10-100 mM HCl solution.
-
Lyophilization: Freeze the solution and lyophilize until the peptide is a dry powder.
-
Repeat: Repeat the dissolution and lyophilization steps 2-3 more times.
-
Final Reconstitution: After the final lyophilization, the peptide is obtained as the hydrochloride salt and can be reconstituted in the desired buffer for experiments.
Visualizations
Caption: Workflow for TFA Salt Removal from Ac-RYYRIK-NH2.
Caption: Ion-Exchange Chromatography Workflow for TFA Removal.
Caption: RP-HPLC Workflow for TFA Salt Exchange.
Caption: Lyophilization with HCl Workflow for TFA Removal.
References
Interpreting inconsistent data from Ac-RYYRIK-NH2 TFA experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ac-RYYRIK-NH2 TFA in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and interpret inconsistent data.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during experimentation with this compound.
Problem 1: High Variability in Agonist/Antagonist Response
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Peptide Degradation | Store the peptide desiccated at -20°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Re-dissolve a fresh aliquot for each experiment. |
| Inconsistent Peptide Concentration | Ensure complete solubilization of the peptide. Use a calibrated pipette and prepare a fresh stock solution for each set of experiments. Consider performing a concentration determination assay. |
| Cell Passage Number | High passage numbers can alter receptor expression and signaling. Use cells within a consistent and low passage number range for all experiments. |
| Assay Conditions | Optimize incubation times, temperature, and cell density. Ensure consistent conditions across all plates and experiments. |
| Pipetting Errors | Use a multichannel pipette for adding reagents to minimize variability between wells. Prepare a master mix of reagents where possible. |
Problem 2: Lower than Expected Potency or Efficacy
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| TFA Salt Effects | The trifluoroacetate (TFA) counter-ion can alter cell proliferation and other cellular responses.[] Consider obtaining the peptide with a different counter-ion (e.g., acetate) or performing a salt exchange procedure. |
| Incorrect Peptide Storage | Improper storage can lead to degradation. Store lyophilized peptide at -20°C or -80°C and protect from light. Once in solution, use immediately or aliquot and freeze at -80°C. |
| Sub-optimal Assay Buffer | The pH and composition of the assay buffer can affect peptide activity. Optimize the buffer conditions for your specific assay. |
| Receptor Desensitization | Prolonged exposure to the agonist can lead to receptor desensitization. Perform time-course experiments to determine the optimal stimulation time. |
Problem 3: Difficulty Dissolving the Peptide
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Peptide is in Suspension, Not Solution | After adding solvent, if the solution appears cloudy or contains particulates, the peptide is not fully dissolved. |
| Incorrect Solvent | The choice of solvent is critical for peptide solubility. For Ac-RYYRIK-NH2, start with sterile water or a buffer appropriate for your assay. |
| Sonication Required | To aid dissolution, sonicate the peptide solution in a water bath for short intervals. Be cautious to avoid heating the sample. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic peptide that acts as a potent partial agonist at the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[][2] It also functions as a competitive antagonist of N/OFQ-stimulated G-protein activation in certain assay systems.[][2]
Q2: Why am I seeing both agonist and antagonist effects with this compound?
A2: This dual activity is characteristic of a partial agonist. In the absence of the full agonist (N/OFQ), this compound will activate the ORL1 receptor, but to a lesser degree than the full agonist, thus exhibiting agonist properties. In the presence of the full agonist, it will compete for binding to the receptor, thereby reducing the maximal effect of the full agonist and acting as an antagonist.
Q3: What is the significance of the TFA counter-ion?
A3: TFA is often used during peptide synthesis and purification. However, residual TFA in the final peptide product can have biological effects, including inhibiting cell proliferation.[] If you observe unexpected effects on cell viability or growth, it is important to consider the potential contribution of the TFA counter-ion.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, the lyophilized peptide should be stored at -20°C or -80°C in a desiccator. Once reconstituted, it is best to make single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.
Q5: How can I be sure of the concentration of my this compound solution?
A5: While calculating the concentration based on the weight of the lyophilized powder is a common practice, it's important to remember that this is the gross weight, which includes the peptide, counter-ions, and residual water. For precise concentration determination, quantitative amino acid analysis (AAA) is the recommended method.
Quantitative Data Summary
The following tables summarize key quantitative data for Ac-RYYRIK-NH2.
Table 1: Binding Affinity and Potency
| Parameter | Value | Cell System | Reference |
| Binding Affinity (Kd) | 1.5 nM | CHO cells transfected with ORL1 | [][2] |
| pA2 (Schild analysis) | 9.13 | Rat frontal cortex | [3] |
| pA2 (Schild analysis) | 8.69 | Rat anococcygeus muscle | [3] |
Table 2: Functional Activity in Different Assays
| Assay | Emax (% of Nociceptin) | Cell/Tissue System | Reference |
| [35S]GTPγS Binding | 44% | Rat frontal cortex | [3] |
| [35S]GTPγS Binding | 115% | CHO-ORL1 cells | [3] |
| cAMP Inhibition | 49% | CHO-ORL1 cells | [3] |
| Inhibition of Electrically Evoked Contractions | 54% | Rat vas deferens | [3] |
| Inhibition of Electrically Evoked Contractions | 37% | Rat anococcygeus muscle | [3] |
Experimental Protocols
1. Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound for the ORL1 receptor.
-
Materials:
-
Cell membranes prepared from CHO cells stably expressing the human ORL1 receptor.
-
[³H]-Nociceptin (radioligand).
-
This compound (competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of [³H]-Nociceptin and varying concentrations of this compound.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled nociceptin.
-
Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]-Nociceptin. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Binding Assay
-
Objective: To measure the ability of this compound to stimulate G-protein activation.
-
Materials:
-
Cell membranes from CHO-ORL1 cells or rat brain tissue.
-
[³⁵S]GTPγS (radioligand).
-
This compound.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).
-
-
Procedure:
-
Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.
-
Add this compound at various concentrations.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Basal binding is measured in the absence of any agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Signaling Pathways and Workflows
Caption: Signaling pathway of Ac-RYYRIK-NH2 at the ORL1 receptor.
Caption: General experimental workflow for Ac-RYYRIK-NH2 assays.
Caption: Logical workflow for troubleshooting inconsistent data.
References
Validation & Comparative
Ac-RYYRIK-NH2 TFA vs. Nociceptin: A Comparative Analysis of ORL1 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of the synthetic peptide Ac-RYYRIK-NH2 TFA and the endogenous ligand nociceptin for the Opioid Receptor-Like 1 (ORL1), also known as the nociceptin/orphanin FQ (N/OFQ) receptor. This document summarizes key quantitative data, outlines detailed experimental protocols for binding affinity determination, and visualizes the associated signaling pathway and experimental workflow.
Executive Summary
Nociceptin is the natural agonist for the ORL1 receptor, a G protein-coupled receptor involved in a variety of physiological processes, including pain perception, anxiety, and locomotion. Ac-RYYRIK-NH2 is a synthetic hexapeptide that also demonstrates high affinity for the ORL1 receptor. While both molecules bind to the same receptor, their binding affinities and functional activities can differ, making a direct comparison valuable for researchers developing novel therapeutics targeting this system.
Quantitative Binding Affinity Data
The binding affinities of this compound and nociceptin for the ORL1 receptor have been determined through radioligand binding assays. The key parameters, dissociation constant (Kd) and inhibitor concentration (Ki), are summarized below. Lower values indicate higher binding affinity.
| Ligand | Receptor | Assay Type | Radioligand | Affinity (Kd/Ki) | Reference |
| Ac-RYYRIK-NH2 | ORL1 expressed in CHO cells | Competitive Binding | [³H]Nociceptin | 1.5 nM (Kᵢ) | Dooley et al., 1997 |
| Ac-RYYRIK-NH2 | Native ORL1 in rat brain membranes | Competitive Binding | ³H-Tyr¹⁴-noc/OFQ | 0.3 nM (Kᴅ) | Wetzel et al., 1999 |
| Nociceptin | ORL1 expressed in CHO cells | Saturation Binding | [³H]Nociceptin | ~0.1 nM (Kᴅ) | Butour et al., 1997 |
| Nociceptin | ORL1 expressed in human embryonic kidney (HEK293) cells | Competitive Binding | [³H]Orphanin FQ | 1.0 nM (pKᵢ = 9.0) | Jenck et al., 2000 |
| Nociceptin | ORL1 in brain or CHO cell membranes | Saturation Binding | [³H]14-Tyr-nociceptin | 50-100 pM (Kᴅ) | Adapa & Toll, 1997 |
Experimental Protocols
The following are detailed methodologies for the key radioligand binding assays cited in this guide.
Protocol 1: Competitive Binding Assay for Ac-RYYRIK-NH2 (Adapted from Dooley et al., 1997)
This protocol outlines the determination of the Ki value for Ac-RYYRIK-NH2 in Chinese Hamster Ovary (CHO) cells stably expressing the human ORL1 receptor.
-
Membrane Preparation:
-
CHO cells expressing the ORL1 receptor are harvested and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C.
-
The resulting pellet is resuspended in fresh buffer and the centrifugation step is repeated.
-
The final pellet is resuspended in assay buffer (50 mM Tris-HCl, pH 7.4) and the protein concentration is determined.
-
-
Binding Assay:
-
The assay is performed in a final volume of 1 ml in polypropylene tubes.
-
Each tube contains:
-
100 µl of cell membrane preparation.
-
50 µl of [³H]nociceptin (a radiolabeled form of nociceptin) at a final concentration of approximately 0.5 nM.
-
50 µl of varying concentrations of the competing ligand, Ac-RYYRIK-NH2.
-
Assay buffer to a final volume of 1 ml.
-
-
Non-specific binding is determined in the presence of a high concentration (1 µM) of unlabeled nociceptin.
-
-
Incubation and Filtration:
-
The tubes are incubated at 25°C for 60 minutes.
-
The binding reaction is terminated by rapid filtration through GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine, using a cell harvester.
-
The filters are washed three times with 4 ml of ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
-
Data Analysis:
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The concentration of Ac-RYYRIK-NH2 that inhibits 50% of the specific binding of [³H]nociceptin (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Saturation Binding Assay for Nociceptin (Adapted from Butour et al., 1997)
This protocol describes the determination of the Kd value for nociceptin in CHO cells expressing the ORL1 receptor.
-
Membrane Preparation: As described in Protocol 1.
-
Binding Assay:
-
The assay is performed in a final volume of 0.5 ml.
-
Each tube contains:
-
50 µl of cell membrane preparation (approximately 20-40 µg of protein).
-
50 µl of increasing concentrations of [³H]nociceptin (e.g., 0.01-2 nM).
-
Assay buffer (50 mM Tris-HCl, pH 7.4) to a final volume of 0.5 ml.
-
-
Non-specific binding is determined in parallel incubations containing 1 µM of unlabeled nociceptin.
-
-
Incubation and Filtration:
-
The tubes are incubated at 25°C for 30 minutes.
-
The reaction is terminated by filtration as described in Protocol 1.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each [³H]nociceptin concentration.
-
The Kd (dissociation constant) and Bmax (maximum number of binding sites) are determined by Scatchard analysis or non-linear regression of the specific binding data.
-
Signaling Pathways and Experimental Workflows
ORL1 Receptor Signaling Pathway
Activation of the ORL1 receptor by an agonist like nociceptin or Ac-RYYRIK-NH2 initiates a cascade of intracellular signaling events. The ORL1 receptor is primarily coupled to inhibitory G proteins (Gi/o).
Caption: ORL1 receptor signaling cascade.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay used to determine the binding affinity of a test compound.
Caption: Competitive radioligand binding assay workflow.
A Comparative Guide to Ac-RYYRIK-NH2 TFA and Other ORL1 Receptor Ligands for Researchers
This guide provides a detailed comparison of Ac-RYYRIK-NH2 TFA with other key ligands targeting the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor. The information presented is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental context to inform ligand selection and experimental design.
Introduction to the ORL1 Receptor and its Ligands
The ORL1 receptor is the fourth member of the opioid receptor family, but it does not bind traditional opioid ligands.[1][2] Its endogenous ligand is the 17-amino acid peptide Nociceptin/Orphanin FQ (N/OFQ).[1][2] The N/OFQ-ORL1 system is implicated in a wide range of physiological processes, including pain modulation, anxiety, and learning and memory, making it a significant target for therapeutic intervention.[1][2] Ligands for the ORL1 receptor can be broadly categorized as peptide-based, including the endogenous N/OFQ and synthetic analogs like Ac-RYYRIK-NH2, and non-peptide small molecules. These ligands exhibit a spectrum of activities, from full agonism to partial agonism and antagonism.
This compound is a potent hexapeptide ligand for the ORL1 receptor.[3] It is characterized as a partial agonist with high binding affinity, and in some contexts, it can act as an antagonist of G protein activation stimulated by N/OFQ.[3][4] This dual activity profile makes it a valuable tool for dissecting the complex signaling of the ORL1 receptor.
Comparative Pharmacological Data
The following tables summarize the binding affinity and functional activity of this compound in comparison to other well-characterized ORL1 receptor ligands. The data has been compiled from various published studies to provide a comparative overview.
Table 1: Binding Affinity of Selected Ligands for the ORL1 Receptor
| Ligand | Type | Species/System | Binding Assay | Ki / Kd (nM) | Reference |
| Ac-RYYRIK-NH2 | Peptide | CHO cells expressing rat ORL1 | [³H]nociceptin competition | ~1.5 | [3][5] |
| Nociceptin/Orphanin FQ (N/OFQ) | Endogenous Peptide | Human ORL1 | [³H]N/OFQ saturation | ~0.05 - 0.1 | [6] |
| Ac-RYYRWK-NH2 | Peptide | Rat cortical membranes | [³H]ac-RYYRWK-NH2 saturation | 0.071 | [7] |
| [Nphe¹]N/OFQ(1-13)NH₂ | Peptide | Rat brain membranes | [¹²⁵I]Tyr¹⁴-N/OFQ competition | ~0.2 | [6] |
| Ro 64-6198 | Non-peptide | HEK293 cells expressing human ORL1 | [³H]OFQ competition | 0.4 (pKi = 9.4) | [6] |
| J-113397 | Non-peptide | CHO cells expressing human ORL1 | [³H]nociceptin competition | 8.6 | [8] |
| JTC-801 | Non-peptide | HeLa cells expressing human ORL1 | [³H]-nociceptin competition | 44.5 | [9] |
Table 2: Functional Activity of Selected Ligands at the ORL1 Receptor
| Ligand | Type | Assay | System | Activity | Parameter (Value) | Reference |
| Ac-RYYRIK-NH2 | Peptide | [³⁵S]GTPγS Binding | Rat frontal cortex | Partial Agonist | Emax = 44% | [3] |
| Ac-RYYRIK-NH2 | Peptide | [³⁵S]GTPγS Binding | CHO-rat ORL1 | Partial Agonist | Emax = 115% | [3] |
| Ac-RYYRIK-NH2 | Peptide | N/OFQ-stimulated [³⁵S]GTPγS | Rat frontal cortex | Antagonist | pA₂ = 9.13 | [3] |
| Nociceptin/Orphanin FQ (N/OFQ) | Endogenous Peptide | [³⁵S]GTPγS Binding | Rat frontal cortex | Full Agonist | Emax = 174% | [3] |
| Nociceptin/Orphanin FQ (N/OFQ) | Endogenous Peptide | [³⁵S]GTPγS Binding | CHO-rat ORL1 | Full Agonist | Emax = 311% | [3] |
| Ac-RYYRWK-NH2 | Peptide | [³⁵S]GTPγS Binding | Rat frontal cortex | Partial Agonist | Emax = 96% | [3] |
| [Nphe¹]N/OFQ(1-13)NH₂ | Peptide | Mouse Vas Deferens | Antagonist | pA₂ = 6.90 | [10] | |
| Ro 64-6198 | Non-peptide | [³⁵S]GTPγS Binding | HEK293-human ORL1 | Full Agonist | Potency equal to N/OFQ | [6] |
| J-113397 | Non-peptide | N/OFQ-induced Ca²⁺ increase | CHO-human ORL1 | Antagonist | pA₂ = 8.8 | [8] |
| JTC-801 | Non-peptide | Forskolin-induced cAMP accumulation | HeLa-human ORL1 | Antagonist | IC₅₀ = 2.58 µM | [9] |
ORL1 Receptor Signaling Pathways
Activation of the ORL1 receptor by an agonist initiates a cascade of intracellular events, primarily through coupling to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, ORL1 receptor activation modulates ion channel activity, typically causing the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. Emerging evidence also suggests potential coupling to other G proteins and involvement of the mitogen-activated protein kinase (MAPK) pathway.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize ORL1 receptor ligands are provided below.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the ORL1 receptor.
Detailed Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the ORL1 receptor (e.g., CHO or HEK293 cells) or from brain tissue are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final pellet is resuspended in assay buffer.[11]
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, and 1 mM EDTA, pH 7.4.[11]
-
Incubation: In a 96-well plate, the membrane preparation (typically 50-100 µg of protein) is incubated with a fixed concentration of a radiolabeled ORL1 ligand (e.g., [³H]N/OFQ, typically at a concentration close to its Kd) and a range of concentrations of the unlabeled test compound.[11]
-
Equilibrium: The incubation is carried out at room temperature or 30°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[11]
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. This separates the receptor-bound radioligand from the free radioligand.[11]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.[11]
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand and is subtracted from the total binding to yield specific binding. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[12]
[³⁵S]GTPγS Binding Assay (Functional)
This functional assay measures the activation of G proteins coupled to the ORL1 receptor upon agonist binding. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
Detailed Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the ORL1 receptor are prepared.
-
Assay Buffer: A typical buffer for this assay is 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and a specific concentration of GDP (e.g., 10-30 µM), pH 7.4.[13]
-
Incubation: The membrane preparation is incubated with a fixed concentration of [³⁵S]GTPγS (e.g., 50-200 pM) in the presence of GDP and varying concentrations of the test compound.[13] For antagonist characterization, a fixed concentration of an agonist is also included.
-
Reaction Time: The incubation is typically carried out at 30°C for 60 minutes.[13]
-
Termination and Separation: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.[13]
-
Quantification: The amount of [³⁵S]GTPγS bound to the G proteins retained on the filters is measured by scintillation counting.[13]
-
Data Analysis: Basal binding (in the absence of agonist) is subtracted from the agonist-stimulated binding. For agonists, the concentration that produces 50% of the maximal response (EC₅₀) and the maximum effect (Emax) are determined. For antagonists, the pA₂ value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, is calculated using Schild analysis.[3]
Conclusion
This compound is a valuable pharmacological tool for studying the ORL1 receptor system. Its high binding affinity and complex partial agonist/antagonist profile provide a unique means to probe the receptor's function. This guide offers a comparative framework for understanding the properties of this compound in the context of other ORL1 receptor ligands. The provided experimental protocols and signaling pathway diagrams are intended to facilitate the design and interpretation of future research in this dynamic field. Researchers should consider the specific context of their experimental system when selecting and utilizing these powerful molecular probes.
References
- 1. Peptide and nonpeptide ligands for the nociceptin/orphanin FQ receptor ORL1: Research tools and potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule agonists and antagonists of the opioid receptor-like receptor (ORL1, NOP): Ligand-based analysis of structural factors influencing intrinsic activity at NOP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro characterization of Ac-RYYRWK-NH(2), Ac-RYYRIK-NH(2) and [Phe1Psi(CH(2)-NH)Gly2] nociceptin(1-13)NH(2) at rat native and recombinant ORL(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-methylthioacetylation of RYYRIK-NH2 with enhanced specific binding affinity and high antagonist activity for nociceptin ORL1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. karger.com [karger.com]
- 7. [3H]ac-RYYRWK-NH2, a novel specific radioligand for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of opiates, neuroleptics, and synthetic analogs at ORL1 and opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological profiles of a novel opioid receptor-like1 (ORL1) receptor antagonist, JTC-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Opioid receptor-like 1 (ORL1) receptor binding and the biological properties of Ac-Arg-Tyr-Tyr-Arg-Ile-Arg-NH2 and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
Ac-RYYRIK-NH2 TFA efficacy compared to other immunomodulatory peptides.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the immunomodulatory peptide Ac-RYYRIK-NH2 TFA against other well-established immunomodulatory peptides. The objective is to offer a clear, data-driven comparison to aid in research and development decisions. While direct experimental data on the immunomodulatory properties of this compound is limited, this guide infers its potential activities based on its known mechanism of action as a potent ligand for the Nociceptin/Orphanin FQ (N/OFQ) receptor, ORL1.
Executive Summary
This compound is a synthetic peptide that acts as a high-affinity ligand for the ORL1 receptor. The endogenous ligand for this receptor, N/OFQ, has demonstrated immunomodulatory functions, including the suppression of pro-inflammatory cytokines. This suggests that this compound may possess similar activities. For a comprehensive evaluation, its inferred efficacy is compared with three well-characterized immunomodulatory peptides: Thymosin Alpha 1, a promoter of T-cell maturation and immune response; IDR-1018, a synthetic innate defense regulator peptide with balanced pro- and anti-inflammatory effects; and LL-37, a human cathelicidin with context-dependent immunomodulatory functions.
Comparative Data of Immunomodulatory Peptides
The following tables summarize the key characteristics and reported immunomodulatory effects of this compound and the selected comparator peptides.
Table 1: General Characteristics of Immunomodulatory Peptides
| Peptide | Sequence | Type | Primary Target |
| This compound | Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2 | Synthetic | ORL1 (Nociceptin) Receptor |
| Thymosin Alpha 1 | Ac-Ser-Asp-Ala-Ala-Val-Asp-Thr-Ser-Ser-Glu-Ile-Thr-Thr-Lys-Asp-Leu-Lys-Glu-Lys-Lys-Glu-Val-Val-Glu-Glu-Ala-Glu-Asn-OH | Synthetic | T-cells, Dendritic Cells |
| IDR-1018 | VRLIVAVRIWRR-NH2 | Synthetic | Macrophages, Monocytes |
| LL-37 | LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES | Human Cathelicidin | Macrophages, Neutrophils, Epithelial Cells |
Table 2: Comparison of Immunomodulatory Efficacy
| Peptide | Effect on Cytokine Production | Effect on Immune Cell Activation | In Vivo Efficacy |
| This compound (inferred) | Potential suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-1) based on N/OFQ activity. | Potential modulation of lymphocyte proliferation and macrophage activation. | Not established. |
| Thymosin Alpha 1 | Upregulates IL-2, IL-6, IL-10, and IL-12.[1] | Promotes T-cell maturation and differentiation; enhances dendritic cell function.[1][2] | Approved for treating hepatitis B and C and as an immune enhancer in various diseases in over 35 countries. |
| IDR-1018 | Induces chemokines (e.g., MCP-1); blunts excessive pro-inflammatory cytokine production (e.g., TNF-α) in response to LPS.[3] | Drives macrophage differentiation to an intermediate M1-M2 phenotype.[4] | Protective in animal models of infection and inflammation. |
| LL-37 | Context-dependent: Can induce pro-inflammatory cytokines (IL-1β, IL-6, IL-8, TNF-α) or suppress TLR4-mediated inflammation.[5][6] | Chemoattractant for neutrophils, monocytes, and T-cells; can induce M1 macrophage polarization.[6] | Plays a role in host defense against infection and in the pathogenesis of some autoimmune diseases. |
Signaling Pathways and Mechanisms of Action
The immunomodulatory effects of these peptides are mediated through distinct signaling pathways.
This compound and the ORL1 Receptor Pathway
This compound is a potent ligand for the ORL1 receptor, a G protein-coupled receptor (GPCR). The endogenous ligand, N/OFQ, upon binding to ORL1, can inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. In immune cells, this pathway has been linked to the suppression of inflammatory responses.
Figure 1: Inferred signaling pathway of this compound via the ORL1 receptor.
Thymosin Alpha 1 Signaling
Thymosin Alpha 1 is known to interact with Toll-like receptors (TLRs) and activate downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of various cytokines and enhanced T-cell responses.[1][2]
Figure 2: Signaling pathway of Thymosin Alpha 1 in immune cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the immunomodulatory activity of peptides like those discussed in this guide.
Cytokine Release Assay
Objective: To quantify the production of cytokines by immune cells in response to peptide stimulation.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., macrophages) are cultured in appropriate media.
-
Peptide Stimulation: Cells are treated with varying concentrations of the test peptide (e.g., this compound, LL-37, IDR-1018) or a control vehicle. For pro-inflammatory stimulation, cells can be co-treated with lipopolysaccharide (LPS).
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for cytokine production and release.
-
Supernatant Collection: The cell culture supernatant is collected by centrifugation.
-
Cytokine Quantification: Cytokine levels (e.g., TNF-α, IL-6, IL-10) in the supernatant are measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
Macrophage Differentiation and Polarization Assay
Objective: To assess the effect of a peptide on macrophage differentiation and polarization towards M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotypes.
Methodology:
-
Monocyte Isolation: Human monocytes are isolated from PBMCs.
-
Macrophage Differentiation: Monocytes are differentiated into macrophages over 5-7 days in the presence of macrophage colony-stimulating factor (M-CSF) or granulocyte-macrophage colony-stimulating factor (GM-CSF). The test peptide (e.g., IDR-1018) is added during this differentiation period.
-
Phenotypic Analysis: The phenotype of the differentiated macrophages is assessed by:
-
Surface Marker Expression: Analyzing the expression of M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) markers using flow cytometry.
-
Cytokine Profile: Measuring the production of M1 (e.g., TNF-α, IL-12) and M2 (e.g., IL-10) cytokines upon stimulation with LPS or other stimuli.
-
Gene Expression: Quantifying the expression of M1 and M2-associated genes using RT-qPCR.
-
Conclusion
This compound, as a potent ORL1 receptor ligand, holds theoretical potential as an immunomodulatory agent, likely with suppressive effects on pro-inflammatory responses. This is inferred from the known actions of the endogenous ligand N/OFQ. However, direct experimental evidence for the immunomodulatory efficacy of this compound is currently lacking and warrants further investigation.
In comparison, Thymosin Alpha 1 is a well-established immune-enhancing peptide with a primary role in augmenting T-cell mediated immunity. IDR-1018 represents a novel class of synthetic immunomodulators that can orchestrate a balanced immune response, promoting anti-inflammatory and tissue repair functions while maintaining host defense. LL-37 is a natural host defense peptide with a complex, context-dependent role in inflammation and immunity.
For researchers and drug developers, the choice of an immunomodulatory peptide will depend on the specific therapeutic goal. This compound may be a candidate for conditions characterized by excessive inflammation where a dampening of the immune response is desired. In contrast, Thymosin Alpha 1 would be more suitable for indications requiring a general boost to the adaptive immune system, while IDR-1018 could be beneficial in scenarios requiring a nuanced modulation of the innate immune response. Further research, including head-to-head in vitro and in vivo studies, is essential to definitively position this compound within the landscape of immunomodulatory peptides.
References
- 1. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory Peptide IDR-1018 Decreases Implant Infection and Preserves Osseointegration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic cationic peptide IDR-1018 modulates human macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptidesociety.org [peptidesociety.org]
Ac-RYYRIK-NH2 TFA: A Comparative Guide to its Specificity for the Nociceptin Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ac-RYYRIK-NH2 TFA with other key ligands for the nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering an objective assessment of the compound's performance and specificity.
Introduction to this compound
Ac-RYYRIK-NH2 is a synthetic hexapeptide that has been identified as a high-affinity ligand for the NOP receptor.[1] Its pharmacological profile is complex, exhibiting properties of both a partial agonist and an antagonist depending on the experimental system and the specific downstream signaling pathway being measured.[2][3] This dual activity makes it a valuable tool for probing the function of the NOP receptor system. Notably, Ac-RYYRIK-NH2 demonstrates high selectivity for the NOP receptor, with negligible affinity for the classical opioid receptors (mu, delta, and kappa), making it a specific pharmacological probe.[4]
Comparative Analysis of NOP Receptor Ligands
To contextualize the specificity and functional activity of this compound, this section compares its performance against the endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ), as well as other widely used synthetic agonists and antagonists.
Data Presentation: Binding Affinity and Functional Potency
The following table summarizes the binding affinities (Ki) and functional activities (EC50/IC50, Emax) of Ac-RYYRIK-NH2 and other selected NOP receptor ligands. These values are derived from radioligand binding assays and [³⁵S]GTPγS functional assays, which are standard methods for characterizing receptor-ligand interactions.
| Ligand | Type | Binding Affinity (Ki) | Functional Activity ([³⁵S]GTPγS) | Selectivity |
| Ac-RYYRIK-NH2 | Partial Agonist / Antagonist | 1.5 nM [5] | pA2 = 9.13 (antagonist activity) , Emax = 44% (CTX), 115% (CHO) (partial agonist activity) [3] | High for NOP over μ, δ, κ [4] |
| Nociceptin/Orphanin FQ (N/OFQ) | Endogenous Agonist | pKi = 9.85[6] | pEC50 = 8.75, Emax = 174% (CTX), 311% (CHO)[3][6] | High for NOP over μ, δ, κ |
| UFP-101 | Antagonist | pKi = 10.24[7] | pA2 = 8.4 - 9.0[8] | >3000-fold for NOP over μ, δ, κ[7] |
| J-113397 | Antagonist | Ki = 1.8 nM[9] | IC50 = 5.3 nM[9] | High for NOP over μ, δ, κ (Ki > 640 nM)[9] |
| Ro 64-6198 | Agonist | Sub-nanomolar | EC50 = 25.6 nM[10] | >100-fold for NOP over μ, δ, κ[10][11] |
| SCH 221510 | Agonist | Ki = 0.3 nM[12][13] | EC50 = 12 nM[12][13] | High for NOP over μ, δ, κ[12][13] |
Note: CTX - Rat Frontal Cortex Membranes; CHO - Chinese Hamster Ovary cells expressing the human NOP receptor. Ki values are a measure of binding affinity, where a lower value indicates higher affinity. EC50/IC50 values represent the concentration of the ligand that elicits 50% of the maximal response (agonist) or inhibition (antagonist). Emax represents the maximum functional response relative to the endogenous ligand N/OFQ. pA2 is a measure of the potency of a competitive antagonist.
Experimental Protocols
The data presented in this guide are primarily derived from two key in vitro experimental techniques: radioligand competition binding assays and [³⁵S]GTPγS binding assays.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with the NOP receptor (e.g., CHO cells, rat brain tissue).[14]
-
Incubation: A constant concentration of a high-affinity radioligand for the NOP receptor (e.g., [³H]N/OFQ) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., Ac-RYYRIK-NH2).
-
Separation: The reaction is incubated to allow binding to reach equilibrium. Subsequently, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[15]
-
Detection: The amount of radioactivity trapped on the filters, which corresponds to the amount of radioligand bound to the receptor, is quantified using a scintillation counter.[14]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[14]
[³⁵S]GTPγS Binding Assay
This functional assay measures the extent of G-protein activation following receptor stimulation by an agonist. It can be used to characterize agonists, partial agonists, and antagonists.
Protocol Outline:
-
Membrane Preparation: Similar to the binding assay, membranes containing the NOP receptor are prepared.[16]
-
Incubation: The membranes are incubated with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and GDP in the presence of varying concentrations of the test compound.[17]
-
G-Protein Activation: Agonist binding to the NOP receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the associated G-protein.
-
Separation and Detection: The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.[16]
-
Data Analysis:
-
For Agonists/Partial Agonists: The concentration-response curve is plotted to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist like N/OFQ.[16]
-
For Antagonists: The assay is performed in the presence of a fixed concentration of an agonist (e.g., N/OFQ) and varying concentrations of the antagonist to determine the antagonist's ability to inhibit agonist-stimulated [³⁵S]GTPγS binding (IC50) and its potency (pA2).[2]
-
Visualizations: Signaling Pathways and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: NOP Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Logical Comparison of Ac-RYYRIK-NH2.
Conclusion
This compound is a highly specific and high-affinity ligand for the nociceptin receptor. Its unique pharmacological profile as a partial agonist or antagonist, depending on the cellular context, distinguishes it from the endogenous full agonist N/OFQ and other synthetic full agonists and antagonists. This makes Ac-RYYRIK-NH2 an invaluable research tool for dissecting the complex roles of the NOP receptor in various physiological and pathological processes. The data and protocols provided in this guide offer a solid foundation for researchers to incorporate Ac-RYYRIK-NH2 into their studies of the nociceptin system.
References
- 1. researchgate.net [researchgate.net]
- 2. Antagonism by acetyl-RYYRIK-NH2 of G protein activation in rat brain preparations and of chronotropic effect on rat cardiomyocytes evoked by nociceptin/orphanin FQ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro characterization of Ac-RYYRWK-NH(2), Ac-RYYRIK-NH(2) and [Phe1Psi(CH(2)-NH)Gly2] nociceptin(1-13)NH(2) at rat native and recombinant ORL(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural requirements of nociceptin antagonist Ac-RYYRIK-NH2 for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ac-RYYRIK-NH2 | TargetMol [targetmol.com]
- 6. The Nociceptin/Orphanin FQ Receptor Antagonist UFP-101 Reduces Microvascular Inflammation to Lipopolysaccharide In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. UFP-101, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The Pharmacology of Ro 64‐6198, a Systemically Active, Nonpeptide NOP Receptor (Opiate Receptor‐Like 1, ORL‐1) Agonist with Diverse Preclinical Therapeutic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SCH 221510 | NOP Receptors | Tocris Bioscience [tocris.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. pubcompare.ai [pubcompare.ai]
Ac-RYYRIK-NH2 TFA: A Comparative Analysis of its Cross-Reactivity with Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the opioid receptor selectivity of the synthetic peptide Ac-RYYRIK-NH2 TFA, supported by experimental data.
The hexapeptide this compound has emerged as a potent ligand for the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL-1) or NOP receptor. Understanding its selectivity is crucial for its development as a research tool and potential therapeutic agent. This guide provides a comparative analysis of the binding affinity and functional activity of Ac-RYYRIK-NH2 at the NOP receptor versus the classical opioid receptors: mu (µ), delta (δ), and kappa (κ).
Quantitative Comparison of Receptor Binding and Functional Activity
Experimental data consistently demonstrates that this compound exhibits high affinity and partial agonist activity exclusively at the NOP receptor, with negligible interaction at the µ, δ, and κ opioid receptors.
| Receptor Subtype | Ligand | Binding Affinity (Ki, nM) | Functional Activity (Emax, %) | Reference |
| NOP (ORL-1) | Ac-RYYRIK-NH2 | 1.5 | 44% (in rat frontal cortex), 115% (in CHO cells) | [1] |
| Nociceptin/Orphanin FQ | - | 174% (in rat frontal cortex), 311% (in CHO cells) | [1] | |
| Mu (µ) | Ac-RYYRIK-NH2 | Inactive | No antagonism of µ-agonist induced GTPγS binding | [2] |
| Delta (δ) | Ac-RYYRIK-NH2 | Not Reported | No antagonism of δ-agonist induced GTPγS binding | [2] |
| Kappa (κ) | Ac-RYYRIK-NH2 | Not Reported | No antagonism of κ-agonist induced GTPγS binding | [2] |
Note: A definitive Ki value for Ac-RYYRIK-NH2 at µ, δ, and κ receptors has not been reported in the reviewed literature, with studies consistently describing it as "inactive" or showing no functional cross-reactivity. The lack of reported values implies that any binding affinity is significantly lower than that observed for the NOP receptor.
Experimental Methodologies
The data presented in this guide are derived from standard and robust in vitro pharmacological assays. The following are detailed protocols representative of those used to assess the opioid receptor cross-reactivity of Ac-RYYRIK-NH2.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the opioid receptor subtype of interest (e.g., CHO-K1 cells expressing human NOP, µ, δ, or κ receptors) or from brain tissue homogenates.
-
Incubation: A constant concentration of a subtype-selective radioligand (e.g., [³H]-nociceptin for NOP, [³H]-DAMGO for µ, [³H]-DPDPE for δ, [³H]-U69,593 for κ) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (Ac-RYYRIK-NH2).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G proteins coupled to the opioid receptors upon agonist binding, providing information on the efficacy (Emax) and potency (EC50) of a compound.
Protocol:
-
Membrane Preparation: As with the binding assay, membranes are prepared from cells expressing the receptor of interest or from brain tissue.
-
Incubation: Membranes are incubated with varying concentrations of the test compound (Ac-RYYRIK-NH2) in the presence of GDP and a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
G Protein Activation: Agonist binding to the receptor stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.
-
Termination and Separation: The reaction is terminated, and the membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide by rapid filtration.
-
Quantification: The amount of [³⁵S]GTPγS incorporated into the membranes is quantified by scintillation counting.
-
Data Analysis: The data are analyzed to determine the maximal stimulation (Emax) relative to a full agonist and the concentration of the compound that produces 50% of its maximal effect (EC50). To assess antagonist activity, the assay is performed with a fixed concentration of a known agonist in the presence of varying concentrations of the test compound.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated.
Caption: General signaling pathway for Gi/o-coupled opioid receptors.
Caption: Experimental workflow for determining receptor selectivity.
Conclusion
References
- 1. In vitro characterization of Ac-RYYRWK-NH(2), Ac-RYYRIK-NH(2) and [Phe1Psi(CH(2)-NH)Gly2] nociceptin(1-13)NH(2) at rat native and recombinant ORL(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism by acetyl-RYYRIK-NH2 of G protein activation in rat brain preparations and of chronotropic effect on rat cardiomyocytes evoked by nociceptin/orphanin FQ - PMC [pmc.ncbi.nlm.nih.gov]
Ac-RYYRIK-NH2 TFA vs. a Scrambled Peptide Control: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic peptide Ac-RYYRIK-NH2 TFA and a rationally designed scrambled peptide control. Ac-RYYRIK-NH2 is a hexapeptide that has been identified as a ligand for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. It exhibits a complex pharmacology, acting as both a competitive antagonist and a partial agonist depending on the biological system and the specific assay being used.
A scrambled peptide control is an essential tool in peptide research, designed to have the same amino acid composition as the active peptide but with a randomized sequence. This control helps to ensure that the observed biological effects of the active peptide are sequence-specific and not due to non-specific factors such as charge, hydrophobicity, or amino acid composition.
To date, specific experimental data directly comparing Ac-RYYRIK-NH2 with a scrambled peptide control is not extensively available in peer-reviewed literature. Therefore, this guide will present the known functional data for Ac-RYYRIK-NH2 and contrast it with the theoretically expected inactivity of a properly designed scrambled control. For the purpose of this guide, we propose the following scrambled peptide sequence: Ac-YIRKYR-NH2 TFA . This sequence contains the same amino acids as Ac-RYYRIK-NH2 but in a randomized order, designed to disrupt the specific binding motifs required for NOP receptor interaction.
Data Presentation: In Vitro and In Vivo Activity
The following tables summarize the known quantitative data for Ac-RYYRIK-NH2's interaction with the NOP receptor and its biological effects. The corresponding values for the proposed scrambled peptide control (Ac-YIRKYR-NH2) are predicted based on the principles of structure-activity relationships, which indicate that the specific sequence of Ac-RYYRIK-NH2 is crucial for its activity.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | This compound | Scrambled Peptide Control (Ac-YIRKYR-NH2 TFA) | Reference |
| NOP Receptor Binding Affinity (pKi) | 9.29 | Expected to be significantly lower / inactive | [1] |
| GTPγS Binding Assay (Antagonist Activity) | Schild constant: 6.58 nM | Expected to be inactive | |
| GTPγS Binding Assay (Agonist Activity) | Partial Agonist | Expected to be inactive | [1] |
| Cardiomyocyte Chronotropic Assay (Antagonist) | Full Antagonist | Expected to be inactive |
Table 2: In Vivo Behavioral Effects
| Assay | This compound | Scrambled Peptide Control (Ac-YIRKYR-NH2 TFA) | Reference |
| Locomotor Activity (Mice) | Inhibition of activity (Agonist effect) | Expected to have no effect | |
| Prolactin Secretion (Rats) | Increased secretion (Agonist effect) | Expected to have no effect |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
[35S]GTPγS Binding Assay
This assay measures the functional activity of G-protein coupled receptors (GPCRs) like the NOP receptor.
-
Membrane Preparation: Crude membranes are prepared from rat brain tissue or from cells expressing the recombinant NOP receptor. The tissue or cells are homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed and stored at -80°C.
-
Assay Buffer: The assay is typically performed in a buffer containing 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, and 1 mM dithiothreitol, at pH 7.4.
-
Incubation: Membranes are incubated with a fixed concentration of [35S]GTPγS, GDP (to allow for nucleotide exchange), the test peptides (Ac-RYYRIK-NH2 or scrambled control) at varying concentrations, and with or without the NOP receptor agonist (e.g., nociceptin) to assess antagonist activity.
-
Termination and Detection: The reaction is terminated by rapid filtration through glass fiber filters. The amount of membrane-bound [35S]GTPγS is quantified by liquid scintillation counting.
-
Data Analysis: For antagonist activity, the data is analyzed using a Schild plot to determine the Schild constant (a measure of antagonist affinity). For agonist activity, the stimulation of [35S]GTPγS binding above basal levels is measured.
Neonatal Rat Cardiomyocyte Chronotropic Assay
This assay assesses the effect of peptides on the beating rate of heart cells.
-
Cell Culture: Primary cultures of neonatal rat ventricular cardiomyocytes are prepared. The cells are plated and allowed to form a spontaneously beating syncytium.
-
Experimental Setup: The culture dish is placed on a heated stage of a microscope. The beating rate is monitored and recorded.
-
Peptide Application: After a baseline recording, the NOP receptor agonist (nociceptin) is added to induce a positive chronotropic effect (increased beating rate). Subsequently, Ac-RYYRIK-NH2 or the scrambled control is added at various concentrations to assess their ability to antagonize the nociceptin-induced effect.
-
Data Analysis: The change in beating rate is calculated and plotted against the concentration of the test peptide to determine its inhibitory potency.
Murine Locomotor Activity Assay
This assay is used to evaluate the in vivo effects of peptides on spontaneous movement in mice.
-
Animal Acclimation: Mice are individually housed and acclimated to the testing room for at least 60 minutes before the experiment.
-
Apparatus: Locomotor activity is monitored in an open-field arena equipped with infrared beams to automatically record horizontal and vertical movements.
-
Peptide Administration: Ac-RYYRIK-NH2 or the scrambled peptide control is administered to the mice, typically via intracerebroventricular (i.c.v.) injection to bypass the blood-brain barrier.
-
Data Collection: Immediately after injection, the mice are placed in the open-field arena, and their locomotor activity is recorded for a set period (e.g., 60 minutes).
-
Data Analysis: The total distance traveled, number of vertical rears, and other parameters are quantified and compared between the different treatment groups.
Mandatory Visualization
Signaling Pathway of NOP Receptor Activation
The following diagram illustrates the canonical signaling pathway of the NOP receptor, a Gi/o-coupled GPCR. Activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Caption: NOP Receptor Gi/o Signaling Pathway.
Experimental Workflow for [35S]GTPγS Binding Assay
This diagram outlines the key steps in the [35S]GTPγS binding assay to determine the antagonist activity of a test peptide.
References
Ac-RYYRIK-NH2 TFA: A Comparative Guide to its G Protein Antagonist Activity
For researchers and professionals in drug development, understanding the precise mechanism of action of investigational compounds is paramount. This guide provides a comprehensive comparison of the G protein antagonist activity of Ac-RYYRIK-NH2 TFA against other known G protein inhibitors. The information presented herein is based on available experimental data to facilitate an objective evaluation.
This compound is a synthetic peptide that has been identified as a specific antagonist of G protein activation. It competitively inhibits the binding of GTPγS to G proteins, a critical step in the signal transduction cascade.[][2] This antagonistic action is of significant interest for modulating G protein-coupled receptor (GPCR) signaling pathways. However, it is crucial to note the dual pharmacological profile of this peptide, as it also acts as a potent partial agonist at the opioid receptor-like 1 (ORL1) receptor.[]
Comparative Analysis of G Protein Antagonists
| Compound | Target G Protein | Mechanism of Action | Potency (IC50/EC50) | Compound Type |
| This compound | General G proteins | Competitive antagonist of GTPγS binding | Data not available | Peptide |
| Suramin | Gαs | Inhibits GDP/GTP exchange | ~240 nM | Non-peptide |
| NF023 | Gαo/Gαi | Direct antagonist | ~300 nM | Non-peptide |
| Pertussis Toxin (PTX) | Gαi/o/t | ADP-ribosylation of Gα subunit | - | Protein Toxin |
| Gallein | Gβγ subunit | Inhibits Gβγ signaling | - | Small Molecule |
Note: The potency values are dependent on the specific experimental conditions and cell systems used.
Understanding the G Protein Signaling Pathway
G protein-coupled receptors represent the largest family of cell surface receptors and are involved in a myriad of physiological processes. Their activation by extracellular ligands initiates a signaling cascade that is mediated by heterotrimeric G proteins, consisting of α, β, and γ subunits.
G Protein Activation Cycle
Caption: The G protein activation and inactivation cycle upon GPCR stimulation.
Experimental Protocols for Assessing G Protein Antagonism
The antagonist activity of compounds like this compound is typically evaluated using functional assays that measure the extent of G protein activation. The two most common methods are the GTPγS binding assay and the cAMP accumulation assay.
[³⁵S]GTPγS Binding Assay
This assay directly measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation. Antagonists will inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding.[3][4][5][6]
Workflow for [³⁵S]GTPγS Binding Assay
Caption: A simplified workflow of the [³⁵S]GTPγS binding assay.
Detailed Protocol:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the GPCR of interest.
-
Reaction Mixture: In a microplate, combine the cell membranes, a known concentration of an agonist to stimulate G protein activation, varying concentrations of the antagonist (e.g., this compound), and a fixed concentration of [³⁵S]GTPγS in an appropriate assay buffer.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for G protein activation and [³⁵S]GTPγS binding.
-
Filtration: Rapidly terminate the reaction by filtering the mixture through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of the antagonist. The IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal agonist response, can then be calculated.
cAMP Accumulation Assay
This assay is used for GPCRs that couple to Gαs or Gαi proteins, which stimulate or inhibit the production of cyclic AMP (cAMP) by adenylyl cyclase, respectively. An antagonist of a Gαs-coupled receptor will block the agonist-induced increase in cAMP, while an antagonist of a Gαi-coupled receptor will prevent the agonist-induced decrease in forskolin-stimulated cAMP levels.[7][8][9][10]
Logical Flow for cAMP Assay in Gαi-coupled Receptor Antagonism
Caption: Logical flow demonstrating the principle of a cAMP assay for a Gαi antagonist.
Detailed Protocol:
-
Cell Culture: Culture cells expressing the GPCR of interest in a suitable multi-well plate.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound) for a defined period.
-
Stimulation:
-
For Gαs-coupled receptors: Add a specific agonist to stimulate cAMP production.
-
For Gαi-coupled receptors: Add forskolin (an activator of adenylyl cyclase) along with the specific agonist. The agonist will normally inhibit forskolin-stimulated cAMP accumulation.
-
-
Incubation: Incubate the cells for a specified time to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on competitive enzyme-linked immunosorbent assay (ELISA), homogeneous time-resolved fluorescence (HTRF), or bioluminescent resonance energy transfer (BRET).
-
Data Analysis: Plot the measured cAMP levels against the antagonist concentration to determine the IC50 value.
Conclusion
This compound presents an interesting pharmacological profile as a specific antagonist of G protein activation. Its competitive action on GTPγS binding underscores its potential as a tool to modulate GPCR signaling at a fundamental level. However, its concomitant partial agonism at the ORL1 receptor necessitates careful consideration in experimental design and interpretation of results. While a direct quantitative comparison of its G protein antagonist potency with other inhibitors is currently limited by the lack of publicly available IC50 or Ki values, the experimental protocols detailed in this guide provide a robust framework for such evaluations. Further research to quantify the direct G protein antagonist activity of this compound will be crucial for a more complete understanding of its mechanism of action and its potential applications in research and drug development.
References
- 2. This compound — TargetMol Chemicals [targetmol.com]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. 4.2.6. GTPγS Binding Assay [bio-protocol.org]
- 6. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
Comparative Analysis of Ac-RYYRIK-NH2 TFA and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the peptide Ac-RYYRIK-NH2 TFA and its analogs. Ac-RYYRIK-NH2 is a high-affinity ligand for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor.
This peptide has demonstrated a dualistic activity profile, acting as a potent antagonist of nociceptin-stimulated G-protein binding in in vitro assays, while exhibiting agonist properties in vivo, notably in the inhibition of locomotor activity. This guide summarizes the available quantitative data, details relevant experimental protocols, and illustrates the key signaling pathways involved.
While direct comparative studies on a systematic series of this compound analogs are not extensively available in publicly accessible literature, this guide presents data on a series of related NOP receptor peptide agonists, [Tyr/Dmt¹,Xaa⁵]N/OFQ(1-13)-NH₂, to serve as a representative model for structure-activity relationship (SAR) analysis at the NOP receptor.
Performance Comparison of NOP Receptor Peptide Agonists
The following table summarizes the in vitro potency and efficacy of a series of synthetic peptide analogs of N/OFQ(1-13)-NH₂ at the human NOP and mu-opioid receptors. Potency is expressed as pEC₅₀, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Efficacy (Eₘₐₓ) is presented as the maximum response elicited by the compound.
| Compound | NOP Receptor pEC₅₀ (± S.E.M.) | NOP Receptor Eₘₐₓ (± S.E.M.) | mu-Opioid Receptor pEC₅₀ (± S.E.M.) | mu-Opioid Receptor Eₘₐₓ (± S.E.M.) |
| [Tyr¹]N/OFQ(1-13)-NH₂ | 8.70 ± 0.08 | 100 ± 3 | < 6 | - |
| [Tyr¹, Tyr⁵]N/OFQ(1-13)-NH₂ | 7.95 ± 0.11 | 102 ± 5 | 6.50 ± 0.15 | 98 ± 7 |
| [Tyr¹, Phe⁵]N/OFQ(1-13)-NH₂ | 8.35 ± 0.10 | 105 ± 4 | 6.81 ± 0.12 | 101 ± 6 |
| [Dmt¹]N/OFQ(1-13)-NH₂ | 7.72 ± 0.09 | 103 ± 4 | 7.45 ± 0.11 | 99 ± 5 |
| [Dmt¹, Tyr⁵]N/OFQ(1-13)-NH₂ | 7.21 ± 0.12 | 101 ± 6 | 7.88 ± 0.14 | 103 ± 8 |
| [Dmt¹, Phe⁵]N/OFQ(1-13)-NH₂ | 7.55 ± 0.11 | 104 ± 5 | 8.05 ± 0.13 | 102 ± 7 |
Data presented is representative of structure-activity relationship studies on NOP receptor peptide ligands.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
[³⁵S]GTPγS Binding Assay
This functional assay is used to determine the ability of a ligand to activate G-protein coupled receptors, such as the ORL1 receptor.
Objective: To measure the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist. Antagonists will inhibit this agonist-induced binding.
Materials:
-
Cell membranes prepared from cells stably expressing the ORL1 receptor (e.g., CHO-hORL1 cells).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl.
-
GDP (Guanosine diphosphate).
-
[³⁵S]GTPγS.
-
Test compounds (Ac-RYYRIK-NH2 analogs) at various concentrations.
-
Nociceptin (as a standard agonist).
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
Thaw the cell membranes on ice.
-
In a reaction tube, add the assay buffer, a specific concentration of GDP (e.g., 10 µM), and the cell membranes (typically 5-20 µg of protein).
-
For antagonist testing, add the test compound (e.g., Ac-RYYRIK-NH2) and incubate for a defined period (e.g., 15 minutes) at 30°C.
-
Add the agonist (e.g., nociceptin) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.05 nM).
-
Incubate the mixture for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM). Basal binding is measured in the absence of any agonist.
In Vivo Locomotor Activity Assay
This behavioral assay is used to assess the in vivo agonist or antagonist effects of a compound on spontaneous movement in mice.
Objective: To measure the effect of Ac-RYYRIK-NH2 analogs on the total distance traveled and other locomotor parameters in mice.
Materials:
-
Adult male mice (e.g., C57BL/6).
-
Test compounds (Ac-RYYRIK-NH2 analogs) dissolved in a suitable vehicle (e.g., saline).
-
Vehicle control.
-
Open field activity chambers equipped with infrared beams or video tracking software.
Procedure:
-
Acclimate the mice to the testing room for at least 60 minutes before the experiment.
-
Administer the test compound or vehicle to the mice via a specific route (e.g., intraperitoneal, intracerebroventricular).
-
After a predetermined time post-injection, place each mouse individually into the center of an open field activity chamber.
-
Record the locomotor activity for a set duration (e.g., 30-60 minutes).
-
The activity monitoring system will automatically record parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
At the end of the session, return the mice to their home cages and clean the activity chambers thoroughly between each animal to remove any olfactory cues.
-
Analyze the data to compare the activity levels between the different treatment groups.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures can aid in their understanding.
Ac-RYYRIK-NH2 TFA: A Comparative Guide to its Potential Effects on Macrophage Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the peptide Ac-RYYRIK-NH2 TFA and its potential effects on macrophage subtypes. While direct experimental data on the specific effects of this compound on macrophage polarization is currently limited in publicly available literature, this document synthesizes existing knowledge on its mechanism of action and compares it with other immunomodulatory agents that influence macrophage function. The information presented is intended to guide future research and drug development efforts in the field of immunology and inflammation.
Introduction to this compound
This compound is a synthetic peptide known to act as a potent and partial agonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor. The N/OFQ-NOP receptor system is a G protein-coupled receptor signaling pathway that plays a crucial role in a variety of physiological processes, including pain perception, reward, and importantly, the modulation of the immune system. The presence of the NOP receptor on immune cells, including macrophages, suggests a direct role for its ligands in regulating inflammatory responses.
Macrophage Polarization: The M1 and M2 Paradigm
Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in response to microenvironmental cues. The two major subtypes are:
-
M1 Macrophages (Classically Activated): These are pro-inflammatory macrophages, typically induced by interferon-gamma (IFN-γ) and lipopolysaccharide (LPS). They are characterized by the production of high levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β, and play a critical role in host defense against pathogens.
-
M2 Macrophages (Alternatively Activated): These are anti-inflammatory and pro-resolving macrophages, induced by cytokines like Interleukin-4 (IL-4) and IL-13. They are involved in tissue repair, wound healing, and the suppression of inflammatory responses, primarily through the secretion of anti-inflammatory cytokines like IL-10.
An imbalance in the M1/M2 ratio is implicated in the pathogenesis of numerous inflammatory diseases. Therefore, therapeutic strategies aimed at modulating macrophage polarization are of significant interest.
Potential Effects of this compound on Macrophage Polarization
Given that this compound is a NOP receptor agonist, its potential effects on macrophage polarization can be inferred from the known immunomodulatory functions of the N/OFQ-NOP system. Activation of the NOP receptor has been shown to exert anti-inflammatory effects, primarily by inhibiting the release of pro-inflammatory cytokines. For instance, studies have demonstrated that N/OFQ can attenuate the production of TNF-α and IL-1β in macrophages. This suggests that this compound, by activating the NOP receptor, may suppress the M1 phenotype.
The following diagram illustrates the potential signaling pathway of this compound in macrophages.
Potential signaling pathway of this compound in macrophages.
Comparative Analysis with Other Opioid Receptor Agonists
The effects of this compound can be contextualized by comparing them with the known effects of agonists for other opioid receptors on macrophage function.
| Receptor Target | Example Agonist | Effect on Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Implied Effect on Macrophage Phenotype |
| NOP (ORL1) | This compound , Nociceptin | ↓ (Suppression) | Suppression of M1 |
| Kappa (KOR) | U-50,488H | ↓ (Suppression) | Suppression of M1 |
| Mu (MOR) | Morphine | ↑ (Enhancement) | Promotion of M1 |
| Delta (DOR) | KNT-127 | ↓ (Suppression) | Suppression of M1 |
This table summarizes the general trends observed in the literature. The specific effects can vary depending on the experimental conditions.
Experimental Protocols
To investigate the effects of this compound on macrophage polarization, the following experimental protocols can be employed.
In Vitro Macrophage Polarization
Objective: To differentiate macrophages into M1 and M2 subtypes and treat them with this compound.
Methodology:
-
Cell Culture: Culture human or murine monocytic cell lines (e.g., THP-1 or RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).
-
M1 Polarization: Induce M1 polarization by treating the cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24-48 hours.
-
M2 Polarization: Induce M2 polarization by treating the cells with IL-4 (20 ng/mL) for 24-48 hours.
-
Treatment: Treat the polarized macrophages with varying concentrations of this compound for a specified duration (e.g., 24 hours).
In vitro macrophage polarization workflow.
Analysis of Macrophage Phenotype
Objective: To characterize the phenotype of macrophages after treatment with this compound.
Methodologies:
-
Quantitative Real-Time PCR (qRT-PCR):
-
M1 markers: TNF, IL6, IL1B, NOS2
-
M2 markers: IL10, ARG1, CD206
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Measure the concentration of secreted cytokines (TNF-α, IL-6, IL-1β, IL-10) in the cell culture supernatant.
-
-
Flow Cytometry:
-
Analyze the expression of cell surface markers:
-
M1 marker: CD86
-
M2 markers: CD206, CD163
-
-
Data Presentation:
The quantitative data obtained from these experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on M1 Macrophage Gene Expression
| Gene | Control (M1) | This compound (Concentration 1) | This compound (Concentration 2) |
| TNF | (Relative Expression) | (Relative Expression) | (Relative Expression) |
| IL6 | (Relative Expression) | (Relative Expression) | (Relative Expression) |
| NOS2 | (Relative Expression) | (Relative Expression) | (Relative Expression) |
Table 2: Effect of this compound on M2 Macrophage Gene Expression
| Gene | Control (M2) | This compound (Concentration 1) | This compound (Concentration 2) |
| IL10 | (Relative Expression) | (Relative Expression) | (Relative Expression) |
| ARG1 | (Relative Expression) | (Relative Expression) | (Relative Expression) |
| CD206 | (Relative Expression) | (Relative Expression) | (Relative Expression) |
Table 3: Effect of this compound on Cytokine Secretion from M1 Macrophages
| Cytokine | Control (M1) (pg/mL) | This compound (Concentration 1) (pg/mL) | This compound (Concentration 2) (pg/mL) |
| TNF-α | (Concentration) | (Concentration) | (Concentration) |
| IL-6 | (Concentration) | (Concentration) | (Concentration) |
| IL-1β | (Concentration) | (Concentration) | (Concentration) |
Conclusion
This compound, as a NOP receptor agonist, holds promise as a modulator of macrophage function. Based on the known anti-inflammatory properties of the N/OFQ-NOP system, it is hypothesized that this peptide may suppress the pro-inflammatory M1 macrophage phenotype. This comparative guide provides a framework for future investigations into the precise effects of this compound on macrophage subtypes. The outlined experimental protocols and data presentation formats are intended to facilitate standardized and comprehensive research in this area, ultimately contributing to the development of novel therapeutics for inflammatory disorders.
Validating the Downstream Signaling Targets of Ac-RYYRIK-NH2 TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ac-RYYRIK-NH2 TFA with other Nociceptin/Orphanin FQ (NOP) receptor ligands. The objective is to facilitate the validation of its downstream signaling targets by presenting its known activities alongside those of well-characterized alternative compounds, supported by experimental data and detailed protocols.
Introduction to this compound and the NOP Receptor Signaling Pathway
Ac-RYYRIK-NH2 is a high-affinity peptide ligand for the NOP receptor, also known as the opioid receptor-like 1 (ORL-1) receptor, with a reported binding affinity (Ki) of 1.5 nM.[1][2] The NOP receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including pain modulation, anxiety, and locomotion. Its activation by the endogenous ligand Nociceptin/Orphanin FQ (N/OFQ) initiates a cascade of intracellular signaling events.
The primary signaling pathway of the NOP receptor involves its coupling to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, NOP receptor activation modulates ion channel activity, typically causing the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. Furthermore, NOP receptor stimulation can activate mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) 1/2 pathway.
Ac-RYYRIK-NH2 exhibits a complex pharmacological profile. In vitro, it has been shown to antagonize Nociceptin-stimulated GTPγS binding in rat brain membranes, suggesting it can block the initial step of G protein activation.[1][2] However, in vivo studies have demonstrated that it possesses agonist properties, leading to effects such as the inhibition of locomotor activity in mice.[1][2] This dual activity profile makes a thorough validation of its downstream signaling effects essential.
Comparative Analysis of NOP Receptor Ligands
To effectively validate the downstream targets of Ac-RYYRIK-NH2, its performance should be benchmarked against a panel of known NOP receptor agonists and antagonists. This section provides a comparative summary of their effects on key signaling events.
Table 1: Comparison of Binding Affinities and G Protein Activation
| Compound | Type | Binding Affinity (Ki, nM) | GTPγS Binding Assay |
| Ac-RYYRIK-NH2 | Partial Agonist / Antagonist | 1.5 [1][2] | Antagonizes Nociceptin-stimulated GTPγS binding [1][2] |
| Nociceptin/Orphanin FQ | Endogenous Agonist | ~0.1-1 | Potent Agonist |
| Buprenorphine | Partial Agonist (μ-opioid) / NOP Ligand | Moderate affinity for NOP | Low efficacy partial agonist at μ-opioid receptors; does not stimulate GTPγS binding through NOP[3] |
| SR14150 | Partial Agonist | 20-fold selective for NOP | Partial agonist activity |
| J-113,397 | Antagonist | 2.7 | No stimulation |
| UFP-101 | Antagonist | High Affinity | No stimulation |
| SB-612111 | Antagonist | 0.28 | No stimulation |
| JTC-801 | Antagonist | 8.2 | No stimulation[3] |
Table 2: Comparison of Effects on Downstream Signaling Pathways
| Compound | Type | cAMP Inhibition | ERK1/2 Phosphorylation | Ion Channel Modulation |
| Ac-RYYRIK-NH2 | Partial Agonist / Antagonist | Data not available | Data not available | Data not available |
| Nociceptin/Orphanin FQ | Endogenous Agonist | Potent inhibition of adenylyl cyclase | Stimulation | Activates K+ channels, Inhibits Ca2+ channels |
| Buprenorphine | Partial Agonist (μ-opioid) / NOP Ligand | Partial agonist at NOP in some assays | Induces phosphorylation through NOP receptors[4] | Data not available |
| SR14150 | Partial Agonist | Partial inhibition | Data not available | Data not available |
| J-113,397 | Antagonist | Blocks Nociceptin-induced inhibition | Blocks Nociceptin-induced phosphorylation | Blocks Nociceptin-induced modulation |
| UFP-101 | Antagonist | Blocks Nociceptin-induced inhibition | Data not available | Blocks Nociceptin-induced modulation |
| SB-612111 | Antagonist | Blocks Nociceptin-induced inhibition | Data not available | Data not available |
| JTC-801 | Antagonist | Blocks Nociceptin-induced inhibition | Data not available | Data not available |
Experimental Protocols for Target Validation
To quantitatively assess the downstream signaling effects of Ac-RYYRIK-NH2, the following key experiments are recommended.
GTPγS Binding Assay
This assay measures the initial step of GPCR activation: the exchange of GDP for GTP on the Gα subunit.
Objective: To determine if Ac-RYYRIK-NH2 acts as an agonist, antagonist, or inverse agonist at the NOP receptor by measuring its effect on [³⁵S]GTPγS binding to cell membranes expressing the receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human NOP receptor (e.g., CHO-hNOP or HEK293-hNOP).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (10-20 µg of protein).
-
GDP (10 µM final concentration).
-
[³⁵S]GTPγS (0.1 nM final concentration).
-
Ac-RYYRIK-NH2 at various concentrations. For antagonist mode, pre-incubate with Ac-RYYRIK-NH2 before adding a known concentration of Nociceptin (e.g., EC₈₀).
-
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination: Terminate the reaction by rapid filtration through GF/B filters.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of the ligand concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
cAMP Accumulation Assay
This assay measures the functional consequence of NOP receptor coupling to Gi/o proteins, which is the inhibition of adenylyl cyclase.
Objective: To quantify the effect of Ac-RYYRIK-NH2 on intracellular cAMP levels.
Protocol:
-
Cell Culture: Plate CHO-hNOP or HEK293-hNOP cells in a 96-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes to prevent cAMP degradation.
-
Stimulation:
-
Agonist mode: Add Ac-RYYRIK-NH2 at various concentrations.
-
Antagonist mode: Pre-incubate with Ac-RYYRIK-NH2 before adding a fixed concentration of Nociceptin.
-
Forskolin (an adenylyl cyclase activator, e.g., 10 µM) is typically used to stimulate cAMP production, and the inhibitory effect of the NOP ligand is measured against this stimulated level.
-
-
Incubation: Incubate at 37°C for 30 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP accumulation and determine the IC₅₀ value for Ac-RYYRIK-NH2.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay is used to determine the activation of the MAPK signaling cascade downstream of the NOP receptor.
Objective: To measure the effect of Ac-RYYRIK-NH2 on the phosphorylation of ERK1/2.
Protocol:
-
Cell Culture and Serum Starvation: Plate CHO-hNOP or HEK293-hNOP cells and serum-starve them for 4-6 hours before the experiment to reduce basal ERK phosphorylation.
-
Stimulation: Treat the cells with Ac-RYYRIK-NH2 at various concentrations for different time points (e.g., 5, 10, 15, 30 minutes) to determine the optimal stimulation time.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phosphorylated ERK1/2 (p-ERK).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization: Strip the membrane and re-probe with an antibody against total ERK1/2 (t-ERK) for normalization.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of p-ERK to t-ERK and determine the EC₅₀ for ERK phosphorylation.
Visualizing Signaling Pathways and Workflows
NOP Receptor Downstream Signaling Pathway
Caption: Downstream signaling cascade of the NOP receptor upon ligand binding.
Experimental Workflow for Validating Downstream Targets
Caption: Workflow for the experimental validation of Ac-RYYRIK-NH2's downstream signaling.
Conclusion
Validating the downstream signaling targets of this compound requires a systematic approach that compares its functional activity with known NOP receptor ligands. While its high binding affinity is established, the quantitative impact on key downstream signaling events such as cAMP inhibition and ERK phosphorylation needs to be experimentally determined. The provided protocols and comparative data for alternative compounds offer a robust framework for researchers to elucidate the precise mechanism of action of Ac-RYYRIK-NH2 and to understand its dual agonist/antagonist profile. This will be crucial for its potential development as a therapeutic agent or a pharmacological tool.
References
Safety Operating Guide
Proper Disposal of Ac-RYYRIK-NH2 TFA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedures for the proper disposal of Ac-RYYRIK-NH2 TFA, a peptide commonly used in research, with a focus on safety and regulatory compliance. The trifluoroacetic acid (TFA) component of this salt necessitates specific disposal protocols due to its corrosive nature and potential environmental impact.
Key Disposal and Safety Information
| Hazard Classification | Description | Primary Precaution |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][2] | Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. |
| Acute Inhalation Toxicity | Harmful if inhaled.[1][2] | Handle in a well-ventilated area or a chemical fume hood.[3] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects.[1][4] | Do not discharge into drains or the environment.[4] |
Experimental Protocol: Disposal of this compound
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is designed to neutralize the hazardous TFA component and ensure compliance with typical laboratory waste disposal regulations.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or other suitable weak base
-
pH indicator strips or a calibrated pH meter
-
Appropriate waste container labeled "Neutralized Peptide Waste"
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Segregation: Collect all waste containing this compound, including unused solutions and contaminated consumables, in a designated, clearly labeled, and sealed waste container.
-
Working in a Safe Environment: Conduct the neutralization procedure in a certified chemical fume hood to avoid inhalation of any potential vapors.[3]
-
Dilution: If the waste is concentrated, dilute it with water to a manageable concentration before neutralization.
-
Neutralization:
-
Slowly add a weak base, such as sodium bicarbonate, to the aqueous peptide waste solution.
-
Monitor the pH of the solution using pH strips or a pH meter.
-
Continue adding the base in small increments until the pH of the solution is between 6.0 and 8.0. Be cautious as the addition of bicarbonate to an acidic solution will produce carbon dioxide gas, which can cause foaming.
-
-
Final Disposal:
-
Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local and institutional regulations.
-
If local regulations prohibit drain disposal of neutralized peptide solutions, transfer the neutralized waste to a properly labeled hazardous waste container for collection by your institution's environmental health and safety (EHS) office.
-
-
Decontamination: Thoroughly clean all glassware and equipment used in the disposal process. Dispose of any contaminated disposables, such as gloves and pH strips, in the appropriate solid waste stream.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
